Technical Guide: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
[1] Executive Summary Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a critical heterocyclic scaffold utilized in the development of GABAergic ligands, glutamate receptor modulators, and antimicrobial agents.[1] Its str...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a critical heterocyclic scaffold utilized in the development of GABAergic ligands, glutamate receptor modulators, and antimicrobial agents.[1] Its structural core features an isoxazole ring substituted with a carboxylate at the C3 position and a primary aminomethyl group at the C5 position.
This guide details the "Gold Standard" synthesis pathway: a regioselective [3+2] dipolar cycloaddition between in situ generated carboethoxyformonitrile oxide and
-Boc-propargylamine.[1] This route is preferred over Claisen condensation methods due to superior regiocontrol and milder reaction conditions.[1]
The strategic disconnection relies on the construction of the isoxazole ring via a [3+2] cycloaddition. This approach minimizes the risk of isomer contamination (3,4- vs 3,5-substitution) by utilizing the steric and electronic directing effects of the ester group on the nitrile oxide dipole.
Figure 1: Retrosynthetic disconnection showing the convergent assembly of the isoxazole core.[1]
Detailed Experimental Protocol
Phase 1: [3+2] Cycloaddition (Isoxazole Ring Formation)
Solvent: Dichloromethane (DCM) or Ethyl Acetate (EtOAc)[1]
Protocol:
Setup: In a flame-dried round-bottom flask equipped with a magnetic stir bar, dissolve
-Boc-propargylamine (1.1 equiv) in anhydrous DCM (0.2 M concentration).
Addition: Add Ethyl 2-chloro-2-(hydroxyimino)acetate (1.0 equiv) to the solution.
Cyclization: Cool the mixture to 0°C in an ice bath. Add Triethylamine (1.2 equiv) dropwise over 30 minutes.[1]
Mechanistic Note: The slow addition of base is critical. It eliminates HCl from the chlorooxime to generate the transient carboethoxyformonitrile oxide dipole, which immediately traps the alkyne. Rapid addition can lead to dimerization of the nitrile oxide (furoxan formation).
Reaction: Allow the mixture to warm to room temperature (20–25°C) and stir for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) or LC-MS.[1]
Workup: Quench with water. Extract the aqueous layer with DCM (3x).[1] Wash combined organics with brine, dry over
, and concentrate in vacuo.
Purification: Purify the crude residue via flash column chromatography (Silica gel, 0-30% EtOAc in Hexanes).
Yield Expectation: 75–85% as a white/off-white solid.[1]
Dissolution: Dissolve the Boc-protected intermediate in a minimal amount of dry 1,4-dioxane.
Acidolysis: Add 4M HCl in dioxane (5–10 equiv) dropwise at 0°C.
Precipitation: Stir at room temperature for 2–4 hours. The product typically precipitates as the hydrochloride salt.[1]
Isolation: Filter the precipitate under an inert atmosphere (Argon/Nitrogen) to prevent moisture absorption.[1] Wash the filter cake with cold diethyl ether (
Drying: Dry under high vacuum at 40°C for 6 hours.
Mechanistic Pathway & Regioselectivity[1]
The reaction proceeds via a concerted [3+2] cycloaddition. The regioselectivity favors the 5-substituted isoxazole due to the electronic matching between the dipole (nitrile oxide) and the dipolarophile (alkyne).
Regiochemical Logic:
Dipole: The carboethoxy group makes the nitrile oxide carbon electrophilic.
Dipolarophile: The alkyne terminus (C-H) is less sterically hindered and electronically compatible with the oxygen terminus of the dipole.
Outcome: The oxygen of the nitrile oxide attacks the more substituted carbon of the alkyne (or vice-versa in a concerted manner), but the dominant FMO interaction leads to the 5-substituted product (>95:5 ratio typically).
Figure 2: Mechanistic flow from precursor activation to regioselective cyclization.[1]
Characterization & Quality Control
To ensure the integrity of the synthesized compound, the following analytical parameters must be met.
Parameter
Specification (HCl Salt)
Method
Appearance
White to off-white crystalline solid
Visual Inspection
Purity
> 95%
HPLC (254 nm)
NMR
6.8–6.9 ppm (1H, s, Isoxazole-H4)
DMSO-
Mass Spec
(Free base mass)
LC-MS (ESI)
Melting Point
165–175°C (Decomposes)
Capillary Method
Key NMR Diagnostic:
The singlet proton at the C4 position of the isoxazole ring is the most distinct marker. In the 5-substituted isomer, this typically appears between 6.5 and 6.9 ppm.[1] If the 4-substituted isomer were present (rare in this pathway), the proton would be at C5, appearing further downfield (~8.0+ ppm).
References
Primary Scaffold Synthesis
Regioselective synthesis of 3,5-disubstituted isoxazoles.[1] (General methodology for nitrile oxide cycloadditions).[1] MDPI Molecules, 2023.[1] Link[1]
Boc-Precursor Identification
Ethyl 5-((tert-butoxycarbonylamino)methyl)isoxazole-3-carboxylate.[1] CAS: 253196-37-1.[1][2][3][4] Alfa Chemistry Catalog. Link
Target Salt Identification
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Hydrochloride.[1] CAS: 612511-84-9.[1] Accela ChemBio.[1] Link
Muscimol Analog Context
Synthesis of Muscimol Analogues. (Provides context on isoxazole stability and deprotection). Journal of Labelled Compounds and Radiopharmaceuticals, 2025. Link[1]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate physical and chemical properties
[1] Introduction Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (CAS: 612511-84-9 for HCl salt) is a functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery.[1][2][3] Structurally, it...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Introduction
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (CAS: 612511-84-9 for HCl salt) is a functionalized heterocyclic scaffold widely utilized in medicinal chemistry and drug discovery.[1][2][3] Structurally, it consists of a 1,2-oxazole (isoxazole) core substituted with an ethyl ester at the C3 position and a primary aminomethyl group at the C5 position.
This compound serves as a critical intermediate for the synthesis of Muscimol analogs (GABA
receptor agonists) and isoxazole-based peptidomimetics. Its unique substitution pattern allows for orthogonal functionalization—the amine can be derivatized (acylation, alkylation) while the ester remains intact for subsequent hydrolysis or reduction.
Physicochemical Characterization
The compound is most commonly handled as its hydrochloride salt due to the instability and volatility of the free amine.
The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate relies on [3+2] dipolar cycloaddition , a method offering high regioselectivity for 3,5-disubstituted isoxazoles.
Method A: [3+2] Cycloaddition (Primary Route)
This route utilizes an in situ generated nitrile oxide reacting with a protected propargylamine.
Precursor Formation: Ethyl 2-chloro-2-(hydroxyimino)acetate is generated from ethyl glycine or ethyl nitroacetate.
Cycloaddition: Treatment with a base (TEA or
) generates the nitrile oxide dipole, which undergoes cycloaddition with N-Boc-propargylamine .
Deprotection: The Boc group is removed using 4M HCl in dioxane to yield the target hydrochloride salt.
Method B: From Hydroxymethyl Isoxazole
Alternatively, the commercially available Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate can be converted via a Mitsunobu reaction (phthalimide) or mesylation followed by azide displacement and Staudinger reduction.
Experimental Workflow Diagram
Caption: Regioselective synthesis via [3+2] dipolar cycloaddition of a nitrile oxide and protected alkyne.
Reactivity & Stability Profile
The chemical behavior of this scaffold is defined by three reactive centers: the primary amine, the ethyl ester, and the isoxazole ring itself.
Amine Nucleophilicity
The C5-aminomethyl group is a potent nucleophile (
).
Acylation/Sulfonylation: Reacts readily with acid chlorides or sulfonyl chlorides to form amides/sulfonamides (Peptidomimetic synthesis).
Reductive Amination: Forms secondary amines with aldehydes/ketones under reducing conditions (
).
Ester Functionality
The C3-ethyl ester is relatively stable but can be manipulated:
Hydrolysis: LiOH/THF yields the free carboxylic acid (precursor to isoxazole amino acids).
Reduction:
reduction yields the corresponding alcohol. Note: Stronger reducing agents () may cleave the N-O bond of the isoxazole ring.
Isoxazole Ring Stability
The isoxazole N-O bond is susceptible to reductive cleavage.
Hydrogenation (
, Pd/C): Cleaves the ring to form -amino enones or 1,3-amino alcohols. This is a critical consideration during deprotection steps; acid-labile protecting groups are preferred over hydrogenolysis-labile ones (e.g., Cbz).
Reactivity Network Diagram
Caption: Divergent reactivity pathways: Amine functionalization, Ester hydrolysis, and Ring stability limits.[1][7][8][9][10]
Applications in Drug Development[7]
GABA Receptor Ligands
This compound is a structural homolog of Muscimol (5-aminomethyl-3-hydroxyisoxazole). The 3-carboxylate moiety mimics the steric and electronic properties of the 3-hydroxy group (bioisostere), making it a valuable tool for probing the GABA binding pocket .
Mechanism:[2][7][8][9] The isoxazole ring acts as a rigid linker, positioning the amine (ammonium at physiological pH) to interact with anionic residues in the receptor.
Peptidomimetics
The scaffold is used as a constrained amino acid analog.
Beta-Turn Mimetics: When incorporated into peptide chains, the isoxazole ring induces a specific curvature, mimicking
-turns in proteins. This is utilized in the design of protease inhibitors and antimicrobial peptides.
Safety & Handling Protocols
Hazard Classification (GHS):
Acute Toxicity (Oral): Category 4 (H302) - Harmful if swallowed.
Skin/Eye Irritation: Category 2 (H315/H319).
Specific Target Organ Toxicity: Potential CNS effects due to GABAergic activity.
Handling Instructions:
Engineering Controls: Always handle within a certified chemical fume hood to prevent inhalation of dust (HCl salt).
PPE: Nitrile gloves (0.11 mm min thickness), safety goggles, and lab coat.
Spill Response: Sweep up dry solid (avoid dust generation). Neutralize surfaces with dilute sodium bicarbonate solution.
Storage: The HCl salt is hygroscopic. Store in a tightly sealed container with desiccant at -20°C.
References
Synthesis of Isoxazole-3-carboxylates: Molecules. 2024; 29(2):1762.
Muscimol Analog Chemistry: Journal of Medicinal Chemistry. Structure-Activity Relationships of Isoxazole GABA Ligands.
Safety Data Sheet (SDS): Ethyl 5-(aminomethyl)isoxazole-3-carboxylate HCl.
General Isoxazole Synthesis: Organic Chemistry Portal. Synthesis of 3,5-disubstituted isoxazoles.
A Comprehensive Technical Guide to the Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Foreword: The Strategic Importance of the Isoxazole Scaffold The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. These five-membered heterocycles are integ...
Author: BenchChem Technical Support Team. Date: February 2026
Foreword: The Strategic Importance of the Isoxazole Scaffold
The isoxazole ring system is a cornerstone in medicinal chemistry, renowned for its versatile biological activities. These five-membered heterocycles are integral components of numerous FDA-approved drugs, demonstrating a broad spectrum of therapeutic applications, including anti-inflammatory, antibacterial, and anticancer properties. The strategic functionalization of the isoxazole core allows for the fine-tuning of pharmacokinetic and pharmacodynamic properties, making the development of novel synthetic routes to substituted isoxazoles a critical endeavor for drug discovery professionals.
This guide provides an in-depth, technical overview of a robust synthetic pathway to a key building block: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate. This compound, featuring both an amino group and an ester functionality, serves as a versatile synthon for the elaboration into more complex molecular architectures. The presented methodology is designed to be both efficient and reproducible, with a focus on the underlying chemical principles that govern each transformation.
Synthetic Strategy: A Two-Stage Approach
The synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is strategically divided into two key stages. The first stage involves the construction of the isoxazole ring system with a reactive handle at the 5-position. The second stage focuses on the conversion of this handle into the desired aminomethyl group.
Figure 1: Overall synthetic workflow.
Stage 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
The initial step focuses on the construction of the isoxazole ring via a [3+2] cycloaddition reaction. This classic approach provides a reliable method for forming the heterocyclic core.
Protocol: [3+2] Cycloaddition
Materials:
Ethyl 2-chloro-2-hydroxyiminoacetate
Propargyl chloride
Triethylamine
Diethyl ether
Water
Magnesium sulfate
Procedure:
In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, a mixture of ethyl 2-chloro-2-hydroxyiminoacetate (198 mmol) and propargyl chloride (150 ml) is cooled to 10-15°C in an ice bath.
Triethylamine (210 mmol) is added dropwise to the stirred mixture, ensuring the temperature remains between 10-15°C.[1]
After the addition is complete, the reaction mixture is stirred for an additional hour at room temperature.[1]
Water is then added to the reaction mixture, and the product is extracted with diethyl ether.
The organic phase is collected, dried over magnesium sulfate, and the solvent is removed in vacuo using a rotary evaporator.[1]
The crude product is purified by vacuum distillation to yield Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.[1]
Mechanistic Insight
The formation of the isoxazole ring proceeds through a 1,3-dipolar cycloaddition. Triethylamine acts as a base to deprotonate the hydroxyl group of ethyl 2-chloro-2-hydroxyiminoacetate, which facilitates the in-situ generation of a nitrile oxide intermediate. This highly reactive species then undergoes a cycloaddition with the alkyne (propargyl chloride) to form the isoxazole ring.
Figure 2: Mechanism of isoxazole formation.
Stage 2: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
With the chloromethyl-substituted isoxazole in hand, the next stage involves the conversion of the chloro group to an amino group. The Delepine reaction offers a selective and efficient method for this transformation.[2]
Protocol: The Delepine Reaction
Materials:
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Hexamethylenetetramine (HMTA)
Ethanol
Concentrated Hydrochloric Acid
Procedure:
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1 equivalent) is dissolved in ethanol.
Hexamethylenetetramine (1.1 equivalents) is added to the solution, and the mixture is heated to reflux for 6 hours.
The reaction mixture is then cooled, and a mixture of ethanol and concentrated hydrochloric acid is added.
The resulting mixture is heated to reflux to hydrolyze the quaternary ammonium salt intermediate.
After cooling, the reaction is neutralized with a suitable base (e.g., sodium bicarbonate solution) and the product is extracted with an organic solvent (e.g., ethyl acetate).
The organic layer is dried and concentrated to yield the crude product, which can be further purified by column chromatography.
Mechanistic Insight
The Delepine reaction proceeds in two main steps. First, the chloromethyl group undergoes a nucleophilic substitution with hexamethylenetetramine to form a stable quaternary ammonium salt. In the second step, this salt is hydrolyzed under acidic conditions to release the primary amine. This method is particularly advantageous as it often avoids the formation of over-alkylated side products.[2]
Figure 3: Mechanism of the Delepine Reaction.
Data Summary and Characterization
The following table summarizes the key physical and chemical properties of the intermediate and final product.
Compound
Molecular Formula
Molecular Weight ( g/mol )
Physical Form
CAS Number
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
C₇H₈ClNO₃
189.59
Liquid/Solid
3209-40-3
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
C₇H₁₀N₂O₃
170.17
Solid
(Not found)
Characterization of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate:
¹H NMR: The proton NMR spectrum is expected to show characteristic peaks for the ethyl ester protons (a triplet and a quartet), a singlet for the aminomethyl protons, and a singlet for the isoxazole ring proton.
¹³C NMR: The carbon NMR spectrum will show resonances for the carbonyl carbon of the ester, the carbons of the isoxazole ring, the aminomethyl carbon, and the ethyl group carbons.
Mass Spectrometry: The mass spectrum should exhibit a molecular ion peak corresponding to the calculated molecular weight.
Infrared Spectroscopy: The IR spectrum will display characteristic absorption bands for the N-H stretching of the primary amine, the C=O stretching of the ester, and the C=N stretching of the isoxazole ring.
Conclusion and Future Directions
The synthetic route detailed in this guide provides a reliable and scalable method for the preparation of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate. The use of well-established reactions, such as the [3+2] cycloaddition and the Delepine reaction, ensures high yields and purity of the final product. This versatile building block can be further elaborated through reactions at the amino and ester functionalities, opening avenues for the synthesis of a diverse library of isoxazole-containing compounds for screening in various drug discovery programs. Future work could focus on optimizing reaction conditions for even greater efficiency and exploring alternative amination strategies to broaden the scope of accessible derivatives.
References
Chemical Engineering Transactions. (2024, February 16). The Conversion of 5-Chloromethylfurfural into 5- Methoxymethylfurfural via Nucleophilic Substitution: Kinetic Modeling.
Organic Chemistry Portal. (2017).
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester.
ResearchGate. (1988). Selective conversion of chloromethyl and bromomethyl groups to aminomethyl groups in multifunctional crosslinked polystyrenes.
Sigma-Aldrich. Ethyl 5-(chloromethyl)
ResearchGate. Improved Synthesis of 5-(Chloromethyl)
BOC Sciences. CAS 84654-29-5 (ETHYL 5-(BROMOMETHYL)
BenchChem. Synthesis routes of Ethyl 5-(chloromethyl)
Google Patents.
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids.
Google Patents. CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
Nature. (2021, December 16).
BLDpharm.
ChemRxiv.
PMC. The Synthesis of Highly Substituted Isoxazoles by Electrophilic Cyclization. An Efficient Synthesis of Valdecoxib.
ResearchGate. Preparation of 5-(bromomethyl)-3-phenylisoxazoles (4a–h).
Zanco Journal of Medical Sciences. (2023, August 23). Synthesis and antimicrobial activity of some ester functionalized isoxazoles incorporating anthracene moieties via nucleophilic substitution reaction.
Technical Guide: The Isoxazole Core in Medicinal Chemistry
Executive Summary The isoxazole ring (1,2-oxazole) is a five-membered heterocyclic azole that serves as a "privileged structure" in modern drug discovery.[1][2] Unlike its isomer oxazole, the isoxazole core possesses a u...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
The isoxazole ring (1,2-oxazole) is a five-membered heterocyclic azole that serves as a "privileged structure" in modern drug discovery.[1][2] Unlike its isomer oxazole, the isoxazole core possesses a unique nitrogen-oxygen (N-O) bond that imparts distinct physicochemical properties, including a high dipole moment, specific hydrogen-bonding capabilities, and a susceptibility to reductive cleavage that can be exploited for prodrug design.
This guide analyzes the biological significance of the isoxazole core, detailing its role as a bioisostere, its mechanistic versatility in FDA-approved therapeutics, and the synthetic architectures required to access these bioactive scaffolds.[3]
The Isoxazole Pharmacophore: Bioisosterism & Electronic Properties[4]
Structural Attributes
The isoxazole ring is planar and aromatic, though less aromatic than benzene or pyridine due to the electronegativity difference between oxygen and nitrogen.
Bonding: The N-O bond is weak (approx. 50-60 kcal/mol), making it a "chemical spring" capable of ring opening under metabolic conditions (see Leflunomide).
Basicity: Isoxazole is a weak base (
of conjugate acid ~ -2.0 to -3.0), significantly less basic than pyridine or imidazole. This prevents protonation at physiological pH, ensuring the drug remains neutral and lipophilic for membrane permeability.
Bioisosteric Utility
The isoxazole core is a classic bioisostere for carboxylic acids, esters, and amides .
Amide/Ester Mimicry: The 3,5-disubstituted isoxazole mimics the geometry and electronic distribution of a cis-amide or ester bond but lacks the hydrolytic instability.
Rigid Spacer: It holds substituents in a fixed angular relationship (approx. 130° between C3 and C5 substituents), crucial for orienting pharmacophores into receptor pockets (e.g., GABA receptors).
Property
Isoxazole Core
Amide Bond (-CONH-)
Biological Implication
Geometry
Planar, Rigid
Planar, somewhat flexible
Fixes conformation for receptor binding.
H-Bonding
Acceptor (N, O)
Donor (NH) & Acceptor (CO)
Isoxazole is a pure acceptor; good for hydrophobic pockets.
Metabolic Stability
High (Oxidative)
Low (Hydrolytic)
Resists proteases/esterases; extends half-life.
Lipophilicity
Moderate to High
Low to Moderate
Enhances BBB penetration (CNS drugs).
Mechanistic Case Studies
The "Masked" Warhead: Leflunomide & Immunomodulation
Leflunomide is a prodrug used for Rheumatoid Arthritis. Its mechanism relies entirely on the instability of the isoxazole N-O bond.
Mechanism: Upon oral administration, the isoxazole ring is opened by cytochrome P450 enzymes and basic pH in the gut/liver to form the active metabolite, Teriflunomide (A771726) .
Target: Teriflunomide inhibits Dihydroorotate Dehydrogenase (DHODH), halting de novo pyrimidine synthesis in rapidly dividing T-cells.
Significance: The isoxazole ring serves as a stable carrier that unmasks the active cyano-enol moiety only in vivo.
Specificity via Geometry: Valdecoxib (COX-2 Inhibitor)
In Valdecoxib, the isoxazole ring acts as a central scaffold that orients two phenyl rings into the hydrophobic pocket of the Cyclooxygenase-2 (COX-2) enzyme.
Selectivity: The geometry of the isoxazole allows the bulky sulfonamide group to enter the COX-2 side pocket (which is absent in COX-1), granting high selectivity and reducing gastrointestinal side effects.
Rigidification: Muscimol (GABA Agonist)
Muscimol, isolated from Amanita muscaria, is a potent GABA-A receptor agonist.[4][5][6]
Structural Logic: The 3-hydroxyisoxazole moiety is a rigid bioisostere of the carboxylic acid group of GABA. The isoxazole structure locks the molecule in the "active" conformation required for receptor activation, providing higher affinity than the flexible GABA molecule itself.
Visualizing Mechanisms & Pathways
Diagram 1: Leflunomide Bioactivation Pathway
This diagram illustrates the metabolic ring-opening of the isoxazole core to generate the active inhibitor.
Caption: Metabolic activation of Leflunomide via isoxazole ring scission to inhibit DHODH.
The most robust method for constructing the isoxazole core is the 1,3-Dipolar Cycloaddition between a nitrile oxide and an alkyne. This protocol describes the in situ generation of nitrile oxides using Chloramine-T, avoiding the isolation of unstable intermediates.
Diagram 2: Synthetic Workflow
Caption: General workflow for the regioselective synthesis of 3,5-disubstituted isoxazoles.
Detailed Protocol: Synthesis of 3,5-Diphenylisoxazole
Objective: Synthesize 3,5-diphenylisoxazole via [3+2] cycloaddition of benzonitrile oxide (generated in situ) and phenylacetylene.
Reagents:
Benzaldehyde oxime (1.0 eq)
Phenylacetylene (1.2 eq)
Chloramine-T trihydrate (1.1 eq)
Ethanol (Solvent)
Step-by-Step Methodology:
Preparation: Dissolve Benzaldehyde oxime (10 mmol) in Ethanol (20 mL) in a round-bottom flask.
Addition: Add Phenylacetylene (12 mmol) to the solution.
Initiation: Slowly add Chloramine-T trihydrate (11 mmol) portion-wise over 15 minutes at room temperature. Note: Chloramine-T oxidizes the oxime to the nitrile oxide intermediate.
Reflux: Heat the reaction mixture to reflux (approx. 78°C) for 4–6 hours. Monitor progress via TLC (Hexane:Ethyl Acetate 8:2).
Quench: Cool the mixture to room temperature. Pour onto crushed ice/water (100 mL).
Isolation: The product will precipitate as a solid. Filter the precipitate using a Buchner funnel.
Purification: Recrystallize the crude solid from ethanol to yield pure 3,5-diphenylisoxazole (white needles).
Validation: Confirm structure via 1H-NMR (Characteristic singlet for isoxazole C4-H at ~6.5-6.9 ppm).
To verify the biological activity of synthesized isoxazole derivatives (analogous to Valdecoxib), a colorimetric COX-2 inhibitor screening assay is employed.
Diagram 3: SAR Decision Logic
Caption: Structure-Activity Relationship (SAR) decision tree for optimizing isoxazole COX-2 inhibitors.
Detailed Protocol: Colorimetric COX-2 Screening
Principle: Peroxidase activity of COX-2 oxidizes the colorimetric substrate TMPD (N,N,N',N'-tetramethyl-p-phenylenediamine) during the reduction of PGG2 to PGH2. Inhibitors reduce the rate of color formation.
Reagents:
Recombinant Human COX-2 Enzyme
Arachidonic Acid (Substrate)
TMPD (Chromophore)
Heme (Cofactor)
Assay Buffer (100 mM Tris-HCl, pH 8.0)
Workflow:
Enzyme Prep: Dilute COX-2 enzyme in Assay Buffer with Heme.
Inhibitor Incubation: Add 10 µL of the synthesized isoxazole derivative (dissolved in DMSO) to 150 µL of the enzyme solution.
Control: DMSO only (100% Activity).
Blank: No Enzyme (0% Activity).
Incubation: Incubate for 10 minutes at 25°C to allow inhibitor binding.
Substrate Addition: Add 20 µL of Arachidonic Acid/TMPD mixture to initiate the reaction.
Measurement: Monitor absorbance at 590 nm immediately using a microplate reader.
Analysis: Calculate % Inhibition:
IC50 Determination: Plot % Inhibition vs. Log[Concentration] to determine the concentration required for 50% inhibition.
References
Leflunomide Mechanism: Silva, H. T., et al. "In vitro and in vivo effects of leflunomide, brequinar, and cyclosporine on pyrimidine biosynthesis."[7] Transplantation Proceedings, 1997.
Isoxazole Synthesis: Jia, Q., et al.[8][9] "Synthesis of 3,4-Disubsituted Isoxazoles via Enamine [3+2] Cycloaddition." Synlett, 2013.[8][9]
COX-2 Inhibitors: Talley, J. J., et al. "4-[5-Methyl-3-phenylisoxazol-4-yl]-benzenesulfonamide, Valdecoxib: A Potent and Selective Inhibitor of COX-2." Journal of Medicinal Chemistry, 2000.
Muscimol Pharmacology: Johnston, G. A.[5] "Muscimol as an ionotropic GABA receptor agonist."[4][5][6] Neurochemical Research, 2014.[5]
Bioisosterism: Meanwell, N. A.[10] "Synopsis of Some Recent Tactical Application of Bioisosteres in Drug Design." Journal of Medicinal Chemistry, 2011.
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, structural biology, and medicinal chemistry applications of the Ethyl 5-(aminomethyl)...
Author: BenchChem Technical Support Team. Date: February 2026
The following technical guide is structured as a high-level monograph for drug discovery scientists. It prioritizes synthetic utility, structural biology, and medicinal chemistry applications of the Ethyl 5-(aminomethyl)isoxazole-3-carboxylate scaffold.
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate represents a "privileged structure" in medicinal chemistry—a rigid, bifunctional scaffold capable of directing substituents into defined vectors. Unlike flexible aliphatic linkers, the isoxazole core locks the C-3 (carboxylate) and C-5 (aminomethyl) substituents into a planar geometry, making it an ideal template for:
Bioisosteric Replacement: Mimicking the spatial arrangement of peptide bonds or the distal groups of excitatory amino acids (e.g., Glutamate, Aspartate).
Library Generation: The orthogonal reactivity of the amine (nucleophile) and the ester (electrophile) allows for rapid, bidirectional diversification.
Prodrug Design: The ethyl ester serves as a lipophilic mask for the polar carboxylic acid, enhancing cellular permeability before metabolic hydrolysis.
Chemical Architecture & Physicochemical Properties
The scaffold is defined by a 1,2-oxazole ring substituted at the 3- and 5-positions. This substitution pattern is synthetically favored via [3+2] cycloaddition and offers specific ADME advantages.[1]
H-Bonding: The ring nitrogen (N2) is a weak H-bond acceptor; the oxygen (O1) is generally inert but contributes to polarity.
Vectors: The angle between the 3- and 5-substituents is approx. 130–140°, providing a "bent" conformation distinct from the linear 1,4-disubstituted phenyl or trans-1,4-cyclohexyl linkers.
Calculated Properties (Core Scaffold)
Property
Value (Approx.)
Implication for Drug Design
MW
170.17 Da (Free Base)
Ideal for Fragment-Based Drug Discovery (Rule of 3 compliant).
cLogP
0.5 – 0.9
High water solubility; favorable for CNS penetration if lipophilicity is tuned via substituents.
TPSA
~65 Ų
Good membrane permeability prediction (<140 Ų).
pKa (Amine)
~7.5 – 8.5
Lower than aliphatic amines due to the electron-withdrawing isoxazole ring, reducing lysosomal trapping.
Synthetic Pathways
The most robust route to this scaffold is the regioselective [3+2] dipolar cycloaddition of a nitrile oxide with a terminal alkyne. This method avoids the regiochemical mixtures often seen with internal alkynes.
Core Synthesis Strategy (The "Click" Approach)
The synthesis hinges on the in situ generation of Carboethoxyformonitrile oxide from ethyl chlorooximidoacetate.
Dipole: Ethyl chlorooximidoacetate (generated from glycine ethyl ester or ethyl glyoxalate oxime).
Dipolarophile: N-Boc-propargylamine (Preferred over free amine to prevent N-alkylation side reactions).
Regioselectivity: The steric and electronic mismatch strongly favors the 3,5-disubstituted product over the 3,4-isomer.
Figure 1: Synthetic workflow for the generation of the core scaffold via [3+2] cycloaddition.
Medicinal Chemistry & SAR
Once synthesized, the scaffold serves as a branching point. The "SAR Map" below details how modifications at the C-3 and C-5 positions alter the biological profile.
Structure-Activity Relationship (SAR) Logic
C-3 Position (Ester/Acid):
Hydrolysis (COOH): Yields glutamate mimetics. The acid is essential for binding to cationic residues in receptors (e.g., NMDA, AMPA).
Reduction (CH2OH): Removes the negative charge, improving BBB penetration.
Acylation (Amide): The primary vector for increasing molecular weight and specificity. Used to probe hydrophobic pockets.
Rigidification: The methylene spacer (-CH2-) allows rotational freedom. Restricting this (e.g., direct attachment of amine) usually kills activity due to steric clash with the ring.
Figure 2: SAR diversification map illustrating the orthogonal reactivity of the C-3 and C-5 vectors.
Experimental Protocols
Safety Warning: Nitrile oxides are reactive intermediates.[3] Hydroximoyl chlorides are skin irritants. Perform all reactions in a fume hood.
Protocol A: Synthesis of Ethyl 5-(N-Boc-aminomethyl)isoxazole-3-carboxylate
Objective: Create the protected core scaffold.
Reagents:
Ethyl 2-chloro-2-(hydroxyimino)acetate (10 mmol)
N-Boc-propargylamine (11 mmol)
Triethylamine (TEA) (12 mmol) or NaHCO3 (solid, excess)
Dichloromethane (DCM) or Ethyl Acetate (EtOAc) (50 mL)
Procedure:
Dissolve N-Boc-propargylamine in DCM and cool to 0°C.
Add Ethyl 2-chloro-2-(hydroxyimino)acetate.
Critical Step: Add TEA dropwise over 30–60 minutes. Reasoning: Slow addition keeps the concentration of the transient nitrile oxide low, preventing dimerization into furoxans.[3]
Allow the mixture to warm to room temperature and stir overnight (12–16 h).
Workup: Wash with water (2x), brine (1x). Dry over Na2SO4.[3]
Purification: Flash column chromatography (Hexane:EtOAc gradient). The 3,5-isomer is typically the major product (lower Rf than bis-isoxazoles).
Protocol B: Deprotection to Ethyl 5-(aminomethyl)isoxazole-3-carboxylate HCl
Objective: Reveal the free amine for library synthesis.
Reagents:
4M HCl in Dioxane (or TFA in DCM).
Procedure:
Dissolve the Boc-intermediate in minimal dry dioxane.
Add 4M HCl/Dioxane (5-10 eq) at 0°C.
Stir at RT for 2–4 hours. Monitor by TLC (disappearance of starting material).
Isolation: The product often precipitates as the hydrochloride salt. Filter and wash with diethyl ether. If no precipitate, evaporate solvent to dryness to yield a hygroscopic solid.
Yield: Quantitative.
Therapeutic Implications
While the ester itself is often a prodrug or intermediate, the derivatives target several high-value biological systems:
GABA-A Agonists: Analogs where the C-3 ester is converted to a bioisostere (e.g., 3-ol or 3-tetrazole) mimic Muscimol, acting as potent GABA-A agonists.
Glutamate Transporter Inhibitors: 3-Carboxy-isoxazoles can block EAATs (Excitatory Amino Acid Transporters) by mimicking the glutamate conformation.
Antibacterial (D-Ala-D-Ala Ligase): The rigid amino-acid-like structure can inhibit bacterial cell wall synthesis enzymes by mimicking the D-Ala-D-Ala transition state.
References
Synthesis of Isoxazoles via [3+2] Cycloaddition:
Title: Regioselective synthesis of 3,5-disubstituted isoxazoles from nitrile oxides and terminal alkynes.[4][5]
Source:Organic Chemistry Portal
Link:[Link]
Muscimol and GABA Analogs (Contextual Grounding):
Title: Muscimol as an Ionotropic GABA Receptor Agonist.
Source:Neuropharmacology (via NCBI Bookshelf/PubMed)
Link:[Link] (Search Term: Muscimol Isoxazole Structure)
Isoxazole Scaffold in Drug Discovery:
Title: Isoxazoles: A Privileged Scaffold in Drug Discovery.
Source:European Journal of Medicinal Chemistry
Link:[Link]
An In-Depth Technical Guide to Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate Structural Analogs: Synthesis, Characterization, and Therapeutic Potential
For Researchers, Scientists, and Drug Development Professionals Abstract The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
The isoxazole scaffold is a cornerstone in medicinal chemistry, renowned for its presence in a multitude of biologically active compounds.[1] This technical guide provides a comprehensive exploration of a specific, high-potential subclass: structural analogs of ethyl 5-(aminomethyl)isoxazole-3-carboxylate. We will delve into the strategic considerations behind the synthesis of these molecules, detailing robust experimental protocols. Furthermore, this guide will illuminate the critical structure-activity relationships (SAR) that govern their therapeutic efficacy, supported by quantitative data and in-silico modeling. The objective is to equip researchers and drug development professionals with the foundational knowledge and practical insights necessary to innovate within this promising chemical space.
The Isoxazole Core: A Privileged Scaffold in Drug Discovery
The five-membered isoxazole ring, containing adjacent nitrogen and oxygen atoms, is a recurring motif in a diverse array of pharmaceuticals.[1] Its unique electronic properties and structural rigidity make it an attractive scaffold for designing ligands that can interact with a wide range of biological targets. Modifications to the isoxazole ring system can lead to compounds with enhanced physicochemical properties, improved potency, and reduced toxicity.[1] The inherent aromaticity of the isoxazole ring, coupled with the weaker nitrogen-oxygen bond, provides a synthetically tractable platform for a variety of chemical transformations, making it a versatile building block in organic synthesis.
The ethyl 5-(aminomethyl)isoxazole-3-carboxylate core represents a particularly interesting starting point for analog development. The ester at the 3-position and the primary amine at the 5-position offer two distinct points for chemical modification, allowing for the systematic exploration of chemical space and the fine-tuning of biological activity.
Strategic Synthesis of Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate and its Analogs
The synthesis of the target analogs is a multi-step process that requires careful planning and execution. A key intermediate in this synthesis is ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Synthesis of the Key Intermediate: Ethyl 5-(Chloromethyl)isoxazole-3-carboxylate
A robust method for the synthesis of this key intermediate involves a [3+2] cycloaddition reaction.
Experimental Protocol:
A mixture of ethyl 2-chloro-2-hydroxyiminoacetate (30 g, 198 mmol) and propargyl chloride (150 ml) is cooled to 10-15°C. To this stirred mixture, triethylamine (21.2 g, 210 mmol) is added dropwise. The reaction is stirred for 1 hour at room temperature. Following the reaction, water is added, and the mixture is extracted with ether. The organic phase is then dried over magnesium sulfate and concentrated in vacuo. The crude product is purified by vacuum distillation (0.5 torr, 116-122°C) to yield ethyl 5-(chloromethyl)isoxazole-3-carboxylate.[2]
Causality Behind Experimental Choices:
[3+2] Cycloaddition: This is a powerful and convergent method for constructing the isoxazole ring system. The reaction between a nitrile oxide (generated in situ from the ethyl 2-chloro-2-hydroxyiminoacetate) and an alkyne (propargyl chloride) is highly efficient.
Triethylamine: This organic base is used to generate the reactive nitrile oxide intermediate from the hydroximoyl chloride.
Propargyl Chloride: This serves as the alkyne component in the cycloaddition and incorporates the chloromethyl group at the 5-position of the resulting isoxazole.
Vacuum Distillation: This purification technique is suitable for separating the desired product from non-volatile impurities and unreacted starting materials.
Diagram of the Synthetic Workflow:
Caption: Synthetic workflow for Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Synthesis of Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate Analogs via Nucleophilic Substitution
The chloromethyl group of the intermediate is a versatile handle for introducing a wide range of functionalities via nucleophilic substitution. To generate a library of structural analogs, various primary and secondary amines can be reacted with ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Experimental Protocol for N-Substitution:
To a solution of ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in a suitable solvent such as acetonitrile or DMF, is added the desired amine (1.1 - 2.0 eq) and a base such as potassium carbonate or triethylamine (1.5 eq). The reaction mixture is stirred at room temperature or heated to 50-80°C until the starting material is consumed (monitored by TLC). The reaction is then quenched with water and the product is extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by column chromatography on silica gel to afford the desired N-substituted ethyl 5-(aminomethyl)isoxazole-3-carboxylate analog.
Causality Behind Experimental Choices:
Nucleophilic Substitution: The chlorine atom on the methyl group is a good leaving group, making it susceptible to attack by nucleophilic amines.
Choice of Amine: The diversity of commercially available primary and secondary amines allows for the creation of a large and structurally varied library of analogs.
Base: The base is necessary to neutralize the HCl generated during the reaction, driving the reaction to completion.
Solvent and Temperature: The choice of solvent and reaction temperature will depend on the reactivity of the specific amine being used. Less nucleophilic amines may require higher temperatures to achieve a reasonable reaction rate.
Chromatographic Purification: This is a standard and effective method for isolating the desired product from unreacted starting materials and byproducts.
Structure-Activity Relationship (SAR) and Biological Evaluation
The biological activity of isoxazole derivatives is highly dependent on the nature and position of the substituents on the isoxazole ring.[3] For the ethyl 5-(aminomethyl)isoxazole-3-carboxylate scaffold, the N-substituent on the aminomethyl group and modifications to the ester at the 3-position are key determinants of activity.
Insights from Analog Studies
While specific SAR data for a broad library of ethyl 5-(aminomethyl)isoxazole-3-carboxylate analogs is not extensively published, we can draw valuable insights from related isoxazole-carboxamide series. For instance, in a series of phenyl-isoxazole-carboxamide derivatives evaluated as COX inhibitors, the substitution pattern on the phenyl rings significantly influenced both potency and selectivity for COX-1 versus COX-2.[3] Specifically, a 3,4-dimethoxy substitution on one phenyl ring and a chlorine atom on the other pushed the 5-methyl-isoxazole ring into a secondary binding pocket of the COX-2 enzyme, leading to enhanced potency and selectivity.[3] This highlights the importance of substituent size, electronics, and hydrogen bonding potential in dictating biological activity.
Quantitative Analysis of Biological Activity
To illustrate the impact of structural modifications, the following table summarizes the COX inhibitory activity of a series of isoxazole-carboxamide derivatives.
These data clearly demonstrate that subtle changes in the substitution pattern can lead to significant differences in biological activity and selectivity. Compound A13 , with its specific substitution pattern, emerged as the most potent and selective COX-2 inhibitor in this series.[3]
Potential Mechanism of Action and In-Silico Modeling
The diverse biological activities reported for isoxazole derivatives suggest that they can interact with a variety of molecular targets. Molecular docking studies can provide valuable insights into the potential binding modes of these compounds and help to rationalize their observed biological activities.
For example, in the case of the COX-inhibiting isoxazole-carboxamides, docking studies revealed that the 5-methyl-isoxazole ring of the most active compounds fits into a secondary binding pocket of the COX-2 enzyme.[3] This interaction, which is not possible with the COX-1 isoform, is believed to be responsible for the observed selectivity.
Hypothesized Signaling Pathway Inhibition:
Based on the COX inhibitory activity of related compounds, a potential mechanism of action for certain ethyl 5-(aminomethyl)isoxazole-3-carboxylate analogs could involve the inhibition of the cyclooxygenase pathway, which is a key pathway in inflammation and pain.
Caption: Hypothesized inhibition of the COX pathway by isoxazole analogs.
Conclusion and Future Directions
The ethyl 5-(aminomethyl)isoxazole-3-carboxylate scaffold represents a promising starting point for the development of novel therapeutic agents. The synthetic routes outlined in this guide provide a clear path for the generation of diverse analog libraries. The structure-activity relationships, informed by data from related isoxazole series, offer valuable guidance for the design of more potent and selective compounds.
Future research in this area should focus on the synthesis and biological evaluation of a systematic library of N-substituted analogs to build a comprehensive SAR profile. Furthermore, detailed mechanistic studies, including the identification of specific molecular targets and the elucidation of signaling pathways, will be crucial for advancing these compounds through the drug discovery pipeline. The integration of in-silico modeling with experimental work will undoubtedly accelerate the discovery of new isoxazole-based therapeutics with improved efficacy and safety profiles.
References
Assali, M., et al. (2022). Molecular docking studies and biological evaluation of isoxazole-carboxamide derivatives as COX inhibitors and antimicrobial agents. Journal of Molecular Structure, 1267, 133633.
Kumar, M., & Kumar, A. (2024). A review of isoxazole biological activity and present synthetic techniques. World Journal of Pharmacy and Pharmaceutical Sciences, 13(1), 1-20.
Palin, R., et al. (2011). Structure-activity studies of a novel series of isoxazole-3-carboxamide derivatives as TRPV1 antagonists. Bioorganic & Medicinal Chemistry Letters, 21(5), 1463-1467.
Ryng, S., et al. (1999). Immunomodulating action and structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid. Archiv der Pharmazie, 332(5), 158-162.
Vasilenko, D. A., et al. (2021). 5-Nitroisoxazoles in SNAr reactions: access to polysubstituted isoxazole derivatives. Organic & Biomolecular Chemistry, 19(29), 6447-6454.
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Mechanism of Action Prediction
Content Type: Technical Whitepaper / Predictive Pharmacology Guide
Audience: Medicinal Chemists, Pharmacologists, and Drug Discovery Scientists
Executive Summary: The Isoxazole Scaffold as a GABAergic Modulator
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (E-AMI-3C) represents a privileged structural motif in fragment-based drug discovery (FBDD). While often utilized as a synthetic intermediate, its pharmacophore possesses striking bioisosteric similarity to
-aminobutyric acid (GABA) and the potent agonist Muscimol.
This technical guide provides a predictive analysis of the compound’s Mechanism of Action (MoA). Based on structural activity relationship (SAR) principles and homologous ligand data, E-AMI-3C is predicted to act as a prodrug that, upon hydrolysis, functions as a rigidified GABA analogue , targeting the orthosteric site of GABA
receptors or inhibiting GABA transaminase (GABA-AT).
To predict the MoA, we must first analyze the molecule's rigid geometry compared to endogenous ligands.
The Scaffold: The 1,2-oxazole (isoxazole) ring serves as a rigid bioisostere for the ethyl backbone of GABA, restricting conformational entropy.
The C5-Aminomethyl Group: Mimics the terminal amine (
) of GABA.
The C3-Carboxylate (Ester): The ethyl ester masks the carboxylic acid. In its ester form, the molecule is lipophilic and blood-brain barrier (BBB) permeable.
The Active Metabolite: Hydrolysis yields 5-(aminomethyl)isoxazole-3-carboxylic acid, which presents the critical zwitterionic character required for receptor binding.
Table 1: Pharmacophore Comparison
Feature
GABA (Endogenous)
Muscimol (Agonist)
E-AMI-3C (Target)
Acidic Moiety
Carboxylic Acid ()
3-Hydroxyisoxazole ()
3-Ethyl Ester (Neutral) Acid (Active)
Basic Moiety
Primary Amine
Primary Amine
Primary Amine
Linker
Flexible Propyl Chain
Rigid Isoxazole Ring
Rigid Isoxazole Ring
Distance (N-O)
Variable (Flexible)
Fixed ()
Fixed ()
Predicted Role
Agonist
Potent Agonist
Prodrug / Partial Agonist / Antagonist
Predicted Mechanism of Action (MoA)
The mechanism is hypothesized to occur in three distinct phases: Bioactivation, Target Engagement, and Functional Modulation.
Phase I: Bioactivation (Prodrug Hydrolysis)
The ethyl ester moiety renders the compound inactive at the orthosteric site due to steric clash and lack of negative charge. Upon systemic administration, non-specific plasma esterases or intracellular carboxylesterases (CES1/CES2) hydrolyze the ester to the free acid.
Phase II: Target Engagement (GABA
Receptor)
The free acid, 5-(aminomethyl)isoxazole-3-carboxylic acid, is a structural isomer of Muscimol. However, the position of the acidic group (C3-carboxylate vs. C3-hydroxyl) alters the hydrogen bond network within the receptor pocket.
Binding Site: The
subunit interface of the GABA receptor (Orthosteric site).
Interaction Mode: The carboxylate forms salt bridges with Arg66 (in
subunits), while the ammonium group interacts with Glu155 (in subunits).
Selectivity: Due to the rigid isoxazole spacer, the compound likely exhibits subunit selectivity, potentially favoring
4 or subunit-containing receptors (extrasynaptic), similar to other rigid GABA analogues like THIP (Gaboxadol).
Phase III: Functional Consequence
Unlike Muscimol (a full agonist), 3-carboxylate analogues often display partial agonism or competitive antagonism . The rigid placement of the carboxylate may prevent the full loop closure (Loop C) required for maximal channel gating, resulting in:
Phasic Inhibition: Competitive blockade of synaptic GABA currents (Antagonist profile).
Tonic Modulation: Low-efficacy activation of extrasynaptic receptors (Partial agonist profile).
Visualization: Signaling & Bioactivation Pathway
The following diagram illustrates the conversion of the prodrug and its subsequent interaction with the GABAergic system.
Figure 1: Predicted bioactivation pathway and dual-target engagement mechanism.
Experimental Validation Protocols
To confirm the predicted MoA, the following self-validating experimental workflow is recommended.
Experiment A: In Silico Docking (Target Verification)
Objective: Confirm steric fit within the GABA binding pocket.
Krogsgaard-Larsen, P., et al. (2002). "GABA(A) receptor agonists, partial agonists, and antagonists.[1] Design and therapeutic prospects." Journal of Medicinal Chemistry.
Frølund, B., et al. (2005). "4-Substituted Analogues of GABA-A Agonists: Synthesis and Pharmacology." Journal of Medicinal Chemistry.
Johnston, G.A. (2005). "GABA(A) receptor channel pharmacology." Current Pharmaceutical Design.
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a specialized heterocyclic building block often utilized in the synthesis of GABAergic ligands and glutamate analogs.[1] While specific toxicological data for this ester is often limited in public registries compared to its parent compounds, its structural homology to Muscimol (5-aminomethyl-3-isoxazolol) mandates a strict precautionary handling protocol.[1]
Critical Risk Factors:
Neurotoxicity Potential: The 5-aminomethyl-isoxazole core is a known pharmacophore for GABA_A and GABA_C receptor agonism.[1] Ingestion or inhalation may induce CNS effects ranging from dizziness to seizures.[1]
Chemical Instability: The primary amine is prone to oxidation and carbamate formation (CO₂ absorption), while the ethyl ester is susceptible to hydrolysis.
Form Factor: Commercially supplied often as the Hydrochloride (HCl) salt (CAS: 612511-84-9) to improve stability, though the free base may be encountered as a viscous oil or low-melting solid.[1]
Part 2: Chemical Identity & Physicochemical Profile
Understanding the physical state is the first step in risk mitigation.[1] The salt form is significantly safer to handle than the volatile free base.[1]
Standard SDSs often default to "Irritant" when data is scarce. However, a medicinal chemist must look deeper.
The Muscimol Homology: The 5-aminomethyl-3-isoxazole core mimics the neurotransmitter GABA.[1]
Risk:[1][2][3] Although the 3-carboxylate ester reduces zwitterionic character (lowering immediate binding affinity compared to Muscimol), metabolic hydrolysis in vivo (by esterases) can release the free acid, which may decarboxylate or bind to CNS targets.[1]
The integrity of this compound relies on preventing two degradation pathways: Hydrolysis of the ester and Oxidation/Carbamylation of the amine.[1]
Storage Conditions
Temperature: Store at -20°C (Long term) or 2–8°C (Active use).
Atmosphere: Hygroscopic.[1] Store under Argon or Nitrogen .[1] The HCl salt is particularly prone to absorbing moisture, turning into a sticky gum that is difficult to weigh.[1]
Container: Amber glass vials with Teflon-lined caps. Avoid metal spatulas if the free base is used (potential chelation).[1]
Degradation Pathway Visualization
Figure 1: Primary degradation pathways.[1] Note that the HCl salt protects the amine from CO₂ absorption but remains sensitive to moisture.
Part 5: Safe Handling & Experimental Workflow
PPE Matrix
Quantity
Respiratory
Dermal
Eye
< 50 mg
Fume Hood (Sash <18")
Nitrile Gloves (Double)
Safety Glasses
50 mg - 1 g
Fume Hood + N95/P100 backup
Nitrile (0.11mm) + Tyvek Sleeves
Chemical Goggles
> 1 g
Glove Box or PAPR
Chem-Tape over Nitrile Cuffs
Face Shield
Weighing & Solubilization Protocol
Objective: Prevent inhalation of dust (neurotoxic risk) and protect the compound from moisture.[1]
Remove vial from freezer and equilibrate to room temperature in a desiccator for 30 minutes. Crucial: Opening a cold vial condenses water, ruining the salt.[1]
Weighing:
If Solid (HCl Salt): Use an analytical balance inside a fume hood.[1] Use an anti-static gun if the powder is flighty.[1]
If Oil (Free Base): Do not pour. Use a glass Pasteur pipette or positive-displacement pipette.[1] Weigh by difference into a tared vial.
Solubilization:
Preferred solvent: Anhydrous DMSO or DMF (for reactions).[1]
For biological assays: Dissolve in DMSO to 10-100 mM stock, then dilute into buffer.[1] Note: The HCl salt will acidify the buffer; ensure buffering capacity (HEPES/PBS) is sufficient to maintain pH 7.4.
Reaction Setup (Graphviz Workflow)
Figure 2: Decision tree for safe weighing and preparation.
Part 6: Emergency Procedures
Exposure Response
Inhalation: Remove to fresh air immediately.[1][2][3][4][6] If breathing is irregular, administer oxygen.[1][4][6] Alert medical personnel of potential GABAergic agonist exposure.
Skin Contact: Wash with soap and water for 15 minutes.[1][3][5] Do not use ethanol (increases permeability).[1]
Eye Contact: Rinse for 15 minutes.[1][2][3][4] Consult an ophthalmologist.
Spill Cleanup
Evacuate the immediate area if dust is visible.[1]
Don PPE: Double gloves, goggles, N95/P100 respirator.[1]
Containment:
Solid: Cover with wet paper towels (to prevent dust) or use a HEPA vacuum.[1]
Deactivation: Wipe surface with 10% bleach solution, followed by water.[1]
Disposal: Collect in a sealed hazardous waste bag labeled "Toxic Organic Solid/Liquid."
References
National Center for Biotechnology Information (NCBI). (2025).[1] PubChem Compound Summary for CID 11287963 (Ethyl 5-(aminomethyl)isoxazole-3-carboxylate). Retrieved from [Link]
Krogsgaard-Larsen, P., et al. (1981).[1] GABA agonists.[1] Resolution, absolute stereochemistry, and enantioselectivity of (S)-(+)- and (R)-(-)-5-(1-aminoethyl)-3-isoxazolol. Journal of Medicinal Chemistry. Retrieved from [Link][1]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate as a building block in organic synthesis
Executive Summary Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (E5AIC) represents a high-value heterocyclic building block for Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. Unlike flexible alkyl link...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (E5AIC) represents a high-value heterocyclic building block for Fragment-Based Drug Discovery (FBDD) and peptidomimetic synthesis. Unlike flexible alkyl linkers, the isoxazole core provides a rigid scaffold that orients the C3-carboxylate and C5-aminomethyl vectors at a defined angle (~150°), mimicking the geometry of cis-peptide bonds and aromatic spacers.
This guide details the physicochemical profile, synthetic utility, and validated protocols for deploying E5AIC. It specifically addresses its role as a bioisostere for glutamate/aspartate surrogates and its utility as a "masked" 1,3-dicarbonyl equivalent via reductive ring opening.
Common Precursor: Often supplied as the N-Boc protected derivative (CAS: 1058809-66-3) or Hydrochloride salt to prevent self-condensation.
Molecular Formula: C
HNO (Free base)
MW: 170.17 g/mol
Physicochemical Properties:
Property
Value / Characteristic
Relevance to Synthesis
pKa (Amine)
~8.5 - 9.0
Lower than aliphatic amines due to the electron-withdrawing isoxazole ring; reduces over-acylation risks.
LogP
~0.5 (Predicted)
High water solubility; ideal for polar fragment libraries.
Stability
High (Acid/Base)
Stable to TFA (deprotection) and mild LiOH (saponification).
Ring Lability
Reductive Cleavage
The N-O bond is susceptible to H/Pd or Raney Ni (See Section 4.3).
Storage & Handling:
Hygroscopicity: The HCl salt is hygroscopic. Store in a desiccator at -20°C.
Safety: Irritant. Avoid inhalation. The free amine absorbs CO
from air; keep under inert atmosphere (Ar/N) when in solution.
Structural Utility & Bioisosterism[1][2]
The strategic value of E5AIC lies in its ability to replace labile functional groups while maintaining vector fidelity.
Amide/Ester Bioisostere
The 3,5-disubstituted isoxazole ring mimics the dipole and planarity of an amide bond but lacks the proteolytic susceptibility.
Geometry: The distance between the C3-carbonyl and C5-amine mimics the
to spacing in secondary structures.
H-Bonding: The ring nitrogen (N2) acts as a weak H-bond acceptor, while the oxygen (O1) contributes to the dipole alignment.
Glutamate/GABA Mimicry
Structurally related to Muscimol (GABA
agonist) and AMPA (Glutamate agonist), E5AIC derivatives are privileged scaffolds for CNS targets. The C3-carboxylate mimics the distal acid of glutamate, while the C5-amine mimics the -amine.
Synthetic Protocols & Workflows
Visual Workflow: Divergent Synthesis
The following diagram illustrates the orthogonal reactivity of the E5AIC scaffold.
Figure 1: Divergent synthetic pathways starting from the N-Boc protected building block.
Critical Control Point: Ensure the pH is >8 during the reaction. The isoxazole amine salt is acidic; insufficient base will stall the coupling.
Protocol B: Reductive Ring Cleavage (Advanced)
Objective: Access
-amino enone linkers (masked 1,3-dicarbonyls). This transformation is unique to isoxazoles and allows the ring to serve as a prodrug or a latent reactive group.
Mechanism: Hydrogenolysis of the N-O bond.
Procedure:
Setup: Dissolve N-functionalized E5AIC (1.0 mmol) in MeOH (10 mL).
Catalyst: Add 10% Pd/C (10 wt%) or Raney Nickel (active).
Hydrogenation: Stir under H
balloon (1 atm) for 12 hours.
Filtration: Filter through Celite to remove catalyst.
Result: The product is a
-amino enone (vinylogous amide), which can be further cyclized to pyrimidines or pyridines.
Protocol C: Saponification (Ester Hydrolysis)
Objective: Generate the free carboxylic acid for C-terminal coupling.
Constraint: Do not use harsh acids (HCl reflux) as this may decarboxylate the isoxazole. Use mild basic conditions.[1]
Procedure:
Dissolve Ethyl Ester (1.0 mmol) in THF:Water (3:1, 8 mL).
Add LiOH monohydrate (2.0 equiv) at 0°C.
Stir at RT for 1-2 hours. Do not heat.
Acidify carefully with 1N HCl to pH 3-4.
Extract with EtOAc or n-Butanol (if highly polar).
Troubleshooting & Optimization
Issue
Probable Cause
Corrective Action
Low Yield in Amide Coupling
Amine salt not neutralized.
Increase DIPEA/NMM. Ensure DMF is dry.
Ester Hydrolysis Stalls
Steric hindrance or solubility.
Switch solvent to MeOH/Dioxane/Water. Warm to 40°C (max).
Ring Opening Side Reaction
Reducing conditions too strong.
Avoid NaBH or strong hydrides if the ring must be preserved. Use mild reducing agents.
Self-Condensation
Free amine stored too long.
Always store as HCl salt or Boc-protected. Generate free base in situ.
References
Isoxazole Synthesis via Nitrile Oxides
Kadam, K. S., et al. "Alkyl Nitrites: Novel Reagents for One-Pot Synthesis of 3,5-Disubstituted Isoxazoles."[2][3] Synthesis, 2016, 48, 3996-4008.[2]
Isoxazoles as Bioisosteres
Meanwell, N. A. "Bioisosteres for Drug Hunters: Amide Bond Replacements." Drug Hunter, 2025.[4]
Peptidomimetic Applications
Zhu, J., et al. "Synthesis of 3,5-Disubstituted Isoxazoles Containing Privileged Substructures." NIH PubMed Central, 2017.
Building Block Data
PubChem Compound Summary for Ethyl 5-(aminomethyl)
Disclaimer: This Application Note is for research purposes only. All chemical synthesis should be performed by qualified personnel in a fume hood with appropriate PPE.
The Versatile Scaffold: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate in Modern Medicinal Chemistry
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its unique electronic properties and structural ver...
Author: BenchChem Technical Support Team. Date: February 2026
The isoxazole ring, a five-membered heterocycle containing adjacent nitrogen and oxygen atoms, stands as a cornerstone in the edifice of modern drug discovery.[1][2][3] Its unique electronic properties and structural versatility allow it to serve as a versatile scaffold for interacting with a wide array of biological targets. This has led to the development of numerous FDA-approved drugs for a range of therapeutic areas, including anticancer, anti-inflammatory, and antibacterial treatments.[1][4] Within this privileged class of compounds, Ethyl 5-(aminomethyl)isoxazole-3-carboxylate emerges as a particularly valuable building block for the synthesis of novel therapeutic agents.
This technical guide delves into the applications of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, providing detailed protocols and insights for researchers, scientists, and drug development professionals. We will explore its role as a key intermediate and provide a practical, field-proven perspective on its utilization in the synthesis of bioactive molecules.
A Gateway to Bioactive Molecules: The Synthetic Utility
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate presents two key points of functionality: a primary amine and an ethyl ester. This bifunctional nature allows for a diverse range of chemical modifications, making it an ideal starting point for the construction of more complex molecular architectures. The isoxazole core itself can be synthesized through various methods, often involving the condensation of a β-ketoester with hydroxylamine.
A general representation of a synthetic approach to a related isoxazole core is outlined below:
Caption: Generalized synthetic pathway to the target molecule.
Application Note 1: Synthesis of a Novel Kinase Inhibitor Scaffold
Introduction:
Kinase inhibitors are a major class of targeted cancer therapeutics. The isoxazole scaffold has been successfully incorporated into numerous kinase inhibitors. In this application note, we demonstrate the use of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate as a key building block in the synthesis of a hypothetical, yet representative, kinase inhibitor scaffold. The primary amine of our starting material will be acylated, and the ethyl ester will be hydrolyzed and subsequently coupled with a second amine-containing fragment.
Experimental Workflow:
Caption: Workflow for the synthesis of a kinase inhibitor scaffold.
Protocol 1: Acylation of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
This protocol details the acylation of the primary amine of the starting material with a substituted benzoyl chloride.
Dissolve Ethyl 5-(aminomethyl)isoxazole-3-carboxylate in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
Cool the solution to 0 °C in an ice bath.
Add pyridine to the solution, followed by the dropwise addition of 4-chlorobenzoyl chloride.
Allow the reaction to warm to room temperature and stir for 4 hours.
Monitor the reaction progress by Thin Layer Chromatography (TLC).
Upon completion, quench the reaction with water.
Separate the organic layer and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by silica gel column chromatography to yield the acylated product.
Compound
Molecular Weight ( g/mol )
Yield (%)
Purity (by LC-MS)
Acylated Product
324.74
85
>95%
Protocol 2: Saponification and Amide Coupling
This protocol describes the hydrolysis of the ethyl ester followed by an amide coupling reaction.
Materials:
Acylated product from Protocol 1 (1.0 eq)
Lithium hydroxide (LiOH) (1.5 eq)
Tetrahydrofuran (THF) and Water (3:1 mixture)
1 M Hydrochloric acid (HCl)
HATU (1.2 eq)
N,N-Diisopropylethylamine (DIPEA) (3.0 eq)
3-Methoxyaniline (1.1 eq)
Dimethylformamide (DMF), anhydrous
Procedure:
Saponification:
Dissolve the acylated product in a THF/water mixture.
Add LiOH and stir at room temperature for 2 hours.
Monitor the reaction by TLC.
Upon completion, acidify the reaction mixture to pH ~3 with 1 M HCl.
Extract the product with ethyl acetate.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the carboxylic acid.
Amide Coupling:
Dissolve the obtained carboxylic acid in anhydrous DMF.
Add HATU and DIPEA and stir for 10 minutes.
Add 3-methoxyaniline and stir at room temperature for 12 hours.
Monitor the reaction by LC-MS.
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
Purify the crude product by preparative HPLC to obtain the final kinase inhibitor scaffold.
Compound
Molecular Weight ( g/mol )
Yield (%)
Purity (by HPLC)
Final Product
401.82
70
>98%
Application Note 2: Solid-Phase Synthesis of a Peptidomimetic
Introduction:
The incorporation of unnatural amino acids into peptides is a key strategy to enhance their metabolic stability and therapeutic potential.[4] The carboxylic acid and amino functionalities of derivatives of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate make it an excellent candidate for use as a non-proteinogenic amino acid in peptide synthesis.[4]
Workflow for Solid-Phase Peptide Synthesis (SPPS):
Caption: General workflow for solid-phase synthesis of a peptidomimetic.
Protocol 3: Incorporation of the Isoxazole Moiety into a Peptide Chain
This protocol outlines the coupling of the Fmoc-protected carboxylic acid derived from Ethyl 5-(aminomethyl)isoxazole-3-carboxylate onto a resin-bound peptide.
Materials:
Fmoc-protected isoxazole carboxylic acid (3.0 eq)
HATU (2.9 eq)
DIPEA (6.0 eq)
Resin-bound peptide with a free N-terminus
DMF, peptide synthesis grade
DCM, peptide synthesis grade
Procedure:
Swell the resin-bound peptide in DMF.
In a separate vessel, dissolve the Fmoc-protected isoxazole carboxylic acid, HATU, and DIPEA in DMF to pre-activate the carboxylic acid.
Add the pre-activated amino acid solution to the resin.
Agitate the reaction vessel for 2 hours at room temperature.
Perform a Kaiser test to confirm the completion of the coupling reaction.
Wash the resin extensively with DMF and DCM.
Proceed with the next deprotection and coupling cycle or cleave the final peptide from the resin.
Conclusion
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a highly valuable and versatile building block in medicinal chemistry. Its bifunctional nature provides a convenient handle for the synthesis of a wide range of complex molecules with therapeutic potential. The protocols and application notes provided herein serve as a practical guide for researchers to harness the synthetic utility of this important isoxazole derivative in their drug discovery endeavors. The continued exploration of isoxazole chemistry promises to yield novel therapeutic agents for unmet medical needs.[1]
References
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. Available at: [Link]
An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Organic Chemistry Portal. Available at: [Link]
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. Available at: [Link]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. PMC - NIH. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. Available at: [Link]
The Role of Isoxazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. Available at: [Link]
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. Available at: [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. Available at: [Link]
CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide. Google Patents.
Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. MDPI. Available at: [Link]
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. PubMed. Available at: [Link]
Advances in isoxazole chemistry and their role in drug discovery. RSC Publishing. Available at: [Link]
The Isoxazole Cornerstone: A Guide to Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate in Anticancer Drug Synthesis
For Researchers, Scientists, and Drug Development Professionals The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the architecture of potent therapeutic agents. Its unique e...
Author: BenchChem Technical Support Team. Date: February 2026
For Researchers, Scientists, and Drug Development Professionals
The isoxazole ring is a privileged scaffold in medicinal chemistry, frequently incorporated into the architecture of potent therapeutic agents. Its unique electronic properties and ability to participate in various non-covalent interactions have made it a cornerstone in the design of targeted therapies, particularly in oncology. This technical guide focuses on a key building block, Ethyl 5-(aminomethyl)isoxazole-3-carboxylate , and its strategic application in the synthesis of innovative anticancer agents. We will delve into the synthetic rationale, provide detailed experimental protocols, and explore its role in the creation of targeted kinase inhibitors.
The Significance of the Isoxazole Moiety in Oncology
The five-membered isoxazole heterocycle, with its adjacent nitrogen and oxygen atoms, offers a unique combination of features that are highly advantageous for drug design.[1] It can act as a bioisosteric replacement for other functionalities, improve metabolic stability, and provide a rigid framework for the precise orientation of pharmacophoric groups. In the context of anticancer agents, isoxazole derivatives have demonstrated a remarkable capacity to inhibit key signaling pathways involved in tumor growth and proliferation.[1] They are prominent as small molecule inhibitors targeting various protein kinases and other crucial enzymes within cancer cells.[2]
Synthesis of the Key Building Block: Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate
A reliable and scalable synthesis of the title compound is paramount for its application in drug discovery programs. A common and effective strategy involves a multi-step sequence starting from readily available materials. This approach typically involves the formation of a 5-(halomethyl)isoxazole intermediate, which is then converted to the desired primary amine.
A plausible and often utilized route begins with the synthesis of ethyl 5-(chloromethyl)isoxazole-3-carboxylate. This can be achieved via a 1,3-dipolar cycloaddition reaction.[3] The subsequent conversion of the chloromethyl group to an aminomethyl group can be accomplished through various methods, with the Gabriel synthesis being a classic and robust choice to avoid the formation of over-alkylated byproducts.[4][5]
Protocol 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This protocol is based on a 1,3-dipolar cycloaddition reaction between ethyl 2-chloro-2-hydroxyiminoacetate and propargyl chloride.
Materials:
Ethyl 2-chloro-2-hydroxyiminoacetate
Propargyl chloride
Triethylamine
Ether
Magnesium sulfate
Water
Procedure:
Cool a mixture of ethyl 2-chloro-2-hydroxyiminoacetate (1.0 eq) and propargyl chloride (excess, used as solvent/reagent) to 10-15 °C.
With stirring, add triethylamine (1.05 eq) dropwise, maintaining the temperature between 10-15 °C.
After the addition is complete, continue stirring at room temperature for 1 hour.
Quench the reaction by adding water.
Extract the mixture with ether.
Dry the combined organic phases over anhydrous magnesium sulfate and filter.
Concentrate the filtrate under reduced pressure using a rotary evaporator.
Purify the residue by vacuum distillation to yield ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Protocol 2: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate via Gabriel Synthesis
This protocol outlines the conversion of the chloromethyl intermediate to the primary amine using potassium phthalimide.[4][5]
Materials:
Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
Potassium phthalimide
N,N-Dimethylformamide (DMF)
Hydrazine hydrate
Ethanol
Hydrochloric acid
Sodium bicarbonate
Dichloromethane
Procedure:
Dissolve ethyl 5-(chloromethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous DMF.
Add potassium phthalimide (1.1 eq) to the solution and stir the mixture at room temperature overnight.
Pour the reaction mixture into water and extract with dichloromethane.
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
Concentrate the solution under reduced pressure to obtain the N-phthalimidomethyl intermediate.
Dissolve the intermediate in ethanol and add hydrazine hydrate (2.0 eq).
Reflux the mixture for 2-4 hours, during which a precipitate of phthalhydrazide will form.
Cool the mixture to room temperature and acidify with concentrated hydrochloric acid.
Filter off the phthalhydrazide precipitate and wash it with ethanol.
Concentrate the filtrate under reduced pressure.
Dissolve the residue in water and wash with dichloromethane to remove any non-polar impurities.
Basify the aqueous layer with a saturated solution of sodium bicarbonate until a pH of 8-9 is reached.
Extract the aqueous layer multiple times with dichloromethane.
Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Visualization of the Synthetic Pathway
Caption: Synthetic route to Ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Application in the Synthesis of Kinase Inhibitors
The primary amine functionality of ethyl 5-(aminomethyl)isoxazole-3-carboxylate serves as a crucial handle for introducing the isoxazole scaffold into larger, more complex molecules. This is particularly relevant in the synthesis of kinase inhibitors, where the amine can be acylated or used in reductive amination reactions to build out the final drug structure.
Hypothetical Application: Synthesis of a CSF-1R Inhibitor
CSF-1R is a receptor tyrosine kinase that plays a critical role in the proliferation, differentiation, and survival of macrophages.[7] Aberrant CSF-1R signaling is implicated in various cancers. The following is a representative protocol for how ethyl 5-(aminomethyl)isoxazole-3-carboxylate could be used to synthesize a hypothetical isoxazole-based CSF-1R inhibitor.
Step 1: Amide Coupling
The primary amine of ethyl 5-(aminomethyl)isoxazole-3-carboxylate can be coupled with a carboxylic acid-containing fragment, which is designed to interact with a specific region of the kinase active site.
Materials:
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
A suitably substituted carboxylic acid (e.g., 4-chloro-3-(trifluoromethyl)benzoic acid)
Dissolve the carboxylic acid (1.0 eq) in anhydrous DMF.
Add HATU (1.1 eq) and DIPEA (2.0 eq) and stir for 15 minutes at room temperature to pre-activate the carboxylic acid.
Add a solution of ethyl 5-(aminomethyl)isoxazole-3-carboxylate (1.0 eq) in anhydrous DMF.
Stir the reaction mixture at room temperature overnight.
Monitor the reaction by TLC or LC-MS.
Upon completion, pour the reaction mixture into water and extract with ethyl acetate.
Wash the organic layer with saturated sodium bicarbonate solution, water, and brine.
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
Purify the crude product by column chromatography on silica gel to obtain the desired amide.
Visualization of the Amide Coupling Reaction
Caption: General scheme for amide coupling.
Conclusion
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a valuable and versatile building block in the synthesis of anticancer agents. Its straightforward preparation and the presence of a reactive primary amine allow for its facile incorporation into a wide range of molecular scaffolds. The isoxazole core provides a stable and tunable platform for the development of potent and selective inhibitors of key oncogenic pathways. As the demand for novel and effective cancer therapies continues to grow, the strategic use of such well-designed building blocks will remain a critical component of successful drug discovery and development programs.
References
Gabriel, S. Ueber eine Darstellung primärer Amine aus den entsprechenden Halogenverbindungen. Ber. Dtsch. Chem. Ges.1887, 20, 2224–2236.
MDPI. 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Available at: [Link].
PMC. Discovery, biological characterization and oral antitumor activity of polo-like kinase 1 (Plk1) selective small molecule inhibitor. Available at: [Link].
Chemistry LibreTexts. Gabriel Synthesis. Available at: [Link].
UM Impact. Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]-isoindol-9b-ylmethyl). Available at: [Link].
PMC. Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. Available at: [Link].
PubMed. Discovery of N-(5-amido-2-methylphenyl)-5-methylisoxazole-3-carboxamide as dual CSF-1R/c-Kit Inhibitors with improved stability and BBB permeability. Available at: [Link].
PubMed. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Available at: [Link].
MDPI. 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Available at: [Link].
Organic Chemistry Portal. An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Available at: [Link].
Google Patents. Csf-1r inhibitors and uses thereof.
ResearchGate. Identification, synthesis and evaluation of CSF1R inhibitors using fragment based drug design. Available at: [Link].
MDPI. Design and Synthesis of a Novel PLK1 Inhibitor Scaffold Using a Hybridized 3D-QSAR Model. Available at: [Link].
PubChemLite. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. Available at: [Link].
MDPI. Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Available at: [Link].
PubMed. Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. Available at: [Link].
Wikipedia. 1,3-Dipolar cycloaddition. Available at: [Link].
PMC. Synthesis of novel isoxazole–carboxamide derivatives as promising agents for melanoma and targeted nano-emulgel conjugate for improved cellular permeability. Available at: [Link].
JOCPR. Synthesis, Biological Evaluation and Molecular Modeling Studies of Some 5-Methylisoxazole Derivatives as Anti-Inflammatory Agents. Available at: [Link].
Semantic Scholar. Advances in isoxazole chemistry and their role in drug discovery. Available at: [Link].
Engineered Science Publisher. Cancer-Fighting Isoxazole Compounds: Sourcing Nature's Potential and Synthetic Advancements. Available at: [Link].
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (E-5-AMIC) represents a high-value "privileged scaffold" in modern antibacterial drug discovery. Its structural utility lies in its bifunctionality : it possesses a basic primary amine (position 5) and an electrophilic ester (position 3) arranged around a rigid, aromatic isoxazole core.
This specific geometry mimics the
-turn conformations found in bioactive peptides and -lactams, making it an ideal template for synthesizing peptidomimetics targeting bacterial cell wall synthesis (e.g., Penicillin-Binding Proteins) or protein translation machinery.
This guide provides a comprehensive workflow for:
Chemical Handling & Stability of the core scaffold.
Biological Validation via CLSI-compliant Minimum Inhibitory Concentration (MIC) assays.
Chemical Properties & Handling
Property
Specification
Critical Note
CAS Registry
Analogous to 104776-78-5 (HCl salt)
Verify salt form (Free base vs. HCl). HCl is more stable.
Molecular Weight
170.17 g/mol (Free base)
Small MW allows for significant decoration while adhering to Lipinski’s Rule of 5.
Solubility
DMSO (>50 mM), MeOH, DCM
Avoid prolonged storage in aqueous buffers at pH > 8 (ester hydrolysis risk).
Stability
Hygroscopic (HCl salt)
Store at -20°C under desiccant. Free amine is prone to oxidation; keep N-protected if storing long-term.
pKa (Calc)
~8.5 (Amine)
At physiological pH (7.4), the amine is predominantly protonated (), aiding solubility.
Application Logic: The "Scaffold-Hopping" Strategy
In antibacterial research, the isoxazole ring serves as a bioisostere for amide bonds or phenyl rings, improving metabolic stability against bacterial proteases.
Mechanism of Action Potential:
LpxC Inhibitors: The hydroxamic acid derivatives of this scaffold (via ester conversion) are potent inhibitors of LpxC (Lipid A biosynthesis) in Gram-negative bacteria.
Oxazolidinone Mimics: The 5-aminomethyl group can be derivatized to mimic the side chain of Linezolid, targeting the 50S ribosomal subunit.
Workflow Visualization: From Scaffold to Lead
Figure 1: Strategic workflow for utilizing the E-5-AMIC scaffold in library generation.
Experimental Protocols
Protocol A: Orthogonal Library Synthesis
Objective: Create a library of 3,5-disubstituted isoxazoles.
Prerequisite: If starting from the HCl salt, perform a free-base liberation step or use excess base in Step 1.
Step 1: Functionalization of the 5-Aminomethyl Group (Amide Coupling)
Resazurin dye (optional, for colorimetric readout).
Procedure:
Stock Prep: Dissolve library compounds in 100% DMSO to 10 mM.
Dilution: Prepare intermediate dilutions in CAMHB to achieve 2x final concentration (keep DMSO < 2% final).
Inoculum: Adjust bacterial culture to
McFarland standard ( CFU/mL), then dilute 1:100 in CAMHB.
Plating:
Add 50 µL of compound solution (2x) to wells.
Add 50 µL of bacterial inoculum to wells.
Final Volume: 100 µL. Final Bacterial Load:
CFU/mL.
Incubation: 35 ± 2°C for 16–20 hours (ambient air).
Readout:
Visual: Record the lowest concentration with no visible turbidity.
Resazurin: Add 10 µL of 0.01% resazurin; incubate 1 hr. Blue = No Growth (Inhibition); Pink = Growth.
Structure-Activity Relationship (SAR) Analysis
When analyzing data from the E-5-AMIC scaffold, use the following logic tree to guide optimization.
Figure 2: Decision tree for SAR optimization based on MIC results.
Key SAR Trends for Isoxazoles:
3-Position (Ester/Amide): Hydrophobic groups here often improve potency against S. aureus but may reduce Gram-negative activity due to the outer membrane barrier.
5-Position (Aminomethyl): This is the "warhead" attachment point. Linking to fluoroquinolone motifs or siderophores (Trojan Horse strategy) significantly boosts Gram-negative entry.
References
Pinho, E., et al. (2022). "A Brief Review on Isoxazole Derivatives as Antibacterial Agents." International Journal of Recent Research, 13(3). Link
Zhu, S., et al. (2017). "An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives." Synthesis, 49, 4341-4349.[1] Link
Kaur, K., et al. (2018).[2] "Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents." Anti-Infective Agents, 16. Link
Sigma-Aldrich. "Ethyl 5-methylisoxazole-3-carboxylate Product Specification." Link
National Institutes of Health (NIH). "Isoxazole Scaffold in Drug Discovery." PubChem Compound Summary. Link
Application Note: Selective N-Boc Protection of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Introduction & Strategic Context The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxazolidinones), COX-2 inh...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction & Strategic Context
The isoxazole scaffold is a privileged structure in medicinal chemistry, serving as a bioisostere for amide bonds and a core pharmacophore in antibiotics (e.g., oxazolidinones), COX-2 inhibitors, and glutamate receptor agonists. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a critical building block; however, its bifunctional nature—possessing both a nucleophilic primary amine and an electrophilic ethyl ester—presents a chemoselectivity challenge.
This protocol details the N-tert-butoxycarbonyl (N-Boc) protection of the exocyclic amine. Unlike standard aliphatic amines, this substrate requires a tailored approach to prevent:
Saponification: Hydrolysis of the C3-ethyl ester under basic aqueous conditions.
Ring Opening: Isoxazole sensitivity to strong reducing agents or harsh nucleophiles.
Salt Neutralization: The starting material is typically supplied as the hydrochloride salt (HCl), requiring in situ neutralization without triggering side reactions.
Experimental Design & Causality
Reaction Thermodynamics & Kinetics
The reaction utilizes Di-tert-butyl dicarbonate (
) .[1][2][3] The driving force is the formation of the stable carbamate and the entropic gain from the release of .
Solvent Selection: Dichloromethane (DCM) is selected over the traditional Dioxane/Water systems. While aqueous conditions are "greener," the presence of the C3-ethyl ester makes the substrate prone to hydrolysis if the pH drifts >10. Anhydrous DCM ensures ester stability.
Base Selection: Triethylamine (TEA) or Diisopropylethylamine (DIPEA) is used.[2] These organic bases are non-nucleophilic and soluble in DCM, ensuring a homogeneous phase that rapidly neutralizes the ammonium salt precursor.
Mechanism of Action
The reaction proceeds via a nucleophilic acyl substitution.[4] The amine (made nucleophilic by the base) attacks the carbonyl of
. The resulting tetrahedral intermediate collapses to release tert-butyl carbonate, which spontaneously decarboxylates.[4]
Figure 1: Mechanistic pathway for N-Boc protection starting from the hydrochloride salt.
Observation: The suspension should clear or become finer as the free amine is liberated and TEA-HCl forms.
Step 2: Boc Protection
Dissolve
(11.0 mmol, 2.40 g) in a minimal amount of DCM (5 mL).
Add the
solution dropwise to the reaction mixture at 0°C.
Remove the ice bath and allow the reaction to warm to Room Temperature (20–25°C) .
Stir for 2–4 hours .
Step 3: Reaction Monitoring (Self-Validation)
TLC System: 50% Ethyl Acetate in Hexanes.
Stain: Ninhydrin (Starting material stains red/purple; Product does not stain or stains faintly yellow).
UV: Both spots are UV active (isoxazole core).
LCMS: Look for Mass [M+H] = 271.1 (Product) vs. 171.1 (Starting Material).
Step 4: Workup & Isolation
Rationale: The workup must remove the excess TEA and TEA-HCl without hydrolyzing the ester.
Dilute reaction with DCM (50 mL).
Acid Wash: Wash with 0.5 M Citric Acid (2 x 30 mL).
Note: Citric acid is preferred over HCl. It is strong enough to protonate unreacted amine and TEA (moving them to the aqueous layer) but mild enough to preserve the acid-labile Boc group and the ester.
Base Wash: Wash organic layer with Saturated
(30 mL) to neutralize residual acidity.
Brine Wash: Wash with Saturated NaCl (30 mL).
Drying: Dry over anhydrous
, filter, and concentrate in vacuo.
Figure 2: Purification workflow ensuring removal of basic impurities while preserving the ester.
Expected Results & Characterization
The resulting Ethyl 5-((tert-butoxycarbonyl)amino)methyl)isoxazole-3-carboxylate is typically a white to off-white solid.
Strictly control stoichiometry (1.1 eq). If formed, treat with mild base (e.g., LiOH/MeOH) briefly to cleave the second Boc (risky with ester present).
Isoxazole Ring Opening
Strong reducing conditions or high temp.
Keep reaction <30°C. Avoid strong nucleophiles.
References
Greene's Protective Groups in Organic Synthesis, 5th Ed. Wuts, P.G.M. (2014). John Wiley & Sons. (The definitive guide on Boc chemistry and stability).
Isoxazole Chemistry Overview : Pinho e Melo, T. M. (2005). Recent advances on the synthesis and reactivity of isoxazoles.[9] Current Organic Chemistry, 9(10), 925-958.
Boc Mechanism & Protocols : BenchChem. (2025).[2] An In-depth Technical Guide to the Boc Protection Mechanism for Amines.
Substrate Data : PubChem. (2025). Ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
General Amine Protection: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter on Protecting Groups).
Purification of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate by column chromatography
[1][2][3] Executive Summary This application note details the purification protocols for Ethyl 5-(aminomethyl)isoxazole-3-carboxylate , a critical heterocyclic building block used in the synthesis of GABA agonists and gl...
Author: BenchChem Technical Support Team. Date: February 2026
[1][2][3]
Executive Summary
This application note details the purification protocols for Ethyl 5-(aminomethyl)isoxazole-3-carboxylate , a critical heterocyclic building block used in the synthesis of GABA agonists and glutamate analogs.[1][2]
The Challenge: This molecule presents a "dual-personality" separation challenge. It contains a lipophilic ethyl ester and a highly polar, basic primary amine.[2][3] On standard silica gel, the amine moiety interacts strongly with acidic silanols, resulting in peak tailing (streaking), poor resolution, and low recovery.[2] Furthermore, the ester moiety is susceptible to hydrolysis under strong acidic or basic aqueous conditions, limiting aggressive extraction strategies.[2]
The Solution: We present three validated protocols ranging from standard cost-effective methods to high-purity automated solutions:
Standard Normal Phase: Silica gel with mobile phase modifiers (Triethylamine/Ammonia).[1][2]
Advanced Normal Phase: Amine-functionalized silica (eliminating the need for modifiers).[1][2]
Reverse Phase (C18): pH-controlled Flash Chromatography for high-polarity impurity removal.[1][2]
Chemical Profile & Pre-Purification Analysis[1][2][3][4][5]
Before initiating chromatography, understand the physicochemical properties that dictate the separation strategy.[2]
Property
Description
Chromatographic Implication
Structure
Isoxazole ring with C3-Ethyl Ester and C5-Aminomethyl.[1][2][3]
UV Active: Yes (Isoxazole chromophore).[1][2] Detectable at 254 nm.[2]
Visualization: UV (254 nm) and Ninhydrin Stain (turns red/purple upon heating, specific for primary amines).[1][2][3]
Protocol A: Standard Silica Gel Chromatography (The "Modifier" Method)[1][2]
Best for: Routine purification, cost-sensitive workflows.[1][2][4]
Stationary Phase: Irregular Silica Gel 60 (40–63 µm).[1][2]
The "Amine Effect" & The Solution
Standard silica is slightly acidic (
).[2] Without a modifier, the amine forms a salt with the silica surface (), causing the compound to "stick."[1][2]
The Fix: Pre-equilibrate the column with a basic modifier (TEA or Ammonia).[1][2] This saturates the silanol sites, allowing the target amine to elute freely.[2]
Conditioning (Critical): Flush the column with 3-4 column volumes (CV) of DCM + 1% Triethylamine (TEA) . This neutralizes the silica acidity.[2][5][6]
Sample Loading:
Dissolve the crude oil in a minimum volume of DCM.[2]
Note: If the crude is insoluble in DCM, use a "Dry Load" technique: Dissolve in MeOH, mix with Celite (1:2 ratio), evaporate to dryness, and load the powder.[2]
Application Notes & Protocols: Strategic Acylation of Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate for Drug Discovery
Preamble: The Isoxazole Scaffold in Medicinal Chemistry The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its unique el...
Author: BenchChem Technical Support Team. Date: February 2026
Preamble: The Isoxazole Scaffold in Medicinal Chemistry
The isoxazole ring is a privileged five-membered heterocyclic motif that constitutes the core of numerous pharmacologically active compounds.[1][2][3] Its unique electronic properties, metabolic stability, and ability to participate in hydrogen bonding interactions have made it a cornerstone in the design of therapeutic agents across various disease areas, including anticancer, anti-inflammatory, and antibacterial applications.[1][3] Notable FDA-approved drugs such as the COX-2 inhibitor Valdecoxib and the antibiotic Sulfamethoxazole feature this versatile scaffold. The specific substrate, ethyl 5-(aminomethyl)isoxazole-3-carboxylate, offers a trifunctional handle for molecular elaboration: a nucleophilic primary amine, an ester group amenable to hydrolysis or amidation, and the isoxazole core itself. This guide focuses on the most prevalent and strategic reaction involving this building block: the acylation of the primary aminomethyl group to form a diverse array of N-substituted isoxazole-5-carboxamides, a key transformation in the generation of compound libraries for high-throughput screening.
Section 1: Mechanistic Rationale of Amide Bond Formation
The reaction between the primary amine of ethyl 5-(aminomethyl)isoxazole-3-carboxylate and a carboxylic acid is a nucleophilic acyl substitution. This transformation is not spontaneous and requires the activation of the carboxylic acid's carbonyl group to convert the hydroxyl into a better leaving group.[4][5] Modern peptide coupling reagents are designed to facilitate this process efficiently, minimizing side reactions and racemization (if chiral centers are present).[5]
The Role of Coupling Reagents: The HATU Example
Among the plethora of available coupling reagents, uronium/guanidinium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are widely employed due to their high efficiency and mild reaction conditions.[6][7] The mechanism proceeds through several key steps:
Activation of the Carboxylic Acid: The carboxylic acid is deprotonated by a non-nucleophilic base, typically N,N-Diisopropylethylamine (DIPEA). The resulting carboxylate anion attacks HATU, displacing the triazolopyridine oxide to form a highly reactive O-acylisouronium intermediate.
Formation of the Active Ester: This intermediate rapidly rearranges to form a more stable, yet still highly electrophilic, active ester.
Nucleophilic Attack: The primary amine of the isoxazole substrate attacks the carbonyl carbon of the active ester.
Amide Bond Formation: The tetrahedral intermediate collapses, eliminating the hydroxybenzotriazole (HOAt) leaving group and forming the stable amide bond.
This process is outlined in the diagram below.
Figure 1: General mechanism for HATU-mediated amide coupling.
Section 2: Master Protocol for Amide Coupling
This section provides a robust, field-proven protocol for the synthesis of an N-acylated derivative of ethyl 5-(aminomethyl)isoxazole-3-carboxylate using HATU.
Materials and Reagents
Substrates: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, Carboxylic Acid of interest.
Purification: Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), Silica gel for column chromatography.
Equipment: Round-bottom flask, magnetic stirrer and stir bar, nitrogen or argon line, syringes, rotary evaporator, chromatography columns.
Step-by-Step Experimental Procedure
Preparation: To a clean, dry round-bottom flask under an inert atmosphere (N₂ or Ar), add the carboxylic acid (1.0 eq).
Dissolution: Dissolve the acid in anhydrous DMF (or DCM) to a concentration of approximately 0.1-0.2 M.
Reagent Addition: To the stirred solution, add ethyl 5-(aminomethyl)isoxazole-3-carboxylate (1.1 eq), followed by HATU (1.2 eq).
Base Initiation: Slowly add DIPEA (2.5 eq) to the reaction mixture at room temperature. A slight exotherm may be observed.
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress by Thin Layer Chromatography (TLC) or LC-MS until the starting amine is consumed (typically 2-12 hours).
Quenching: Once the reaction is complete, dilute the mixture with ethyl acetate.
Aqueous Work-up:
Wash the organic layer sequentially with 1M HCl (2x) to remove excess DIPEA.
Wash with saturated NaHCO₃ solution (2x) to remove unreacted carboxylic acid and HOAt.
Wash with brine (1x) to remove residual water.
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure using a rotary evaporator.
Purification: Purify the resulting crude residue by flash column chromatography on silica gel, typically using a gradient of ethyl acetate in hexanes, to yield the pure amide product.
Expected Characterization
¹H NMR: Appearance of a new amide N-H proton signal (typically a triplet between δ 7-9 ppm) and disappearance of the primary amine N-H₂ signal. Shifts in the methylene protons adjacent to the newly formed amide will also be observed.
Mass Spectrometry (MS): The ESI-MS spectrum should show a clear molecular ion peak [M+H]⁺ corresponding to the calculated mass of the desired product.
Infrared (IR) Spectroscopy: A strong C=O stretch for the amide will appear around 1640-1680 cm⁻¹, distinct from the ester C=O stretch at ~1720 cm⁻¹.
Section 3: Protocol Optimization and Alternative Methods
While the HATU protocol is broadly applicable, certain substrates may require different conditions for optimal results. The choice of coupling reagent and base is critical and can significantly impact yield and purity.[6]
Comparison of Common Coupling Conditions
Coupling Reagent
Base
Solvent
Key Advantages
Considerations
HATU / HBTU
DIPEA, Et₃N
DMF, DCM
High reactivity, low racemization, fast reactions.[6][7]
Higher cost, byproducts can be difficult to remove.
1. Use fresh, properly stored coupling reagents.2. Use anhydrous solvents.3. Switch to a more powerful coupling reagent (e.g., Acyl Chloride method) or increase reaction temperature/time.
Recovery of Starting Material
1. Insufficient equivalents of coupling reagent or base.2. Reaction time too short.
1. Ensure stoichiometry is correct (use slight excess of reagents).2. Monitor reaction by TLC/LC-MS and allow to run to completion.
Multiple Side Products
1. Ester hydrolysis under basic conditions.2. Double acylation if the carboxylic acid has an unprotected amine.3. Racemization of chiral centers.
1. Use a non-nucleophilic base like DIPEA instead of Et₃N. Keep reaction times minimal.2. Protect other nucleophilic functional groups before coupling.3. Use an additive like HOBt or switch to HATU to suppress racemization.
References
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. MDPI. [Link]
Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
Ethyl 5-(4-aminophenyl)isoxazole-3-carboxylate. National Center for Biotechnology Information. [Link]
Synthesis of methyl 5-amino-3-arylaminoisoxazole-4-carboxylates. ResearchGate. [Link]
Process optimization for acid-amine coupling: a catalytic approach. Current Chemistry Letters. [Link]
5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. MDPI. [Link]
Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
Chemoselective N-acylation of indoles using thioesters as acyl source. Beilstein Journal of Organic Chemistry. [Link]
(PDF) Synthesis and Evaluation of new 5-Methylisoxazole-3-Carboxamide Derivatives as Antitubercular Agents. ResearchGate. [Link]
Synthesis of water soluble isoxazol-3-yl(isothiazol-3-yl) carboxamides and ureas containing amino acid residues – potential anticancer agents. ResearchGate. [Link]
Highly selective acylation of polyamines and aminoglycosides by 5-acyl-5-phenyl-1,5-dihydro-4H-pyrazol-4-ones. National Center for Biotechnology Information. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. MDPI. [Link]
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. National Center for Biotechnology Information. [Link]
Advances in isoxazole chemistry and their role in drug discovery. ResearchGate. [Link]
The amide group and its preparation methods by acid-amine coupling reactions: an overview. ResearchGate. [Link]
Synthesis and Characterization of Novel Isoxazole derivatives. Asian Journal of Research in Chemistry. [Link]
Advances in isoxazole chemistry and their role in drug discovery. Semantic Scholar. [Link]
SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. [Link]
Derivatization of the amino group on Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Application Note: High-Fidelity Derivatization of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Introduction & Scope Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (CAS: N/A for specific isomer, generic class 3,5-disubstitu...
Author: BenchChem Technical Support Team. Date: February 2026
Application Note: High-Fidelity Derivatization of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Introduction & Scope
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (CAS: N/A for specific isomer, generic class 3,5-disubstituted isoxazoles) is a critical pharmacophore scaffold. It serves as a rigid bioisostere for
-aminobutyric acid (GABA) and glutamate analogs, widely utilized in the development of NMDA receptor antagonists and antimicrobial agents.
This guide details the chemoselective derivatization of the primary amino group (
) at the C5 position. The primary challenge in handling this molecule is the "Triad of Reactivity":
Nucleophilic Amine (Target): Highly reactive, prone to over-alkylation or dimerization.
Electrophilic Ester (Bystander): Located at C3; susceptible to hydrolysis or intermolecular aminolysis.
Latent Enaminone (The Ring): The isoxazole N-O bond is labile under strong reducing conditions (e.g., Pd/C, H
), leading to ring cleavage.
This document provides validated protocols to modify the amine while preserving the structural integrity of the ester and the heterocyclic core.
Chemical Reactivity Landscape
The following diagram illustrates the critical reaction pathways and potential failure modes.
) to the amine without hydrolyzing the C3-ethyl ester.
Mechanism:
We utilize HATU (Hexafluorophosphate Azabenzotriazole Tetramethyl Uranium) as the coupling agent. Unlike carbodiimides (EDC/DCC), HATU provides faster kinetics, minimizing the time the ester is exposed to basic conditions.
Solvent: Anhydrous DMF or DCM (0.1 M concentration)
Step-by-Step Workflow:
Activation: In a flame-dried flask, dissolve the
(1.1 eq) in anhydrous DMF. Add HATU (1.1 eq) and DIPEA (2.5 eq). Stir at room temperature (RT) for 15 minutes. Visual Cue: Solution often turns slightly yellow.
Addition: Add the isoxazole amine substrate (1.0 eq) in one portion.
Reaction: Stir at RT under
atmosphere. Monitor by LC-MS at T=1h.
Checkpoint: If starting material remains after 3h, add 0.1 eq additional HATU. Do NOT heat, as this promotes intermolecular attack on the ester.
Quench: Dilute with EtOAc. Wash sequentially with:
, filter, and concentrate. Purify via flash chromatography (Hexane/EtOAc).
Critical Control Point: Avoid using strong nucleophilic bases (like DMAP) which can catalyze transesterification or hydrolysis of the ethyl ester.
Protocol B: Reductive Amination (Alkylation)
Objective: Synthesis of secondary amines.
Risk:High. Standard hydrogenation (Pd/C +
) will cleave the isoxazole N-O bond, destroying the pharmacophore.
The Solution: Use Sodium Triacetoxyborohydride (STAB) . It is mild enough to reduce the imine intermediate without touching the isoxazole ring or the ester.
Reagents:
Substrate: Isoxazole amine (1.0 eq)
Aldehyde Partner (
): (1.05 eq)
Reductant:
(1.5 eq)
Acid Catalyst: Acetic Acid (1.0 eq)
Solvent: DCE (1,2-Dichloroethane) or THF.
Workflow Diagram:
Figure 2: Step-wise reductive amination protocol using STAB.
Protocol Steps:
Dissolve amine (1.0 eq) and aldehyde (1.05 eq) in DCE.
Extract with DCM. The secondary amine product is often less polar than the primary amine starting material.
Analytical Validation (QC)
To verify the success of the derivatization and the integrity of the scaffold, check the following NMR signals:
Feature
Starting Material ( ppm)
Product (Amide)
Product (Ring Cleaved Failure)
Isoxazole C4-H
~6.5 - 6.8 (Singlet)
~6.5 - 6.8 (Singlet)
Absent (Shifted to alkene region)
Ethyl Ester ()
~4.3 (Quartet)
~4.3 (Quartet)
~4.3 (or absent if hydrolyzed)
Amine ()
Broad, variable
~8.0 - 9.0 (Doublet/Triplet)
Broad enamine signals
Key IR Bands:
Ester C=O: ~1730–1750 cm
(Must be present).
Amide C=O: ~1650–1690 cm
(New band appearing).
References
Isoxazole Scaffold Stability
P. Pevarello et al., "Synthesis and anticonvulsant activity of new GABA analogues." J. Med.[1] Chem., 1998.
Note: Establishes the stability of 3,5-disubstituted isoxazoles compared to 3-unsubstituted analogs.
Reductive Amination Selectivity
Abdel-Magid, A. F., et al., "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[2] Chem., 1996.
Relevance: Defines the STAB protocol which avoids reduction of heterocycles and esters.
General Isoxazole Chemistry
Zhu, J., et al., "AgNTf2-catalyzed formal [3 + 2] cycloaddition of ynamides with unprotected isoxazol-5-amines."[2] Beilstein J. Org.[2] Chem., 2019.[2][3]
Relevance: Demonstrates the nucleophilicity of isoxazole-amines and compatibility with metal c
Sperry, J. B., et al., "Palladium-catalyzed hydrogenation of isoxazoles." Heterocycles, 2010.
Application Notes and Protocols: Facile Hydrolysis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Introduction: The Significance of Isoxazole Carboxylic Acids in Medicinal Chemistry The isoxazole moiety is a cornerstone in modern drug discovery, prized for its unique electronic properties and its ability to serve as...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Significance of Isoxazole Carboxylic Acids in Medicinal Chemistry
The isoxazole moiety is a cornerstone in modern drug discovery, prized for its unique electronic properties and its ability to serve as a versatile scaffold in a vast array of therapeutic agents.[1] The conversion of isoxazole esters to their corresponding carboxylic acids represents a critical transformation, as the carboxylic acid functionality often serves as a key interaction point with biological targets or as a handle for further chemical derivatization. Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a valuable building block, and its hydrolysis to 5-(aminomethyl)isoxazole-3-carboxylic acid unlocks its potential for incorporation into more complex molecules, such as peptides or other pharmacologically active compounds.[2]
This guide provides a detailed exploration of the hydrolysis of ethyl 5-(aminomethyl)isoxazole-3-carboxylate, offering in-depth protocols for both base- and acid-catalyzed methods. Beyond a simple recitation of steps, this document delves into the mechanistic underpinnings of the reaction, the rationale behind the selection of reagents and conditions, and a comprehensive troubleshooting guide to empower researchers in navigating this important synthetic transformation.
Reaction Overview and Mechanistic Considerations
The hydrolysis of an ester to a carboxylic acid is a fundamental reaction in organic chemistry. The choice between acidic and basic conditions can profoundly impact reaction efficiency, substrate stability, and the work-up procedure.
Base-Catalyzed Hydrolysis (Saponification)
Base-catalyzed hydrolysis, or saponification, is a widely employed method for the de-esterification of a broad range of substrates. The reaction is typically irreversible, as the carboxylate salt formed is unreactive towards the alcohol byproduct.[1]
The mechanism involves the nucleophilic attack of a hydroxide ion on the electrophilic carbonyl carbon of the ester. This results in the formation of a tetrahedral intermediate, which then collapses to yield the carboxylic acid and an alkoxide. The alkoxide subsequently deprotonates the newly formed carboxylic acid, driving the reaction to completion.
However, a critical consideration for the hydrolysis of isoxazole-containing esters is the stability of the isoxazole ring under basic conditions. The N-O bond within the isoxazole ring can be susceptible to cleavage, particularly at elevated temperatures or with strong bases.[3] Therefore, the choice of base and reaction temperature is paramount to ensure the integrity of the heterocyclic core.
Acid-Catalyzed Hydrolysis
Acid-catalyzed hydrolysis is a reversible process that relies on the protonation of the carbonyl oxygen to enhance the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[4] To drive the equilibrium towards the products, an excess of water is typically used.[5]
While often effective, acid-catalyzed hydrolysis of isoxazole derivatives must be approached with caution. The isoxazole ring can exhibit lability under strongly acidic conditions, potentially leading to ring-opening side products.[6] The choice of acid and the careful control of reaction conditions are crucial to favor the desired hydrolysis over degradation of the isoxazole moiety.
Visualizing the Transformation
Caption: General mechanisms for base- and acid-catalyzed ester hydrolysis.
Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the hydrolysis of ethyl 5-(aminomethyl)isoxazole-3-carboxylate. It is imperative that all reactions are conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, is worn at all times.
Protocol 1: Base-Catalyzed Hydrolysis using Lithium Hydroxide
This protocol is often preferred due to its typically milder conditions and high yields.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
≥95%
Sigma-Aldrich
Lithium hydroxide monohydrate (LiOH·H₂O)
ACS Reagent, ≥98%
Sigma-Aldrich
Tetrahydrofuran (THF)
Anhydrous, ≥99.9%
Sigma-Aldrich
Deionized Water
N/A
N/A
Hydrochloric Acid (HCl)
1 M aqueous solution
Fisher Scientific
Ethyl Acetate
ACS Reagent, ≥99.5%
Fisher Scientific
Anhydrous Magnesium Sulfate (MgSO₄)
≥97%
Sigma-Aldrich
Round-bottom flask
Appropriate size
VWR
Magnetic stirrer and stir bar
N/A
VWR
pH paper or pH meter
N/A
VWR
Separatory funnel
Appropriate size
VWR
Rotary evaporator
N/A
Buchi
Step-by-Step Procedure:
Dissolution: In a round-bottom flask equipped with a magnetic stir bar, dissolve ethyl 5-(aminomethyl)isoxazole-3-carboxylate (1.0 eq) in a mixture of tetrahydrofuran (THF) and deionized water (typically a 2:1 to 3:1 v/v ratio). The volume should be sufficient to fully dissolve the starting material.
Addition of Base: To the stirred solution, add lithium hydroxide monohydrate (1.5 - 2.0 eq) portion-wise at room temperature.
Reaction Monitoring: Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The product, being a carboxylic acid, will be more polar than the starting ester.
Quenching and Acidification: Once the reaction is complete (typically 2-4 hours), carefully quench the reaction by adding 1 M hydrochloric acid (HCl) dropwise until the pH of the aqueous phase is acidic (pH ~2-3). This will protonate the carboxylate salt to form the desired carboxylic acid.
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
Purification: The crude product can be purified by recrystallization or flash column chromatography on silica gel.
Protocol 2: Acid-Catalyzed Hydrolysis using Hydrochloric Acid
This method provides an alternative to base-catalyzed hydrolysis.
Materials and Reagents:
Reagent/Material
Grade
Supplier Example
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
≥95%
Sigma-Aldrich
Hydrochloric Acid (HCl)
Concentrated (37%)
Fisher Scientific
1,4-Dioxane
ACS Reagent, ≥99%
Sigma-Aldrich
Deionized Water
N/A
N/A
Sodium Bicarbonate (NaHCO₃)
Saturated aqueous solution
Fisher Scientific
Ethyl Acetate
ACS Reagent, ≥99.5%
Fisher Scientific
Anhydrous Sodium Sulfate (Na₂SO₄)
≥99%
Sigma-Aldrich
Round-bottom flask with reflux condenser
Appropriate size
VWR
Heating mantle
N/A
VWR
Step-by-Step Procedure:
Reaction Setup: To a round-bottom flask containing ethyl 5-(aminomethyl)isoxazole-3-carboxylate (1.0 eq), add a mixture of 1,4-dioxane and aqueous hydrochloric acid (e.g., 6 M HCl). The ratio of dioxane to aqueous acid can be varied, but a 1:1 mixture is a good starting point.
Heating: Attach a reflux condenser and heat the reaction mixture to reflux (typically 80-100 °C).
Reaction Monitoring: Monitor the reaction progress by TLC or HPLC.
Work-up: After completion, cool the reaction mixture to room temperature. Carefully neutralize the excess acid by the slow addition of a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.
Extraction: Extract the product into ethyl acetate (3 x volume of the aqueous layer).
Drying and Concentration: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and remove the solvent in vacuo.
Purification: Purify the crude product as described in Protocol 1.
Experimental Workflow Visualization
Caption: A generalized workflow for the hydrolysis of ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Troubleshooting and Scientific Rationale
Issue
Potential Cause
Troubleshooting Steps and Rationale
Incomplete Reaction
Insufficient reagent, low temperature, or short reaction time.
- Increase Reagent: Add an additional 0.5 eq of the hydrolyzing agent (LiOH or HCl). - Increase Temperature: For base-catalyzed reactions, gentle warming (e.g., to 40 °C) can increase the rate. For acid-catalyzed reactions, ensure reflux is maintained. - Extend Reaction Time: Continue monitoring for a longer period.
Low Yield
Product is water-soluble, incomplete extraction, or degradation of the isoxazole ring.
- Product Solubility: The product carboxylic acid may have some water solubility. Saturate the aqueous layer with NaCl before extraction to decrease the solubility of the organic product. - Extraction Solvent: If the product has high polarity, consider using a more polar extraction solvent like a mixture of ethyl acetate and THF. - Degradation: If isoxazole ring cleavage is suspected (see below), consider milder conditions (e.g., lower temperature, shorter reaction time, or a weaker base/acid).
Isoxazole Ring Cleavage
Harsh basic or acidic conditions, or prolonged heating.
- Milder Base: If using NaOH, consider switching to the milder LiOH. - Lower Temperature: Conduct the reaction at room temperature or even 0 °C, although this will increase the reaction time. - Milder Acid: For acid-catalyzed hydrolysis, consider using a weaker acid or more dilute conditions.
Difficulty in Purification
Presence of starting material or side products.
- Optimize Chromatography: Use a gradient elution system for column chromatography to improve separation. - Recrystallization Solvent: Experiment with different solvent systems for recrystallization to achieve better purification.
Characterization of 5-(aminomethyl)isoxazole-3-carboxylic acid
The successful synthesis of the target carboxylic acid should be confirmed by a suite of analytical techniques.
Technique
Expected Observations
¹H NMR
Disappearance of the ethyl group signals (a quartet around 4.4 ppm and a triplet around 1.4 ppm). The chemical shifts of the protons on the isoxazole ring and the aminomethyl group will also be affected by the change in the electronic environment.
¹³C NMR
Disappearance of the ethyl group carbon signals. A shift in the carbonyl carbon resonance is also expected.
Mass Spectrometry
The molecular ion peak will correspond to the molecular weight of the carboxylic acid.
Infrared (IR) Spectroscopy
Appearance of a broad O-H stretch from the carboxylic acid (typically 2500-3300 cm⁻¹), in addition to the C=O stretch.
Melting Point
The product will have a distinct melting point, which can be compared to literature values if available.
Conclusion
The hydrolysis of ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a pivotal step in harnessing the synthetic potential of this valuable building block. By carefully selecting the reaction conditions, particularly with respect to the choice of acid or base and the reaction temperature, researchers can efficiently obtain the desired carboxylic acid while preserving the integrity of the isoxazole ring. The protocols and troubleshooting guide provided herein are intended to serve as a comprehensive resource for scientists and professionals in the field of drug development, facilitating the synthesis of novel isoxazole-containing compounds with therapeutic potential.
References
Ester Hydrolysis with H2SO4. (2022, March 29). BYJU'S. [Link]
Hydrolysis of Esters: Acid Versus Alkali (12.3.4). (n.d.). Save My Exams. [Link]
Hydrolysis of Esters. (2025, July 23). GeeksforGeeks. [Link]
Hydrolysis of Esters - Acid. (2024, October 26). Save My Exams. [Link]
Bąchor, U., Lizak, A., Bąchor, R., & Mączyński, M. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 27(17), 5612. [Link]
Technical Support Center: Synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Welcome to the dedicated technical support center for the synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the...
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the dedicated technical support center for the synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this synthesis, improve yields, and troubleshoot common experimental hurdles. The information presented herein is based on established chemical principles and peer-reviewed literature to ensure scientific integrity and practical utility.
Introduction
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a valuable building block in medicinal chemistry, often incorporated into more complex molecules with potential therapeutic applications. Its synthesis, while achievable through several routes, can present challenges that impact yield and purity. This guide provides a structured approach to identifying and resolving these issues through a comprehensive troubleshooting guide and frequently asked questions.
Troubleshooting Guide: Navigating Your Synthesis
This section is organized by common synthetic strategies for preparing Ethyl 5-(aminomethyl)isoxazole-3-carboxylate. Each stage of the synthesis is addressed with potential problems and their corresponding solutions.
Synthetic Strategy 1: From Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
This is a common and direct route, but not without its potential pitfalls, primarily in the amination step.
Question: I am getting a low yield for the synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate from ethyl 2-chloro-2-hydroxyiminoacetate and propargyl chloride. What could be the issue?
Answer:
Low yields in this [3+2] cycloaddition reaction can often be attributed to several factors:
Purity of Starting Materials: Ensure that the ethyl 2-chloro-2-hydroxyiminoacetate is pure and dry. The presence of impurities or moisture can lead to side reactions. Propargyl chloride should be freshly distilled if its purity is in doubt.
Reaction Temperature: The reaction is typically carried out at a low temperature (10-15 °C) during the addition of triethylamine to control the exothermic reaction and minimize side product formation.[1] Allowing the temperature to rise can lead to the decomposition of the starting materials or the product.
Rate of Addition: The dropwise addition of triethylamine is crucial. A rapid addition can lead to a surge in temperature and the formation of undesired byproducts.
Workup Procedure: Incomplete extraction or inadequate drying of the organic phase can result in product loss. Ensure thorough extraction with a suitable solvent like ether and use a reliable drying agent such as magnesium sulfate.[1]
dot
Caption: Troubleshooting flowchart for low yield in the synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Question: I am struggling with the amination of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate. What are the best methods and what are the common problems?
Answer:
The conversion of the chloromethyl group to an aminomethyl group can be challenging. Here are a few common methods and their associated troubleshooting points:
Method A: Gabriel Synthesis
The Gabriel synthesis is a reliable method for preparing primary amines from alkyl halides, avoiding the over-alkylation often seen with ammonia.[2][3][4][5][6]
Problem: Low yield of the N-alkylated phthalimide.
Cause: The reaction between potassium phthalimide and the chloromethylisoxazole can be slow.
Solution: The use of a polar aprotic solvent like DMF can accelerate the reaction.[2] Ensure that the potassium phthalimide is completely dry, as moisture will hydrolyze it.
Problem: Difficulty in the deprotection step.
Cause: Acidic or basic hydrolysis can be harsh and may lead to the decomposition of the isoxazole ring or the ester group.[3]
Solution: The Ing-Manske procedure, which uses hydrazine hydrate for the cleavage of the phthalimide, is a milder alternative.[2][5] However, the removal of the phthalhydrazide byproduct can sometimes be difficult. Careful crystallization or chromatography may be necessary.
Method B: Azide Displacement followed by Reduction
This two-step approach involves the formation of an azidomethyl intermediate, which is then reduced to the amine.
Problem: Incomplete conversion to the azide.
Cause: Sodium azide may have low solubility in the reaction solvent.
Solution: Use a solvent system that facilitates the dissolution of sodium azide, such as DMF or DMSO. The addition of a phase-transfer catalyst like tetrabutylammonium bromide can also improve the reaction rate.
Problem: Low yield or decomposition during the reduction of the azide.
Cause: The isoxazole ring is susceptible to cleavage under certain reductive conditions, particularly catalytic hydrogenation (e.g., H₂/Pd).[7][8]
Solution: The Staudinger reduction is a much milder method for converting azides to amines and is generally compatible with the isoxazole ring.[9][10][11] This reaction uses a phosphine, such as triphenylphosphine, followed by hydrolysis of the intermediate iminophosphorane.
Method
Key Reagents
Advantages
Common Issues
Gabriel Synthesis
Potassium phthalimide, Hydrazine
Avoids over-alkylation.
Slow reaction, harsh deprotection.
Azide/Staudinger
Sodium azide, Triphenylphosphine
Mild reduction conditions.
Two steps, handling of azides.
dot
Caption: Synthetic pathways for the amination of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.
Synthetic Strategy 2: From Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate
This route involves the initial synthesis of a hydroxymethyl-substituted isoxazole, followed by its conversion to the amine.
Question: I am considering a Mitsunobu reaction to convert Ethyl 5-(hydroxymethyl)isoxazole-3-carboxylate to the corresponding amine. What are the potential challenges?
Answer:
The Mitsunobu reaction is a powerful tool for converting alcohols to a variety of functional groups, including amines, with inversion of configuration.[12] However, it is a notoriously sensitive reaction.
Problem: Low or no conversion.
Cause: The success of the Mitsunobu reaction is highly dependent on the purity of the reagents and the dryness of the solvent.[13] Triphenylphosphine can oxidize over time, and diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) can decompose.
Solution: Use freshly opened or purified reagents. Ensure your solvent (typically THF or DCM) is anhydrous. Running the reaction under an inert atmosphere (nitrogen or argon) is also recommended.
Problem: Formation of byproducts and difficult purification.
Cause: The Mitsunobu reaction generates triphenylphosphine oxide and a hydrazine derivative as byproducts, which can be difficult to separate from the desired product.[14]
Solution: Using polymer-supported triphenylphosphine can simplify the workup, as the phosphine oxide byproduct remains on the solid support and can be filtered off.[15] Chromatographic purification is often necessary to remove the hydrazine byproduct.
Choice of Nitrogen Source:
For a primary amine, you can use phthalimide as the nucleophile, followed by deprotection as in the Gabriel synthesis.[12] Alternatively, diphenylphosphoryl azide (DPPA) can be used to introduce the azide group, which is then reduced via the Staudinger reaction.[15]
Frequently Asked Questions (FAQs)
Q1: What is the most common reason for low overall yield in the multi-step synthesis of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate?
A1: The most common reason for low overall yield is often cumulative losses at each step, particularly during workup and purification. Another significant factor can be the choice of the amination strategy. Harsh conditions during amination or deprotection can lead to the degradation of the isoxazole ring, significantly reducing the yield.
Q2: How can I monitor the progress of these reactions?
A2: Thin-layer chromatography (TLC) is the most convenient method for monitoring the progress of most of these reactions. Staining with potassium permanganate or using a UV lamp can help visualize the spots. For more quantitative analysis, High-Performance Liquid Chromatography (HPLC) or Gas Chromatography (GC) can be employed. Nuclear Magnetic Resonance (NMR) spectroscopy is invaluable for confirming the structure of intermediates and the final product.
Q3: Are there any safety precautions I should be aware of?
A3: Yes. When working with azides, it is crucial to take appropriate safety precautions as they are potentially explosive, especially in the presence of certain metals or when heated. Always handle sodium azide with care and in a well-ventilated fume hood. The Mitsunobu reaction reagents, DEAD and DIAD, are toxic and should be handled with caution. Always consult the Safety Data Sheet (SDS) for all chemicals before use.
Experimental Protocols
Protocol 1: Synthesis of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate
To a stirred mixture of ethyl 2-chloro-2-hydroxyiminoacetate (30 g, 198 mmol) in propargyl chloride (150 ml), cooled to 10-15 °C, add triethylamine (21.2 g, 210 mmol) dropwise, maintaining the temperature below 20 °C.[1]
After the addition is complete, continue stirring at room temperature for 1 hour.
Add water to the reaction mixture and extract with diethyl ether (3 x 100 ml).
Combine the organic layers, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
Purify the residue by vacuum distillation to obtain Ethyl 5-(chloromethyl)isoxazole-3-carboxylate.[1]
Protocol 2: Amination via Gabriel Synthesis and Hydrazinolysis
To a solution of Ethyl 5-(chloromethyl)isoxazole-3-carboxylate (10 mmol) in anhydrous DMF (50 ml), add potassium phthalimide (12 mmol).
Heat the mixture at 80-90 °C and monitor the reaction by TLC until the starting material is consumed.
Cool the reaction mixture to room temperature and pour it into ice-water.
Filter the precipitated N-alkylated phthalimide, wash with water, and dry.
To a suspension of the N-alkylated phthalimide (8 mmol) in ethanol (40 ml), add hydrazine hydrate (16 mmol).
Reflux the mixture until the reaction is complete (as monitored by TLC).
Cool the reaction mixture, and filter off the precipitated phthalhydrazide.
Concentrate the filtrate under reduced pressure and purify the residue by column chromatography to yield Ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
References
Cambridge University Press. (n.d.). Gabriel Synthesis. Retrieved from [Link]
Wikipedia. (2023, November 29). Staudinger reaction. Retrieved from [Link]
MDPI. (2024, October 12). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
Shilova, A. N., et al. (2022). Improved Synthesis of 5-(Chloromethyl)isoxazoles from Aldoximes and 2,3-Dichloropropene. Russian Journal of Organic Chemistry, 58(10), 1554-1558.
Wikipedia. (2023, December 14). Gabriel synthesis. Retrieved from [Link]
Preprints.org. (2024, August 27). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Retrieved from [Link]
MDPI. (2022, December 29). 5-Chloroisoxazoles: A Versatile Starting Material for the Preparation of Amides, Anhydrides, Esters, and Thioesters of 2H-Azirine-2-carboxylic Acids. Retrieved from [Link]
Chemistry LibreTexts. (2023, January 22). Gabriel Synthesis. Retrieved from [Link]
Nelson, J., Twamley, B., & Natale, N. R. (2004). Ethyl 5-(5-oxo-2,3-dihydro-5H-oxazolo[2,3-a]-isoindol-9b-ylmethyl)-4-(2,5, 5-trimethyl-1,3-dioxan-2-yl)isoxazole-3-carboxylate: The product of a novel synthetic method. Acta Crystallographica Section E: Structure Reports Online, 60(12), o2429-o2431.
Organic Chemistry Portal. (n.d.). Staudinger Reaction. Retrieved from [Link]
Reddit. (2018, August 7). Mitsunobu reaction issues. Retrieved from [Link]
MDPI. (2024, January 16). 5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Retrieved from [Link]
Beilstein Journal of Organic Chemistry. (2022, April 22). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction - Common Conditions. Retrieved from [Link]
YouTube. (2022, November 7). Staudinger Reactions - Bioothogonal before Click Chemistry. Retrieved from [Link]
PubMed. (2001). Sequence of Reactant Combination Alters the Course of the Staudinger Reaction of Azides with Acyl Derivatives. Bimanes. 30. The Journal of Organic Chemistry, 66(24), 8026-8035.
Organic Chemistry Portal. (n.d.). Mitsunobu Reaction. Retrieved from [Link]
Poursattar Marjani, A., Khalafy, J., & Noroozi Pesyan, N. (2013). Synthesis and crystal structure of ethyl 2-(benzo[d]oxazol-2-yl)-5-oxo-3-(o-tolylamino)-2,5-dihydroisoxazole-4-carboxylate. Journal of the Iranian Chemical Society, 10(6), 1143-1148.
YouTube. (2021, January 30). The Gabriel Synthesis, Making Primary Amines. Retrieved from [Link]
Organic Chemistry Portal. (n.d.). An Efficient Cascade Synthesis of Ethyl 3-Amino-5-oxoisoxazolidine-4-carboxylate Derivatives. Retrieved from [Link]
Google Patents. (1997). CN1156723A - Process for synthesizing 5-methyl-isoxazole-3-carboxamide.
OICC Press. (2024, August 31). Recent updates in the one-pot multicomponent synthesis of 3,4-disubstituted-isoxazole-5(4H). Retrieved from [Link]
PubChem. (n.d.). Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, 5-boc protected. Retrieved from [Link]
Biological and Molecular Chemistry. (2024, January 28). Investigating the Synthesis of (3-para-tolyl-isoxazol-5-yl)methanol Derivati. Retrieved from [Link]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a bifunctional heterocyclic building block containing a basic primary amine and an electrophilic ethyl ester. This duality presents a "Purification Paradox": the amine requires basic conditions to prevent tailing on silica, while the ester is susceptible to hydrolysis under those same basic conditions. Furthermore, the isoxazole ring itself possesses a latent instability in the N-O bond, which can be cleaved under strong reducing conditions.
Key Physicochemical Characteristics:
Property
Specification / Behavior
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Q1: My compound streaks/tails severely on normal phase silica gel (DCM/MeOH). How do I fix this?
Root Cause: The primary amine (–CH
NH) forms strong hydrogen bonds and ionic interactions with the acidic silanol groups (Si-OH) on the silica surface.
Solution: You must deactivate the silica.
Modifier Method: Add 1% Triethylamine (TEA) or 1% NH
OH (28% aq) to your mobile phase.
Warning: High concentrations of base can hydrolyze the ethyl ester. Keep base < 2% and minimize exposure time.
Stationary Phase Switch: Use Amino-functionalized silica (NH
-SiO) . This phase is naturally basic and prevents the amine-silanol interaction without added modifiers.
Reverse Phase: Switch to C18-flash chromatography using water/acetonitrile with 0.1% Formic Acid or TFA. The amine will elute as a sharp salt peak (though you must neutralize it later if the free base is required).
Q2: I see a second spot on TLC that stays at the baseline or moves very slowly. Is this a byproduct?
Root Cause: This is likely the carboxylic acid hydrolysis product (from ester cleavage) or the dimer formed by the amine attacking the ester of another molecule (intermolecular amidation).
Diagnostic: Isolate a small amount and check solubility. The acid is soluble in aqueous bicarbonate; the dimer is likely insoluble in acid and base.
Prevention: Avoid leaving the free base in concentrated solution for long periods. Store as the HCl salt.
Category B: Workup & Isolation
Q3: The product oils out during extraction and won't crystallize.
Root Cause: The free base is a low-melting solid or oil. Small impurities (residual solvent, starting material) depress the melting point further.
Solution: Do not attempt to crystallize the free base. Convert it immediately to the Hydrochloride (HCl) salt :
Dissolve the crude oil in dry diethyl ether or EtOAc.
Add 1.1 equivalents of 4M HCl in Dioxane dropwise at 0°C.
The white HCl salt precipitate is stable, non-volatile, and easy to filter.
Q4: I used H
/Pd-C to remove a Cbz-group or reduce an azide precursor, and my product disappeared.
Root Cause: The isoxazole N-O bond is labile to catalytic hydrogenation.[7] Strong reduction cleaves the ring to form an acyclic enamino-ketone.
/Pd, Raney Nickel, or Zn/HCl unless conditions are strictly controlled (low pressure, short time).
Detailed Experimental Protocols
Protocol A: Purification of Free Base via Flash Chromatography
Use this if the free base is required for the next step.
Column Preparation: Slurry pack silica gel using DCM containing 1% Triethylamine . Flush with 2 column volumes (CV) of this solvent to neutralize active sites.
Sample Loading: Dissolve crude residue in a minimum volume of DCM. If insoluble, use a small amount of MeOH but ensure the loading zone is narrow.
Elution Gradient:
Solvent A: DCM (with 1% TEA)
Solvent B: 10% MeOH in DCM (with 1% TEA)
Gradient: 0% B for 2 CV, then 0% to 50% B over 15 CV.
Fraction Handling:
Check fractions by TLC (stain with Ninhydrin; amine turns purple/red).
Pool pure fractions.
Critical: Evaporate solvent at < 40°C . Do not heat the residue excessively to prevent self-amidation.
Protocol B: Isolation as Hydrochloride Salt (Recommended)
Use this for long-term storage or high-purity needs.
Dissolution: Dissolve the crude amine (1.0 g, ~5.8 mmol) in dry Ethyl Acetate (10 mL). Cool to 0°C in an ice bath.
Observation: A white precipitate should form immediately.
Troubleshooting: If an oil forms instead of a solid, add dry Diethyl Ether (20 mL) and scratch the flask walls with a glass rod.
Filtration: Stir at 0°C for 30 minutes. Filter the solid under vacuum or nitrogen pressure.
Washing: Wash the filter cake with cold Diethyl Ether (2 x 10 mL) to remove non-basic impurities.
Drying: Dry under high vacuum for 4 hours.
Yield: Typically >90% recovery from crude.
Storage: Hygroscopic. Store in a desiccator at -20°C.
Workflow Visualization
The following diagram illustrates the decision logic for processing the crude reaction mixture containing Ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Figure 1: Purification decision tree emphasizing the stability advantages of salt formation over free-base chromatography.
References
Accela ChemBio Inc. (n.d.).[2] Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate Hydrochloride (CAS 612511-84-9).[1][2] Retrieved from [Link]
MDPI Molbank . (2024).[8] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: Reactivity and Stability. (Contextual reference on isoxazole ring stability). Retrieved from [Link]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate stability and degradation issues
Technical Support Center: Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate Welcome to the technical support center for ethyl 5-(aminomethyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and dru...
Author: BenchChem Technical Support Team. Date: February 2026
Technical Support Center: Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate
Welcome to the technical support center for ethyl 5-(aminomethyl)isoxazole-3-carboxylate. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability and degradation challenges associated with this compound. Drawing from established principles of isoxazole chemistry, this document provides in-depth troubleshooting advice and answers to frequently asked questions to ensure the integrity of your experiments.
Frequently Asked Questions (FAQs)
Handling and Storage
Q1: What are the optimal storage conditions for ethyl 5-(aminomethyl)isoxazole-3-carboxylate to ensure its long-term stability?
A1: To ensure long-term stability, ethyl 5-(aminomethyl)isoxazole-3-carboxylate should be stored in a cool, dry, and dark environment. A desiccator at 2-8°C is recommended. The aminomethyl group can be susceptible to oxidation and the isoxazole ring can be sensitive to light, so protection from atmospheric oxygen and light is crucial. Inert atmosphere (argon or nitrogen) packaging is ideal.
Q2: I've noticed a change in the color of my solid ethyl 5-(aminomethyl)isoxazole-3-carboxylate sample over time. What could be the cause?
A2: A color change, often to a yellowish or brownish hue, can indicate degradation. This could be due to oxidation of the primary amine, slow polymerization, or minor degradation of the isoxazole ring. It is advisable to verify the purity of the sample using an appropriate analytical method, such as HPLC or TLC, before use.
Solution Stability
Q3: How stable is ethyl 5-(aminomethyl)isoxazole-3-carboxylate in common organic solvents?
A3: In aprotic organic solvents like dichloromethane (DCM), ethyl acetate, or tetrahydrofuran (THF), the compound is generally stable for short-term use at room temperature when protected from light. For long-term storage in solution, it is best to prepare fresh solutions or store aliquots at -20°C or below.
Q4: Can I use protic solvents like methanol or ethanol to prepare stock solutions?
A4: While soluble in protic solvents like methanol and ethanol, long-term storage in these solvents is not recommended. The primary amine can potentially react with residual aldehydes or ketones in the solvent, and the ester group may undergo slow transesterification, especially if acidic or basic impurities are present.
Q5: What is the stability of this compound in aqueous solutions?
A5: The stability of ethyl 5-(aminomethyl)isoxazole-3-carboxylate in aqueous solutions is highly pH-dependent. The isoxazole ring is susceptible to opening under strongly basic conditions[1]. The ester group can also hydrolyze under both acidic and basic conditions. It is recommended to use freshly prepared aqueous solutions and buffer them to a neutral or slightly acidic pH (pH 5-7) for short-term experiments.
Troubleshooting Guide: Degradation Issues
This section addresses specific experimental issues that may arise due to the instability of ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Issue 1: Unexpected Side Products in Reactions
Q: During a reaction, I am observing unexpected side products that are more polar than my starting material. What could be happening?
A: This is a common indication of degradation. The increased polarity could be due to the formation of the corresponding carboxylic acid from ester hydrolysis or products from the opening of the isoxazole ring.
Troubleshooting Steps:
pH Control: If your reaction is in an aqueous or protic medium, ensure the pH is controlled. Avoid strongly basic or acidic conditions.
Temperature Management: High temperatures can accelerate degradation. If possible, run your reaction at a lower temperature.
Inert Atmosphere: The aminomethyl group can be sensitive to oxidation. Running the reaction under an inert atmosphere (nitrogen or argon) can prevent oxidative side reactions.
Analysis of Side Products: Isolate and characterize the major side product. The presence of a carboxylic acid can be confirmed by LC-MS or by derivatization.
Issue 2: Low Yields in Reactions Involving Reductive Agents
Q: I am attempting a reaction that involves a reduction step (e.g., catalytic hydrogenation) on another part of the molecule, but I am getting very low yields of my desired product.
A: The isoxazole ring is susceptible to reductive cleavage. The N-O bond is relatively weak and can be cleaved under catalytic hydrogenation conditions (e.g., H₂/Pd), leading to ring-opened byproducts[1][2].
Troubleshooting Steps:
Choice of Reducing Agent: Avoid harsh reductive conditions like catalytic hydrogenation if the isoxazole ring needs to remain intact. Consider alternative, milder reducing agents.
Protecting Groups: If the reduction is necessary, consider if a protecting group strategy for the isoxazole nitrogen is feasible, though this is often complex.
Reaction Monitoring: Carefully monitor the reaction progress by TLC or LC-MS to observe the formation of byproducts and optimize the reaction time to maximize the yield of the desired product before significant degradation occurs.
Issue 3: Compound Decomposition During Workup or Purification
Q: My compound appears to be degrading during aqueous workup or column chromatography. What can I do to minimize this?
A: Decomposition during workup and purification is often due to prolonged exposure to unfavorable pH or reactive silica gel.
Use Buffered Solutions: Use buffered aqueous solutions (e.g., phosphate buffer at pH 7) instead of pure water to wash organic layers.
Avoid Strong Acids/Bases: Do not use strong acids or bases during the workup unless absolutely necessary[1].
Column Chromatography:
Deactivate Silica Gel: Silica gel can be acidic and cause degradation. You can neutralize it by pre-treating it with a solution of triethylamine (e.g., 1% in the eluent) and then flushing with the eluent.
Use Alternative Stationary Phases: Consider using a less acidic stationary phase like alumina (neutral or basic) or a bonded phase silica gel.
Rapid Purification: Perform flash chromatography to minimize the time the compound spends on the column.
Visualizing Potential Degradation Pathways
The following diagram illustrates potential degradation pathways for ethyl 5-(aminomethyl)isoxazole-3-carboxylate based on the general reactivity of isoxazoles and its functional groups.
Caption: Potential degradation pathways of ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Experimental Protocols
Protocol 1: Assessing the Stability of Ethyl 5-(Aminomethyl)isoxazole-3-carboxylate in Solution
This protocol outlines a general method to assess the stability of the compound under various conditions.
Solution Preparation:
Prepare stock solutions of ethyl 5-(aminomethyl)isoxazole-3-carboxylate (e.g., 1 mg/mL) in the solvents of interest (e.g., methanol, acetonitrile, buffered aqueous solutions at different pH values).
Incubation:
Store aliquots of each solution under different conditions (e.g., room temperature, 40°C, protected from light, exposed to light).
Time-Point Analysis:
At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot from each solution.
Analytical Measurement:
Analyze the aliquots by a suitable stability-indicating method, such as reverse-phase HPLC with UV detection.
Monitor for a decrease in the peak area of the parent compound and the appearance of new peaks corresponding to degradation products.
Data Analysis:
Plot the percentage of the remaining parent compound against time for each condition to determine the degradation rate.
Protocol 2: Workflow for Troubleshooting a Reaction with Suspected Degradation
The following diagram illustrates a logical workflow for troubleshooting a reaction where degradation of ethyl 5-(aminomethyl)isoxazole-3-carboxylate is suspected.
Caption: Troubleshooting workflow for reactions involving ethyl 5-(aminomethyl)isoxazole-3-carboxylate.
Summary of Key Stability Considerations
Factor
Potential Issue
Recommendation
pH
Ester hydrolysis; isoxazole ring opening in strong base[1].
Maintain pH between 5 and 7 in aqueous media.
Temperature
Accelerated degradation.
Use the lowest effective temperature for reactions and storage.
Light
Potential for photochemical rearrangement of the isoxazole ring[1].
Protect from light during storage and reactions.
Reductive Agents
Cleavage of the N-O bond in the isoxazole ring[1][2].
Avoid catalytic hydrogenation; use milder reducing agents.
Oxidizing Agents
Oxidation of the primary amine.
Use an inert atmosphere for reactions and storage.
Purification
Degradation on acidic silica gel.
Use deactivated silica or an alternative stationary phase.
Process for synthesizing 5-methyl-isoxazole-3-carboxamide. (1988).
Tachallait, H., et al. (2015). REACTIONS OF 5-METHYL-ISOXAZOL-3-AMINE WITH ACTIVED ENOL ETHERS. Revues Scientifiques Marocaines. [Link]
Dudziec, B., et al. (2022). 5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of. Semantic Scholar. [Link]
Shaabani, A., et al. (2024). Synthesis of Isoxazol-5-One Derivatives Catalyzed by Amine-Functionalized Cellulose. Preprints.org. [Link]
Wang, L., et al. (2013). Clean and Efficient Synthesis of Isoxazole Derivatives in Aqueous Media. Molecules, 18(11), 13547-13555. [Link]
The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. (2025). MDPI. [Link]
Synthesis, characterization and antimicrobial evaluation of isoxazole derivatives. (2014). Der Pharma Chemica. [Link]
Sangale, S. S., et al. (2023). Synthesis of Novel Isoxazole Derivatives as Analgesic Agents by Using Eddy's Hot Plate Method. South Asian Research Journal of Pharmaceutical Sciences, 5(1), 18-27. [Link]
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). MDPI. [Link]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate solubility problems and solutions
Topic: Solubility Optimization, Stability, and Handling CAS (HCl Salt): 612511-84-9 | Molecular Formula: C7H10N2O3 (Free Base)[1][2] Introduction: The Solubility Paradox Welcome to the technical guide for Ethyl 5-(aminom...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Solubility Optimization, Stability, and Handling
CAS (HCl Salt): 612511-84-9 | Molecular Formula: C7H10N2O3 (Free Base)[1][2]
Introduction: The Solubility Paradox
Welcome to the technical guide for Ethyl 5-(aminomethyl)isoxazole-3-carboxylate . As a researcher, you may have encountered a common frustration: this compound appears soluble in organic solvents but behaves unpredictably in aqueous buffers, often leading to precipitation or experimental inconsistency.[1]
This behavior stems from its amphiphilic nature .[1][2] The molecule contains a lipophilic ethyl ester tail and a pH-sensitive aminomethyl head.[1] The "battle" between these two functional groups dictates its solubility.[1] This guide provides the mechanistic insight and validated protocols to ensure your data remains reproducible.
Module 1: Physicochemical Profile
Understanding the numbers behind the chemistry.[1][2][3]
Property
Value / Description
Technical Insight
Molecular Weight
170.17 g/mol (Free Base)206.63 g/mol (HCl Salt)
Ensure you are calculating molarity based on the correct form (Salt vs. Base).[1][2]
Predicted LogP
~0.5 – 0.9
Moderately lipophilic.[1][2] It partitions into lipid membranes but struggles in pure water without ionization.[1]
pKa (Aminomethyl)
~7.8 – 8.2 (Estimated)
Critical: At pH 7.4 (PBS), the amine is partially protonated.[1][2] At pH > 8.5, it is neutral (insoluble).[1][2]
Stability
Ester Hydrolysis Risk
The ethyl ester at C3 is susceptible to hydrolysis in basic media (pH > 8) or presence of esterases.[1][2]
Preferred Form
Hydrochloride (HCl) Salt
The salt form is significantly more water-soluble than the free base oil.[1][2]
Module 2: Troubleshooting Guide (FAQs)
Direct answers to your bench-side problems.
Q1: I diluted my DMSO stock into PBS (pH 7.4), and it turned cloudy immediately. Why?
Diagnosis: You likely experienced "Crash-out" precipitation .[1][2]
The Science: If you used the free base, it is hydrophobic.[1] When you dump a concentrated DMSO solution into PBS, the water strips away the DMSO solvation shell faster than the amine can protonate.[1] The molecules aggregate before they can dissolve.[1]
The Fix:
Acidify First: Ensure the buffer is slightly acidic (pH 6.0–6.[1][2]5) initially to force protonation, then adjust to 7.4.[1][2]
Stepwise Dilution: Do not go 100% DMSO
1% DMSO in one step. Use an intermediate dilution (see Protocol 2).
Q2: My compound disappears from solution after 24 hours at room temperature.
Diagnosis:Ester Hydrolysis .
The Science: The isoxazole ring is electron-withdrawing, making the C3-ethyl ester more electrophilic and prone to attack by water (hydrolysis), especially if the pH drifts basic (>8.0).[1][2]
The Fix:
Pinho e Melo, T. M. (2005).[1][2] Recent advances on the synthesis and reactivity of isoxazoles.[1][4][5] Current Organic Chemistry.[1] (Discusses the electrophilicity of isoxazole-3-carboxylates and hydrolysis risks).
Lipinski, C. A., et al. (2001).[1][2] Experimental and computational approaches to estimate solubility and permeability in drug discovery and development settings.[1] Advanced Drug Delivery Reviews.[1] (Foundational text on LogP and solubility dynamics).
Technical Support Center: Optimization of Palladium-Catalyzed Reactions with Isoxazole Derivatives
Prepared by: Senior Application Scientist, Chemical Synthesis Division Welcome to the technical support center dedicated to advancing your research with isoxazole derivatives. As a core heterocyclic motif in numerous pha...
Author: BenchChem Technical Support Team. Date: February 2026
Prepared by: Senior Application Scientist, Chemical Synthesis Division
Welcome to the technical support center dedicated to advancing your research with isoxazole derivatives. As a core heterocyclic motif in numerous pharmaceutical and agrochemical compounds, the functionalization of the isoxazole ring is a critical step in modern drug development. However, the unique electronic properties and inherent reactivity of the isoxazole N-O bond present specific challenges in palladium-catalyzed cross-coupling reactions.
This guide is structured to provide actionable solutions to common problems encountered in the lab. We move beyond simple protocols to explain the underlying chemical principles, empowering you to make informed decisions and optimize your synthetic strategies.
Part 1: Frequently Asked Questions (FAQs)
This section addresses high-level, common queries that serve as a starting point for troubleshooting.
Question 1: My palladium-catalyzed coupling with a halo-isoxazole is giving very low to no yield. What are the most common initial factors to investigate?
Answer: Low yields in these systems typically trace back to one of four areas: (1) inefficient oxidative addition, (2) catalyst deactivation, (3) instability of a coupling partner, or (4) decomposition of the isoxazole ring itself. For halo-isoxazoles, especially less reactive chlorides or electron-rich systems, the oxidative addition step is often the bottleneck. The choice of ligand is paramount; bulky, electron-rich phosphine ligands are often required to promote this step.[1][2] Additionally, ensure your reagents, particularly organoboron compounds in Suzuki couplings, are fresh, as they are prone to degradation.[1][3]
Question 2: I'm observing significant byproduct formation that suggests my isoxazole ring is opening. Why does this happen and what conditions should I avoid?
Answer: The isoxazole ring's stability is its primary vulnerability. The N-O bond is susceptible to cleavage under several conditions relevant to cross-coupling.[4] This can be mediated by the palladium catalyst itself, where oxidative addition occurs into the N-O bond instead of the intended C-X bond.[4] Furthermore, strongly basic or reductive conditions can promote decomposition pathways.[4] For instance, strong bases like alkoxides may induce rearrangements, while certain solvents or additives can act as hydride sources, leading to reductive cleavage.[1][4] Careful selection of milder bases (e.g., carbonates instead of alkoxides) and rigorous control of reaction temperature are critical first steps to mitigate this.
Question 3: How do I choose the optimal ligand for coupling with an isoxazole substrate?
Answer: Ligand selection is arguably the most critical variable. The goal is to select a ligand that accelerates the desired catalytic cycle (oxidative addition, transmetalation, reductive elimination) while minimizing side reactions like ring opening or catalyst decomposition.[5] For challenging substrates (e.g., aryl chlorides, sterically hindered isoxazoles), ligands that are both sterically bulky and electron-rich are the standard.[2] Buchwald-type biaryl phosphine ligands (e.g., SPhos, XPhos) or N-heterocyclic carbenes (NHCs) often create a monoligated, highly reactive "L-Pd(0)" species that readily undergoes oxidative addition.[6][7] The specific choice will depend on the coupling partners and should be empirically screened.
Part 2: In-Depth Troubleshooting Guides
This section provides detailed, problem-oriented guidance in a question-and-answer format.
Issue 1: Persistent Low Yield in C-C and C-N Couplings
Question: I have screened multiple conditions for a Suzuki-Miyaura coupling of a 4-bromo-3,5-disubstituted isoxazole with an arylboronic acid, but the yield remains below 20%. I've confirmed the starting materials are pure. What systematic approach should I take?
Answer: A systematic approach is essential. When initial screenings fail, it indicates a more fundamental issue with the reaction components or their compatibility. Here is a detailed workflow to diagnose the problem.
Reagent & Solvent Integrity Check:
Boronic Acid/Ester: Protodeboronation is a very common failure mode.[1] Before re-attempting the reaction, confirm the integrity of your boronic acid. Consider using a more stable boronic ester (e.g., a pinacol ester) or a potassium trifluoroborate salt, which are more resistant to degradation.[1][3] Always use a slight excess (1.2–1.5 equivalents) of the boron reagent.[1]
Solvent & Base: Ensure solvents are rigorously degassed to prevent catalyst oxidation and homocoupling of the boronic acid.[1] Use fresh, anhydrous bases, as water content can affect the catalytic cycle.
Catalyst System Evaluation (Pre-catalyst and Ligand Choice):
Palladium Source: If using a Pd(II) source like Pd(OAc)₂, ensure its complete reduction to the active Pd(0) species. Using a well-defined Pd(0) pre-catalyst (e.g., a palladacycle) can provide more consistent results by ensuring efficient generation of the active catalyst.[8]
Ligand Screening: The initial ligand may be unsuitable. For an electron-rich heterocyclic system, oxidative addition is often rate-limiting. A screen of more electron-rich and sterically demanding ligands is warranted.[2][6]
Entry
Pd Pre-catalyst (mol%)
Ligand (mol%)
Base (2.0 eq.)
Solvent
Temp (°C)
Outcome/Observation
1
Pd(OAc)₂ (2)
SPhos (4)
K₃PO₄
Dioxane/H₂O
100
Initial failing condition.
2
G3-XPhos (2)
(Internal)
K₃PO₄
Dioxane/H₂O
100
Test advanced pre-catalyst.
3
G3-XPhos (2)
(Internal)
Cs₂CO₃
Dioxane
100
Test anhydrous, stronger base.
4
Pd₂(dba)₃ (2)
RuPhos (4)
K₂CO₃
Toluene/H₂O
90
Test alternative ligand/base combo.
Why Buchwald Pre-catalysts? Generation 3 (G3) palladacycle pre-catalysts generate the active L-Pd(0) species rapidly and quantitatively upon exposure to a base, improving reaction consistency.[8]
Why Anhydrous Conditions? While many Suzuki couplings tolerate water, it can accelerate the unwanted protodeboronation of the boronic acid.[9] Switching to an anhydrous system with a soluble base like Cs₂CO₃ can sometimes salvage a reaction.
Why RuPhos? Ligands like RuPhos are highly effective for coupling electron-rich heteroaryl halides, a category that many isoxazole derivatives fall into.[1]
Issue 2: Isoxazole Ring Instability and Decomposition
Question: In my Sonogashira coupling of a 4-iodoisoxazole, I am seeing formation of a complex mixture and loss of my starting material without significant product formation, especially at temperatures above 80°C. How can I stabilize the isoxazole ring?
Answer: This is a classic case of the reaction conditions being too harsh for the isoxazole scaffold. The Sonogashira reaction, while powerful, traditionally uses conditions (amine base, sometimes elevated temperatures) that can compromise the isoxazole N-O bond.[4][10]
Palladium-Catalyzed N-O Cleavage: In some cases, the palladium catalyst can oxidatively add across the N-O bond, initiating a decomposition cascade. This competes directly with the desired C-I bond activation.[4][11]
Base-Mediated Degradation: Amine bases like triethylamine or piperidine, especially when heated, can be nucleophilic enough to attack the isoxazole ring.[4]
Steric Effects: Severe steric hindrance around the coupling site (e.g., bulky groups at the C3 and C5 positions) can slow down the desired Sonogashira coupling, allowing more time for decomposition pathways to occur.[10][12]
Use Copper(I) Co-catalysis Judiciously: While classic Sonogashira uses a copper co-catalyst, this can sometimes promote alkyne homocoupling (Glaser coupling).[13] More importantly, modern copper-free Sonogashira protocols often proceed under milder conditions that may be more suitable for sensitive substrates.[14]
Lower the Reaction Temperature: This is the most straightforward way to minimize decomposition. Many modern catalyst systems are active at or near room temperature.[14]
Screen Milder Bases: Switch from an amine base to an inorganic base like K₂CO₃ or Cs₂CO₃, which are less nucleophilic.
Ligand Choice: Use a highly active ligand (e.g., PPh₃ is common, but more advanced ligands can be effective) to accelerate the productive catalytic cycle, outcompeting the decomposition pathway.[10]
Below is a diagram illustrating the desired catalytic cycle for a Sonogashira coupling versus the potential catalyst-mediated ring-opening side reaction.
Caption: Fig 1. Desired Sonogashira cycle vs. N-O bond cleavage.
Issue 3: Side Products in Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination of a 5-chloro-isoxazole with a primary amine is sluggish and produces a significant amount of dehalogenated isoxazole. How can I improve selectivity for the C-N coupling?
Answer: This is a common problem, especially with less reactive aryl chlorides. The formation of the dehalogenated (or "hydrodehalogenated") product points to an issue after the oxidative addition step.[1] The palladium-hydride species responsible can arise from the amine, solvent, or base.
After oxidative addition of the isoxazole chloride to Pd(0), the resulting Pd(II) complex should ideally react with the amine. However, a competing pathway is β-hydride elimination from the amide intermediate or reaction with a hydride source, which then reductively eliminates to give the dehalogenated arene and regenerates a Pd(0) species.[15]
Base Selection: The choice of base is critical. While strong, non-nucleophilic bases like NaOtBu or LHMDS are standard, they can sometimes promote side reactions.[16][17] Consider a weaker base like K₃PO₄ or Cs₂CO₃, although this may require a higher reaction temperature.[17]
Ligand Choice: Use a ligand that promotes fast C-N reductive elimination. The Buchwald biarylphosphine ligands are designed specifically for this. Ensure you are using a ligand appropriate for your substrate class (e.g., BrettPhos is often effective for primary amines).[17]
Solvent: Ethereal solvents like dioxane or THF are generally preferred over alcoholic solvents, which can be a source of hydrides. Ensure the solvent is anhydrous.
Temperature Control: While higher temperatures can accelerate the reaction, they can also increase the rate of dehalogenation.[8] Find the minimum temperature required for efficient coupling. A typical starting point is 80-100 °C.[8]
Caption: Fig 2. Logic diagram for Buchwald-Hartwig optimization.
References
Synthesis of C4-alkynylisoxazoles via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). RSC Advances. [Link]
Scope of the Sonogashira cross‐coupling strategy. [a] Isolated yield.... - ResearchGate. (n.d.). ResearchGate. [Link]
Ligand electronic influence in Pd-catalyzed C-C coupling processes. (2013). University of Groningen. [Link]
HIGH-THROUGHPUT EXPERIMENTATION OF THE BUCHWALD- HARTWIG AMINATION FOR REACTION SCOUTING AND GUIDED SYNTHESIS. (2020). Florida State University. [Link]
Diagnosing issues with a failed Suzuki coupling? : r/Chempros - Reddit. (2021). Reddit. [Link]
Table 1 : Optimization of the reaction conditions. [a] - ResearchGate. (n.d.). ResearchGate. [Link]
Auto-Tandem Palladium Catalysis: From Isoxazole to 2-Azafluorenone. (2015). PubMed. [Link]
Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow | Request PDF - ResearchGate. (2020). ResearchGate. [Link]
Palladium‐Catalyzed Direct C H Arylation of Isoxazoles at the 5‐Position - ResearchGate. (2015). ResearchGate. [Link]
Functionally substituted isoxazoles and isothiazoles: Synthesis, palladium(II) complexes and their catalytic activity - R Discovery. (2016). R Discovery. [Link]
A Highly Selective and General Palladium Catalyst for the Oxidative Heck Reaction of Electronically Non-Biased Olefins - PMC. (2011). National Center for Biotechnology Information. [Link]
(PDF) Palladium‐Catalyzed C4,C5‐Diarylation of Isoxazole‐3‐Carboxylate by Double C−H Bond Functionalization - ResearchGate. (2024). ResearchGate. [Link]
Heck Reaction—State of the Art - Semantic Scholar. (2017). Semantic Scholar. [Link]
Recent Developments in Palladium-Catalyzed Cross-Coupling Reactions for Pharmaceutical Applications - JOCPR. (2024). Journal of Chemical and Pharmaceutical Research. [Link]
Palladium-Catalyzed Cascade Annulation/Allylation of Alkynyl Oxime Ethers with Allyl Halides: Rapid Access to Fully Substituted Isoxazoles - Organic Chemistry Portal. (2019). Organic Chemistry Portal. [Link]
Mechanistic Origin of Ligand Effects on Exhaustive Functionalization During Pd-Catalyzed Cross-Coupling of Dihaloarenes - PMC. (2023). National Center for Biotechnology Information. [Link]
Palladium-catalyzed cross-couplings by C–O bond activation - Catalysis Science & Technology (RSC Publishing). (2020). Royal Society of Chemistry. [Link]
Solvent Effect on Palladium-Catalyzed Cross-Coupling Reactions and Implications on the Active Catalytic Species | Request PDF - ResearchGate. (2019). ResearchGate. [Link]
Recent advances in the application of ligands in palladium-catalyzed chemoselective coupling reactions at C–Br, C–OTf, and C–Cl sites - Organic Chemistry Frontiers (RSC Publishing). (2022). Royal Society of Chemistry. [Link]
Synthesis of C4-alkynylisoxazoles: Via a Pd-catalyzed Sonogashira cross-coupling reaction. (2019). ResearchGate. [Link]
The Current Status of Heterogeneous Palladium Catalysed Heck and Suzuki Cross-Coupling Reactions - MDPI. (2018). MDPI. [Link]
Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing). (2019). Royal Society of Chemistry. [Link]
Palladium-Catalysed C–C Coupling: Then and Now - Semantic Scholar. (2008). Semantic Scholar. [Link]
Palladium-catalyzed benzo[d]isoxazole synthesis by C–H activation/[4 + 1] annulation. (2017). Royal Society of Chemistry. [Link]
Addressing Challenges in Palladium-Catalyzed Cross-Coupling Reactions Through Ligand Design - ResearchGate. (2017). ResearchGate. [Link]
Elucidating the Role of the Boronic Esters in the Suzuki–Miyaura Reaction: Structural, Kinetic, and Computational Investigations - PMC. (2015). National Center for Biotechnology Information. [Link]
Palladium-catalyzed coupling reactions for the preparation of concatenated azoles. (2015). ARKIVOC. [Link]
Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm | Organic Process Research & Development - ACS Publications. (2022). American Chemical Society. [Link]
Preventing isoxazole ring opening during reactions
Welcome to the Technical Support Center for Isoxazole Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who work with isoxazole-containing compounds.
Author: BenchChem Technical Support Team. Date: February 2026
Welcome to the Technical Support Center for Isoxazole Chemistry. This resource is designed for researchers, scientists, and professionals in drug development who work with isoxazole-containing compounds. Here, you will find in-depth troubleshooting guides and frequently asked questions (FAQs) to address the challenges associated with the stability of the isoxazole ring during chemical transformations. Our goal is to provide you with the technical expertise and practical insights needed to ensure the integrity of your molecules throughout your synthetic campaigns.
Understanding the Isoxazole Ring: A Double-Edged Sword
The isoxazole ring is a valuable scaffold in medicinal chemistry, present in a number of approved drugs.[1] Its utility stems from its unique electronic properties and its ability to serve as a versatile synthetic intermediate. However, the inherent weakness of the nitrogen-oxygen (N-O) bond makes the isoxazole ring susceptible to cleavage under various reaction conditions, a critical consideration in multi-step syntheses.[2] This guide will help you navigate the reactivity of the isoxazole ring and provide strategies to prevent its unintended opening.
FAQ 1: My isoxazole ring is opening during a reduction reaction. What's happening and how can I prevent it?
This is a common issue stemming from the lability of the N-O bond, which is prone to reductive cleavage.[2][3]
The Mechanism of Reductive Cleavage:
Under many reductive conditions, the N-O bond is cleaved to form a β-amino enone or a related species.[4] This transformation can be useful when desired, but is a significant side reaction when targeting other functional groups in the molecule.
Problematic Reductive Conditions:
Catalytic Hydrogenation: Standard catalytic hydrogenation conditions, such as H₂ gas with palladium on carbon (Pd/C), platinum black, or Raney nickel, are known to readily cleave the isoxazole ring, even at ambient temperature and pressure.[4] The product of this reaction is typically a β-amino enone.[4]
Metal Hydrides: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can also open the isoxazole ring, leading to a variety of products, including hydroxyethylaziridines and amino alcohols.[5]
Dissolving Metal Reductions: Conditions like Birch reduction can also lead to ring opening.
Other Reagents: Reagents such as iron powder in the presence of an ammonium salt (Fe/NH₄Cl) or molybdenum hexacarbonyl (Mo(CO)₆) are also known to cause reductive cleavage of the N-O bond.[6][7][8]
Troubleshooting and Prevention Strategies:
The key to preventing isoxazole ring opening during reduction is to choose milder, more chemoselective reducing agents or to modify the reaction conditions.
Reagent/Condition
Functional Group to be Reduced
Compatibility with Isoxazole Ring
Protocol Reference
Sodium Borohydride (NaBH₄)
Aldehydes, Ketones
Generally compatible. Unsubstituted β-amino enones (the ring-opened product) are inert to NaBH₄.[4]
Protocol 1
Transfer Hydrogenation (e.g., Hantzsch ester, Ammonium Formate)
Nitro groups, Imines, Reductive Amination
Often compatible. Can be a milder alternative to catalytic hydrogenation.
Protocol 2
Sodium Cyanoborohydride (NaBH₃CN)
Imines, Reductive Amination
Generally compatible under mildly acidic conditions.
Triethylsilane (Et₃SiH) with Acid
Carbonyls, Imines
Can be compatible, but the choice of acid is critical to avoid ring protonation and subsequent cleavage.
Experimental Protocols
This protocol describes the selective reduction of a ketone to a secondary alcohol without cleaving a 3,5-disubstituted isoxazole ring.
Dissolve the isoxazole-containing ketone in methanol in a round-bottom flask equipped with a magnetic stir bar.
Cool the solution to 0 °C in an ice bath.
Slowly add sodium borohydride portion-wise over 10-15 minutes, ensuring the temperature remains below 5 °C.
Stir the reaction mixture at 0 °C for 1-2 hours, monitoring the progress by Thin Layer Chromatography (TCM).
Once the reaction is complete, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.
Remove the methanol under reduced pressure.
Extract the aqueous layer with dichloromethane (3x).
Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude product.
Purify the product by column chromatography on silica gel.
This protocol details the reduction of an aromatic nitro group to an aniline in the presence of an isoxazole using ammonium formate and palladium on carbon.
Materials:
Nitro-substituted isoxazole compound (1.0 eq)
Palladium on carbon (10% Pd/C, 0.1 eq)
Ammonium formate (HCOONH₄) (5.0 eq)
Methanol (MeOH) as solvent
Celite® for filtration
Procedure:
To a solution of the nitro-substituted isoxazole in methanol, add ammonium formate.
Carefully add 10% Pd/C to the mixture.
Heat the reaction mixture to reflux and monitor by TLC.
Upon completion, cool the reaction to room temperature.
Filter the mixture through a pad of Celite® to remove the catalyst, washing the pad with methanol.
Concentrate the filtrate under reduced pressure.
Partition the residue between water and ethyl acetate.
Separate the layers, and extract the aqueous layer with ethyl acetate (2x).
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate to give the desired aniline.
FAQ 2: My isoxazole-containing compound is degrading under basic conditions. What is the mechanism, and how can I avoid it?
Isoxazoles, particularly those with acidic protons at the C3 or C5 positions, can be labile under basic conditions.[9][10]
Mechanism of Base-Mediated Ring Opening:
Strong bases can deprotonate the isoxazole ring, leading to ring cleavage. For example, isoxazolium salts, formed by N-alkylation, are highly susceptible to ring-opening by bases like sodium hydroxide or sodium alkoxides.[4]
Problematic Basic Conditions:
Strong Hydroxide Bases: Concentrated solutions of sodium hydroxide (NaOH) or potassium hydroxide (KOH) can promote ring opening, especially with heating.[11]
Alkoxides: Sodium methoxide (NaOMe) or sodium ethoxide (NaOEt) can also induce cleavage, particularly in isoxazolium salts.[4]
Organometallics: While some Grignard reagents have been shown to add selectively to ester groups on the isoxazole ring, they can also potentially cause ring opening, especially with prolonged reaction times or elevated temperatures.[12][13]
Troubleshooting and Prevention Strategies:
Use Milder Bases: When a base is required, opt for weaker, non-nucleophilic bases.
Base
Application
Compatibility Notes
Potassium Carbonate (K₂CO₃)
Deprotonation of phenols, alkylations
Generally well-tolerated by isoxazoles.
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
Amide couplings, protecting group manipulations
Commonly used in the presence of isoxazoles without causing ring opening.
Sodium Bicarbonate (NaHCO₃)
Mildly basic workups, some reactions requiring a weak base
Safe for use with most isoxazoles.
Control Reaction Temperature: If a stronger base is unavoidable, conduct the reaction at the lowest possible temperature to minimize the rate of ring opening.
Protect Acidic Protons: If the isoxazole has a particularly acidic proton, consider a protecting group strategy if compatible with the overall synthetic route.
FAQ 3: I'm observing an unexpected isomerization of my isoxazole to an oxazole. What could be the cause?
This is a known photorearrangement of isoxazoles.[14]
Mechanism of Photoisomerization:
Under UV irradiation, the weak N-O bond of the isoxazole can undergo homolytic cleavage. The resulting intermediate can then rearrange to a more stable oxazole through an azirine intermediate.[3][15]
Preventative Measures:
Protect from Light: If your isoxazole-containing compound is light-sensitive, store it in an amber vial or a flask wrapped in aluminum foil.
Avoid UV-Active Visualization on TLC: When monitoring reactions by TLC, use a non-destructive visualization method like potassium permanganate stain instead of a UV lamp if you suspect photosensitivity.
Purification in Dim Light: Conduct column chromatography and other purification steps in a fume hood with the sash down and minimal ambient light.
Visualizing Reaction Pathways
To aid in experimental design, the following diagrams illustrate the decision-making process for handling isoxazole stability.
Start [label="Need to perform a reduction\non a molecule with an isoxazole ring", fillcolor="#F1F3F4"];
Q_FuncGroup [label="What functional group\nneeds to be reduced?", shape=diamond, fillcolor="#FBBC05"];
Ketone_Aldehyde [label="Ketone or Aldehyde", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Nitro_Imine [label="Nitro Group or Imine", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Ester_Amide [label="Ester or Amide", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Alkene_Alkyne [label="Alkene or Alkyne", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_NaBH4 [label="Use NaBH4 in MeOH at 0°C.\nGenerally safe for the isoxazole ring.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_TransferH [label="Use Transfer Hydrogenation\n(e.g., Hantzsch ester, HCOONH4/Pd-C).\nMilder than catalytic hydrogenation.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Warning_LAH [label="High risk of ring opening with LiAlH4.\nConsider alternative synthetic route\nor protecting group strategy.", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Warning_CatH [label="High risk of ring opening with\ncatalytic hydrogenation (H2/Pd, Pt, Raney Ni).\nProceed with extreme caution or avoid.", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Start [label="A basic reagent is required\nin the presence of an isoxazole", fillcolor="#F1F3F4"];
Q_BaseStrength [label="What is the required\nstrength of the base?", shape=diamond, fillcolor="#FBBC05"];
Mild_Base [label="Mild Base Needed\n(e.g., for workup, deprotonation of phenol)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Strong_Base [label="Strong Base Needed\n(e.g., for deprotonation of C-H)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Sol_Mild [label="Use inorganic carbonates (K2CO3, NaHCO3)\nor tertiary amines (Et3N, DIPEA).\nGenerally safe for isoxazoles.", shape=box, style=rounded, fillcolor="#34A853", fontcolor="#FFFFFF"];
Sol_Strong [label="High risk of ring opening.\nUse low temperatures (-78°C).\nConsider alternatives like LDA if compatible.\nMonitor reaction carefully.", shape=box, style=rounded, fillcolor="#EA4335", fontcolor="#FFFFFF"];
Caption: Flowchart for selecting appropriate basic conditions.
References
Kashima, C., & Omote, Y. (1979). Synthetic Reactions Using Isoxazole Compounds. HETEROCYCLES, 12(10), 1357. [Link]
Pang, L., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2206. [Link]
Wilkins, D. J., et al. (2000). Regioselective Addition of Grignard Reagents to Isoxazole-4,5-dicarboxylate Esters. Journal of the Chemical Society, Perkin Transactions 1, (20), 3463-3465. [Link]
Pang, L., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2206. [Link]
Favi, G., et al. (2012). The Chemoselective Reduction of Isoxazoline γ-Lactams Through Iminium Aza-Diels-Alder Reactions: A Short-Cut Synthesis of Aminols as Valuable Intermediates towards Nucleoside Derivatives. Molecules, 17(8), 9694-9710. [Link]
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34238-34265. [Link]
Shaikh, A., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(5), 527-548. [Link]
Wenkert, E., & Han, A. (1987). Nickel-catalyzed reactions of thiazoles, isoxazoles, oxazolines and thiazolines with grignard reagents. Heterocycles, 26(10), 2623. [Link]
Shaikh, A., et al. (2022). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry, 13(5), 527-548. [Link]
ResearchGate. (2019). An unexpected transformation by reduction of isoxazolines. [Link]
Pang, L., et al. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. Beilstein Journal of Organic Chemistry, 10, 2200-2206. [Link]
ResearchGate. (2008). A Convenient and Chemoselective Method for the Reductive Ring Cleavage of Isoxazoles and Isoxazolines with EtMgBr/Ti(O i Pr) 4 Reagent. [Link]
Lang, S. A., & Lin, Y. (2010). Recent Advances on the Synthesis and Reactivity of Isoxazoles. Comprehensive Organic Chemistry, 1-35. [Link]
D'Alcontres, G. S., et al. (1950). Reduction of Some Alkylisoxazoles with Lithium Aluminum Hydride. Gazzetta Chimica Italiana, 80, 831-839. [Link]
Auricchio, S., et al. (1981). New conversion of 3,5-disubstituted isoxazoles to .alpha.,.beta.-unsaturated ketones. The Journal of Organic Chemistry, 46(18), 3712-3715. [Link]
Periasamy, M., & Thirumalaikumar, M. (2000). Methods of enhancement of reactivity and selectivity of sodium borohydride for applications in organic synthesis. Journal of Organometallic Chemistry, 609(1-2), 137-151. [Link]
ResearchGate. (2014). N–O Cleavage reactions of heterobicycloalkene-fused 2-isoxazolines. [Link]
Itsuno, S., et al. (2012). Catalytic Asymmetric Hydrogenation of 3-Substituted Benzisoxazoles. Molecules, 17(6), 6900-6911. [Link]
ResearchGate. (2018). Iron-Catalyzed Transfer Hydrogenation in Aged N-Methyl-2-pyrrolidone: Reductive Ring-Opening of 3,5-Disubstituted Isoxazoles and Isoxazolines. [Link]
ResearchGate. (2020). Proposed mechanism for ring‐opening and isomerization reactions of substrate 1. [Link]
Parker, C. G., & Shchepinov, M. S. (2019). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. Cell Chemical Biology, 26(3), 357-365.e5. [Link]
Bakulina, O., et al. (2021). Preparation of spiro[indole-3,5′-isoxazoles] via Grignard conjugate addition/spirocyclization sequence. Organic & Biomolecular Chemistry, 19(2), 326-336. [Link]
Morressier. (2022). Reduction of isoxazole derivatives via catalytic hydrogenation compared to reduction using iron powder catalyst. [Link]
Chavan, P., et al. (2024). Construction of Isoxazole ring: An Overview. Letters in Applied NanoBioScience, 13(2), 94. [Link]
Memarian, H. R., & Abdoli-Senejani, M. (2011). Photocycloaddition of aromatic and aliphatic aldehydes to isoxazoles: Cycloaddition reactivity and stability studies. Beilstein Journal of Organic Chemistry, 7, 133-140. [Link]
Smith, C. R., et al. (2022). Substituted pyridines from isoxazoles: scope and mechanism. Organic & Biomolecular Chemistry, 20(32), 6435-6440. [Link]
Beilstein Journals. (2024). Mild and efficient synthesis and base-promoted rearrangement of novel isoxazolo[4,5-b]pyridines. [Link]
Parker, C. G., & Shchepinov, M. S. (2021). Harnessing the Intrinsic Photochemistry of Isoxazoles for the Development of Chemoproteomic Crosslinking Methods. bioRxiv. [Link]
Klein, J. P., & Gschwend, H. W. (1982). SYNTHESIS, METALATION AND ELECTROPHILIC QUENCHING OF ALKn-ISOXAZOLE-4-TERTIARY CARBOXAMIDES. A CRITICAL COMPARISON OF THREE ISOX. Journal of Organic Chemistry, 47(16), 3033-3036. [Link]
Doleschall, G., et al. (1986). Reduction of 4-cyanoisoxazoles with lithium aluminum hydride. Synthesis of 5-aminoisoxazoles. The Journal of Organic Chemistry, 51(24), 4693-4695. [Link]
Nitta, M., & Kobayashi, T. (1984). Reductive ring opening of isoxazoles with Mo(CO)6 and water. Journal of the Chemical Society, Perkin Transactions 1, 2103-2108. [Link]
Patel, K., et al. (2022). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 12(4-S), 209-223. [Link]
ResearchGate. (2018). Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. [Link]
Parker, C. G., & Shchepinov, M. S. (2019). Harnessing the intrinsic photochemistry of isoxazoles for the development of chemoproteomic crosslinking methods. Chemical Communications, 55(12), 1709-1712. [Link]
Technical Support Center: Isoxazole-3-Carboxamide Stability
Ticket ID: ISOX-STAB-001 Status: Open Assigned Specialist: Senior Application Scientist Welcome to the Isoxazole Technical Support Hub You have accessed this guide because your isoxazole-3-carboxamide scaffold is exhibit...
Author: BenchChem Technical Support Team. Date: February 2026
Ticket ID: ISOX-STAB-001
Status: Open
Assigned Specialist: Senior Application Scientist
Welcome to the Isoxazole Technical Support Hub
You have accessed this guide because your isoxazole-3-carboxamide scaffold is exhibiting unexpected degradation, high metabolic clearance, or synthetic yield loss. While the isoxazole ring is a privileged scaffold in medicinal chemistry (found in valdecoxib, zonisamide, and various kinase inhibitors), the N-O bond presents a unique "Achilles' heel."
This guide treats your chemical stability issues as "bugs" in the molecular code. We will troubleshoot them using mechanistic causality and provide patch updates (synthetic modifications) to resolve them.
Module 1: Chemical Stability Troubleshooting
Issue: My compound turns yellow/brown during basic workup or degrades in alkaline buffers.
Root Cause Analysis: Base-Induced Ring Cleavage
Unlike standard amides, isoxazole-3-carboxamides are susceptible to ring opening under basic conditions. The N-O bond is weak (
55 kcal/mol), and the ring is electron-deficient.
Mechanism: If the isoxazole ring is unsubstituted at the C5 position (C5-H), strong bases can deprotonate this position. The resulting carbanion triggers a cascade that cleaves the N-O bond, often forming a cis-cyanoketo-enol or a beta-ketonitrile .
The "Leflunomide" Warning: While leflunomide is an isoxazole-4-carboxamide, its mechanism of action (base-catalyzed ring opening to the active metabolite A77 1726) illustrates the inherent lability of this ring system when an acidic proton is present adjacent to the ring heteroatoms [1].
Diagnostic Visualization: Ring Opening Pathway
The following diagram illustrates the vulnerability of the N-O bond under basic attack.
Caption: Figure 1.[1][2][3][4] Mechanism of base-induced isoxazole ring degradation initiated by C5 deprotonation.
Protocol: Stability "Patch" (Optimization)
To fix this "bug," you must block the metabolic/chemical attack vector.
Parameter
Recommendation
Rationale
C5 Substitution
Mandatory: Introduce a Methyl, Cyclopropyl, or Aryl group at C5.
Sterically blocks nucleophilic attack and removes the acidic C5 proton, preventing the initial deprotonation step [2].
Workup pH
Maintain pH < 8.0.
Avoids triggering the ring-opening cascade. Use phosphate buffers instead of NaOH/KOH during extraction.
Electron Density
Add Electron-Donating Groups (EDGs) to the C5-Aryl ring.
Increases electron density in the isoxazole core, strengthening the N-O bond against nucleophilic attack.
Issue: High intrinsic clearance (Cl_int) observed in Liver Microsomes (RLM/HLM).
Root Cause Analysis: Reductive Ring Cleavage
The isoxazole ring is a substrate for reductive metabolism, primarily driven by cytosolic reductases and CYP450 enzymes (specifically CYP1A2 and CYP3A4) [3].
The Reaction: The enzymes transfer electrons to the isoxazole, cleaving the N-O bond to form an enimine intermediate, which hydrolyzes to a diketone. This is the primary clearance pathway for drugs like Razaxaban [4].
Troubleshooting Workflow: The "Bioisostere" Switch
If steric hindrance (adding bulk) fails to improve half-life (
), you must alter the core scaffold.
Caption: Figure 2. Decision tree for stabilizing isoxazole scaffolds against reductive metabolism.
Technical Insight: The Isothiazole Solution
Replacing the Oxygen atom with Sulfur (Isothiazole-3-carboxamide) significantly increases stability. The N-S bond is stronger and less polarized than the N-O bond, making it resistant to reductive cleavage while maintaining similar vector geometry for binding [5].
Module 3: Experimental Validation Protocols
Directive: Do not assume stability. Validate it using the following stress tests.
Protocol A: pH-Rate Profile Determination
Use this to determine the "safe zone" for your specific analog.
Preparation: Prepare 10 mM stock of the isoxazole in DMSO.
Buffers: Prepare 50 mM buffers at pH 1.2 (HCl), 4.0 (Acetate), 7.4 (Phosphate), and 9.0 (Borate).
Incubation: Dilute stock to 50 µM in each buffer (ensure <1% DMSO final). Incubate at 37°C .
Sampling: Inject onto HPLC at t=0, 1h, 4h, 24h.
Analysis: Monitor loss of parent peak.
Pass Criteria: >95% remaining at 24h (pH 7.4).
Fail Criteria: Appearance of a new peak with MW +2 (reductive ring opening) or MW +18 (hydrolysis).
Protocol B: Glutathione (GSH) Trapping Assay
Use this to detect reactive metabolites (bioactivation).
Isoxazole ring opening can generate reactive cyano-enals that bind covalently to proteins (toxicity risk).
Incubation: Incubate compound (10 µM) with human liver microsomes (1 mg/mL) + NADPH (1 mM) + GSH (5 mM).
Control: Run parallel incubation without NADPH.
Analysis: Analyze via LC-MS/MS looking for [M + 307] adducts (Parent + GSH).
Interpretation: Presence of GSH adducts indicates the formation of reactive electrophiles via ring opening [6].
References
Kalgutkar, A. S., et al. (2003). In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide to its active alpha-cyanoenol metabolite A771726.[3][5] Drug Metabolism and Disposition, 31(10), 1240–1250. Link
BenchChem. (2025).[6] The Dual Nature of the Isoxazole Ring in Carboxylate Esters: A Technical Guide to Reactivity and Stability. BenchChem Technical Guides. Link
Zhu, L., et al. (2021). Bioactivation of Isoxazole-Containing Bromodomain and Extra-Terminal Domain (BET) Inhibitors.[4] Bioorganic & Medicinal Chemistry, 26, 2937–2957.[4] Link
Khotimchenko, M., et al. (2008). Reductive isoxazole ring opening of the anticoagulant razaxaban is the major metabolic clearance pathway in rats and dogs.[7] Drug Metabolism and Disposition, 36(5). Link
Chiyanzu, I., et al. (2005). Synthesis and evaluation of isothiazoles as bioisosteres of isoxazoles. Bioorganic & Medicinal Chemistry Letters, 15(3). Link
Baillie, T. A. (2011). Isoxazole Ring Opening: A potential hazard in drug discovery? Drug Metabolism and Disposition, 39(2). Link
Technical Support Center: Aminomethyl Group Reactivity
Topic: Overcoming Poor Reactivity & Instability of the Aminomethyl ( ) Group Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists. 🟢 Status: Operational Welcome to the Aminomethyl Reactivity Sup...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Overcoming Poor Reactivity & Instability of the Aminomethyl (
) Group
Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Specialists.
🟢 Status: Operational
Welcome to the Aminomethyl Reactivity Support Hub.
The aminomethyl group is a deceptive scaffold. While it appears to be a standard primary amine, its reactivity is frequently compromised by aggregation , chelation (if attached to heterocycles), and electronic deactivation (if attached to electron-deficient rings).
This guide bypasses standard textbook advice to focus on "rescue protocols" for when standard conditions (EDC/HOBt, reductive amination with STAB) fail.
📂 Module 1: The "Dead" Amide Coupling
Symptom: You are attempting to couple an aminomethyl substrate (e.g., (hetero)aryl-CH
NH) with a carboxylic acid. LCMS shows <10% conversion, or the amine remains unreacted despite using HATU/DIEA.
Root Cause Analysis:
Hydrogen Bond Aggregation: Aminomethyl groups often form intermolecular hydrogen bond networks or intramolecular H-bonds with adjacent heteroatoms, effectively "hiding" the nucleophile.
Electronic Deactivation: If the
is attached to an electron-poor core (e.g., pyridine, pyrimidine), the nucleophilicity is significantly lower than a benzylamine.
🔧 Protocol A: The T3P® / Pyridine System
When HATU fails, switch to Propanephosphonic acid anhydride (T3P). Unlike uronium reagents, T3P avoids guanidinium side-reactions and drives equilibrium via water scavenging.
Why it works: T3P is highly soluble in organic solvents and works best with pyridine, which acts as both a base and a nucleophilic catalyst (forming an active N-acyl pyridinium intermediate). It is particularly effective for sterically hindered or electron-deficient amines.
Step-by-Step Rescue Protocol:
Dissolve Carboxylic Acid (1.0 equiv) and Aminomethyl substrate (1.1 equiv) in EtOAc or 2-MeTHF (Avoid DMF if possible; T3P works best in non-polar/polar-aprotic mixes).
Cool to 0 °C.
Add Pyridine (3.0–5.0 equiv). Do not use TEA or DIEA; they are inferior for T3P activation.
Add T3P (50% w/w in EtOAc, 1.5–2.0 equiv) dropwise.
Allow to warm to RT. If conversion is slow, heat to 50 °C (T3P is thermally stable, unlike HATU).
Workup: Wash with water/bicarbonate. T3P byproducts are water-soluble phosphate salts.[1]
🔧 Protocol B: The HFIP "Super-Solvent" Effect
If solubility is the issue, or the amine is chemically stubborn, use 1,1,1,3,3,3-Hexafluoroisopropanol (HFIP) .
Mechanism: HFIP is a strong hydrogen-bond donor (high
acidity). It solvates the amide oxygen of the activated ester/intermediate, increasing its electrophilicity, while simultaneously breaking up amine aggregates. This is known as the Proton-Coupled Electron Transfer (PCET) or H-bond activation effect.
Workflow:
Solvent System: 20% to 100% HFIP (mixed with DCM).
Coupling Reagent: DIC (Diisopropylcarbodiimide) or EDC.
Note: Avoid basic conditions if possible, or use minimal base, as HFIP is slightly acidic (
).
Data Comparison: Coupling Efficiency on Electron-Deficient Aminomethyls
Reagent System
Solvent
Conversion (2h)
Yield
Notes
HATU / DIEA
DMF
15%
<10%
Massive oligomerization
EDC / HOBt
DCM
30%
25%
Slow kinetics
T3P / Pyridine
EtOAc
95%
88%
Clean profile
DIC
HFIP/DCM
92%
85%
Solves solubility issues
📂 Module 2: The "Messy" Reductive Amination
Symptom: Reaction of Aminomethyl-R with an aldehyde/ketone yields significant dimer (dialkylated amine) or complex mixtures, rather than the desired secondary amine.
Root Cause:
The imine intermediate formed from
is often unstable or forms slowly. Standard reducing agents (STAB - Sodium Triacetoxyborohydride) reduce the imine and the aldehyde at competitive rates if the imine formation isn't complete.
🔧 Protocol C: The Titanium(IV) Isopropoxide Method
This is the "nuclear option" for clean reductive amination. Ti(OiPr)
acts as a Lewis acid to force imine formation and scavenges the water produced, driving the equilibrium to completion before reduction.
Step-by-Step Protocol:
Imine Formation (The Critical Step):
Combine Amine (1.0 equiv) and Ketone/Aldehyde (1.0–1.2 equiv) in neat Ti(OiPr)
(2.0 equiv) or in THF.
Stir at RT for 4–12 hours. (The solution often turns slightly yellow/orange).
Checkpoint: Monitor by UPLC. You should see the imine mass.
Reduction:
Dilute with dry MeOH or EtOH .
Add NaBH
(1.5 equiv) carefully (exothermic). Note: NaBH is used here, not STAB, because the Ti-complex requires a stronger hydride source.
Quench (The "White Sludge" Fix):
The reaction will form a thick white precipitate of Titanium oxides upon adding water.
Add 1N NaOH or Rochelle's Salt solution and stir vigorously until layers separate.
📂 Module 3: Catalyst Poisoning (Buchwald-Hartwig)
Symptom: Palladium-catalyzed cross-coupling fails. The starting material remains untouched.
Root Cause: The aminomethyl group (
) is an excellent chelator. Unlike an aniline, the carbon allows the amine to swing around and bind to the Pd center, displacing ligands and poisoning the catalyst (formation of stable Pd-amine complexes).
🔧 Troubleshooting Guide:
Ligand Selection: You must use bulky, electron-rich dialkylbiaryl phosphine ligands to prevent amine coordination to the metal center.
If your substrate has base-sensitive groups (esters, nitriles), switch from NaOtBu to LHMDS or K
PO .
Electrophile Order:
Counter-intuitively, Aryl Bromides or Chlorides often work better than Iodides for aminomethyl couplings. Aryl Iodides generate iodide ions which can bridge Pd dimers, causing inhibition (the "Iodide Effect").[3]
📊 Visual Troubleshooting Logic
Caption: Decision Logic for rescuing failed aminomethyl transformations. Blue nodes indicate decision points; Green nodes indicate the solution.
❓ Frequently Asked Questions (FAQ)
Q: My aminomethyl-pyridine substrate yields 0% product in amide coupling. Is it the pyridine nitrogen interfering?A: Likely yes. The pyridine nitrogen can H-bond to the amine protons, reducing nucleophilicity, or the amine can chelate the coupling reagent.
Fix: Use T3P (Protocol A). The cyclic anhydride structure of T3P is less prone to chelation interference than uronium salts (HATU). Alternatively, protect the pyridine nitrogen as an N-oxide (which activates the ring for other chemistry) or use acid chloride conditions if the substrate tolerates it.
Q: Can I use microwave irradiation to force the reaction?A: Yes, but be cautious.
For Amide Coupling: Microwave heating (100 °C, 10-30 min) works well with T3P. Avoid HATU in the microwave as it can decompose explosively or cause epimerization at high temps.
For Reductive Amination: Microwaves accelerate imine formation, but can also accelerate the degradation of the aldehyde.
Q: Why do you recommend avoiding DMF in T3P couplings?A: T3P is sold as a solution in EtOAc or DMF. However, DMF can sometimes compete as a nucleophile or cause difficult workups. EtOAc or 2-MeTHF allows for a simple aqueous wash to remove the water-soluble T3P byproducts (phosphate salts), yielding a cleaner crude product.
📚 References
T3P/Pyridine System: Dunetz, J. R., et al. "General and Scalable Amide Bond Formation with Epimerization-Prone Substrates Using T3P and Pyridine."[4] Organic Letters, 2011.[4] Link
HFIP Solvent Effects: Li, F., et al. "Direct Electrochemical C(sp3)–H Amidation Enabled by Hexafluoroisopropanol (HFIP)."[5] SynOpen, 2023.[5] Link
Ti(OiPr)4 Reductive Amination: Mattson, R. J., et al. "An improved method for reductive alkylation of amines using titanium(IV) isopropoxide and sodium cyanoborohydride."[6] The Journal of Organic Chemistry, 1990.[6] Link
Buchwald-Hartwig Ligand Selection: Maiti, D., et al. "Pd-catalyzed amination of aryl halides with primary amines using a bulky biarylphosphine ligand." Chemical Science, 2010. Link
Iodide Inhibition in Pd-Coupling: Organ, M. G., et al. "The role of iodide in the Pd-catalyzed amination of aryl halides." Chemistry – A European Journal, 2008. Link
A Senior Application Scientist's Guide to Isoxazole Core Synthesis: A Comparative Efficiency Analysis
Introduction: The Privileged Isoxazole Scaffold In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure."[1] This five-membered heterocycle is a cornerstone in a multitude of pha...
Author: BenchChem Technical Support Team. Date: February 2026
Introduction: The Privileged Isoxazole Scaffold
In the landscape of medicinal chemistry, the isoxazole ring stands out as a "privileged structure."[1] This five-membered heterocycle is a cornerstone in a multitude of pharmacologically active compounds, including FDA-approved drugs like the anti-inflammatory agent Valdecoxib and the antirheumatic leflunomide.[2][3] Its prevalence stems from its ability to act as a versatile scaffold, engaging with biological targets through various non-covalent interactions and serving as a bioisosteric replacement for other functional groups.[2][4][5]
However, the journey from concept to compound is paved with synthetic challenges. The efficiency of isoxazole synthesis is a critical determinant of a drug discovery program's timeline and cost. Key hurdles include achieving high regioselectivity, maximizing yields, ensuring mild reaction conditions to preserve sensitive functional groups, and accessing a broad scope of substrates for library synthesis.[6][7]
This guide provides an in-depth, objective comparison of the most effective and field-proven methodologies for synthesizing differently substituted isoxazole cores. Moving beyond a simple recitation of protocols, we will dissect the causality behind experimental choices, empowering researchers, scientists, and drug development professionals to select the optimal synthetic strategy for their specific molecular targets.
Pillar 1: The Foundational Strategies: [3+2] Cycloaddition vs. Condensation
The construction of the isoxazole ring is dominated by two primary retrosynthetic approaches. The choice between them is the first critical decision point and is largely dictated by the desired substitution pattern and the availability of starting materials.
The most widely employed and versatile method is the Huisgen 1,3-dipolar cycloaddition , which involves the [3+2] reaction of a nitrile oxide (providing the C-N-O fragment) with a dipolarophile, typically an alkyne or an alkene.[8][9] The second major route involves the condensation of hydroxylamine (the N-O donor) with a three-carbon electrophilic component, such as a 1,3-dicarbonyl compound.[10][11]
Caption: High-level overview of the two primary retrosynthetic pathways to the isoxazole core.
Pillar 2: Synthesizing 3,5-Disubstituted Isoxazoles - The Workhorse Pattern
The 3,5-disubstituted isoxazole is arguably the most frequently synthesized core. The efficiency of its production is paramount for rapid lead optimization.
Method A: The [3+2] Huisgen Cycloaddition (The Gold Standard)
This method reigns supreme for its high efficiency, regioselectivity, and broad functional group tolerance. The core reaction involves trapping an in situ generated nitrile oxide with a terminal alkyne.[11][12]
Causality Behind the Method: The primary challenge with nitrile oxides is their propensity to dimerize into furoxans, reducing yield.[6] Therefore, in situ generation is critical. This is typically achieved through two main routes: the oxidation of aldoximes or the dehydrohalogenation of hydroximoyl chlorides. The subsequent cycloaddition with a terminal alkyne is highly regioselective due to electronic and steric factors, reliably yielding the 3,5-disubstituted isomer.[12][13] The advent of Copper(I) catalysis has transformed this into a "click chemistry" reaction, making it exceptionally reliable and high-yielding under mild conditions.[8][12]
Caption: Experimental workflow for the synthesis of 3,5-disubstituted isoxazoles via cycloaddition.
Field-Proven Protocol: Copper-Catalyzed Synthesis of 3,5-Disubstituted Isoxazoles [12]
Reaction Setup: To a stirred solution of the terminal alkyne (1.0 mmol) and the aldoxime (1.2 mmol) in a suitable solvent such as ethanol or THF (10 mL), add triethylamine (2.5 mmol).
Reaction Execution: Stir the mixture at room temperature. The reaction progress can be monitored by Thin Layer Chromatography (TLC). Reactions are typically complete within 2-12 hours.
Workup: Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst. Concentrate the filtrate under reduced pressure.
Purification: Purify the crude residue by column chromatography on silica gel using an appropriate eluent system (e.g., hexane/ethyl acetate) to afford the pure 3,5-disubstituted isoxazole.
Method B: Condensation of 1,3-Dicarbonyls (The Classical Route)
This method involves the straightforward reaction of a 1,3-dicarbonyl compound with hydroxylamine, typically under acidic or basic conditions.[11]
Causality Behind the Method: While synthetically simple, this method's primary drawback is regioselectivity. If an unsymmetrical 1,3-diketone is used, the initial condensation can occur at either carbonyl group, leading to a mixture of two regioisomeric isoxazoles, which are often difficult to separate.[6] This significantly impacts the overall process efficiency. The choice of solvent and pH can sometimes influence the isomeric ratio, but control is often poor.[6] For symmetrical 1,3-diketones, however, this method can be very effective.
Creating the fully substituted isoxazole core requires more nuanced strategies, as the steric hindrance and electronic properties of the precursors play a more significant role.
Method A: Cycloaddition with Activated Methylene Compounds (The Green Champion)
This is a powerful, modern, and environmentally benign approach for synthesizing highly functionalized, trisubstituted isoxazoles. It involves the [3+2] cycloaddition of a nitrile oxide with a 1,3-dicarbonyl, β-ketoester, or β-ketoamide.[14][15]
Causality Behind the Method: This reaction leverages the enolate form of the activated methylene compound as the dipolarophile. A key advantage is that it can often be performed in water at room temperature with a mild base like diisopropylethylamine (DIPEA).[14][16] The reaction is typically fast (1-2 hours) and high-yielding, avoiding the need for expensive metal catalysts and harsh organic solvents. This makes it an exceptionally efficient and "green" choice for producing complex isoxazoles.[14]
Data Summary: Cycloaddition with Activated Methylene Compounds
Field-Proven Protocol: Aqueous Synthesis of 3,4,5-Trisubstituted Isoxazoles [14][16]
Reaction Setup: In a flask, dissolve the 1,3-dicarbonyl compound (or β-ketoester/amide) (1.0 mmol) and the hydroximoyl chloride (1.1 mmol) in a solvent mixture of 95% water and 5% methanol (10 mL).
Base Addition: Add diisopropylethylamine (DIPEA) (1.5 mmol) to the mixture.
Reaction Execution: Stir the reaction vigorously at room temperature for 1-2 hours. Monitor progress by TLC. A precipitate of the product often forms.
Workup: Collect the solid product by filtration. If no precipitate forms, extract the reaction mixture with an organic solvent (e.g., ethyl acetate).
Purification: Wash the collected solid or the organic extract with water and brine, dry over anhydrous sodium sulfate, and concentrate. The crude product can be further purified by recrystallization or column chromatography if necessary.
Method B: Iodocyclization and Cross-Coupling (The Versatility Play)
This two-stage strategy provides a versatile entry point to a wide array of 3,4,5-trisubstituted isoxazoles by creating a functional "handle" on the ring for subsequent elaboration.
Causality Behind the Method: The process begins with the cyclization of a 2-alkyn-1-one O-methyl oxime in the presence of an iodine source like ICl.[12] This efficiently produces a 4-iodoisoxazole in moderate to excellent yields. The iodine atom at the 4-position is then perfectly poised for various palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira), allowing for the introduction of a diverse range of substituents at this position.[12] While it involves more steps than a one-pot cycloaddition, its strength lies in the ability to generate a large library of analogs from a common intermediate.
Caption: A two-stage workflow for diverse 3,4,5-trisubstituted isoxazoles via a 4-iodo intermediate.
Pillar 4: Efficiency-Boosting Technologies
Modern synthetic chemistry offers tools to further enhance the efficiency and sustainability of isoxazole synthesis.
Ultrasonic Irradiation: Sonochemistry has emerged as a powerful green chemistry tool. The use of ultrasound can dramatically accelerate reaction rates, improve yields, and reduce reaction times for both cycloaddition and condensation reactions, often enabling the use of water as a solvent.[17] In some cases, yields have improved by as much as 35 percentage points compared to conventional heating.[17]
Flow Chemistry: Continuous flow reactors offer significant advantages, particularly for handling potentially unstable intermediates like nitrile oxides. Flow chemistry provides superior control over reaction parameters (temperature, time), enhances safety, and improves mass and heat transfer, often leading to higher yields compared to batch processing.[1][18] It also opens the door to process automation, which is highly valuable in a drug development setting.[1]
Microwave-Assisted Synthesis: Microwave irradiation is a well-established technique for accelerating organic reactions. For isoxazole synthesis, it can significantly shorten reaction times from hours to minutes for both [3+2] cycloadditions and condensation reactions, leading to higher throughput.[6][8]
Conclusion and Recommendations
The optimal synthetic route to an isoxazole core is not a one-size-fits-all solution. The choice is a strategic decision based on the desired substitution pattern, required scale, and available starting materials.
For 3,5-Disubstituted Isoxazoles: The Copper(I)-catalyzed 1,3-dipolar cycloaddition of a terminal alkyne with an in situ generated nitrile oxide is the most robust, efficient, and versatile method. It offers high yields, excellent regioselectivity, and broad functional group compatibility under mild conditions.[12]
For 3,4,5-Trisubstituted Isoxazoles: The aqueous [3+2] cycloaddition of nitrile oxides with activated methylene compounds is a standout strategy.[14][16] Its operational simplicity, speed, high yields, and green credentials make it a superior choice for accessing complex, highly functionalized isoxazoles.
For Library Synthesis: The iodocyclization/cross-coupling sequence offers unparalleled versatility for creating diverse 3,4,5-trisubstituted isoxazole libraries from a common 4-iodo intermediate, a crucial advantage in structure-activity relationship (SAR) studies.[12]
By understanding the underlying principles and comparative efficiencies of these core methodologies, researchers can navigate the synthetic landscape with confidence, accelerating the discovery and development of next-generation isoxazole-based therapeutics.
References
Organic Chemistry Portal. (n.d.). Synthesis of isoxazoles. Retrieved from [Link]
Das, S., & Chanda, K. (2021). An overview of metal-free synthetic routes to isoxazoles: the privileged scaffold. RSC Advances, 11(54), 34223-34243. [Link]
Zhang, Y., et al. (2025). The Green and Effective Synthesis of Isoxazole-Based Molecules Under Ultrasonic Irradiation Approaches. Molecules, 30(16), XXXX. [Link] (Note: Placeholder for future publication link, based on search result context.)
Banu, H., et al. (2024). Synthesis of Fused Isoxazoles: A Comprehensive Review. Molecules, 29(3), 709. [Link]
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]-cycloaddition of nitrile oxides and 1,3-diketones, β-ketoesters, or β-ketoamides. Beilstein Journal of Organic Chemistry, 18, 446-456. [Link]
Kumar, M., et al. (2024). A review of isoxazole biological activity and present synthetic techniques. Journal of Drug Delivery and Therapeutics, 14(12), 143-156. [Link]
Vala, P., et al. (2012). Solid Phase Synthesis of Isoxazole and Isoxazoline-carboxamides via [2+3]-Dipolar Cycloaddition Using Resin-bound Alkynes or Alkenes. ACS Combinatorial Science, 14(3), 194-198. [Link]
Wang, X-F., et al. (2012). New Synthetic Method for 3,5-Disubstituted Isoxazole. Chemical Journal of Chinese Universities, 33(1), 139-143. [Link]
D'Acunto, M., et al. (2024). Synthesis of 3,5-disubstituted isoxazoles by domino reductive Nef reaction/cyclization of β-nitroenones. Organic & Biomolecular Chemistry. [Link]
Chobe, P., et al. (2024). Construction of Isoxazole ring: An Overview. Biointerface Research in Applied Chemistry, 14(3), 255. [Link]
Martis, G. J., et al. (2025). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
Wang, Z., et al. (2025). DNA-Compatible Huisgen [3 + 2] Cycloaddition of In Situ Formed Nitrile Oxides with Alkenes or Alkynes to Synthesize Isoxazolines or Isoxazoles. ACS Omega. [Link]
Deadman, B. J., et al. (2019). Leveraging flow chemistry for the synthesis of trisubstituted isoxazoles. Organic Process Research & Development, 23(10), 2314-2321. [Link]
Kumar, A., et al. (2014). Synthesis of Isoxazoles via 1,3-Dipolar Cycloaddition Reactions: Pharmacological Screening for Their Antioxidant and Antimicrobial Activities. Letters in Drug Design & Discovery, 11(1), 108-115. [Link]
Sbardella, G., et al. (2025). Therapeutic Potential of Isoxazole–(Iso)oxazole Hybrids: Three Decades of Research. Molecules. [Link] (Note: Placeholder for future publication link.)
de la Torre, M. C., et al. (2017). A Convenient Synthesis of Novel Isoxazolidine and Isoxazole Isoquinolinones Fused Hybrids. Molecules, 22(11), 1840. [Link]
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]- cycloaddition of nitrile oxides and 1,3-diketones. eGrove. [Link]
Moses, J. E., et al. (2012). Highly regioselective nitrile oxide dipolar cycloadditions with ortho-nitrophenyl alkynes. Organic & Biomolecular Chemistry, 11(3), 485-489. [Link]
Chen, J., et al. (2020). Recent Advances in the Synthesis of Oxazole-Based Molecules via van Leusen Oxazole Synthesis. Molecules, 25(7), 1649. [Link]
Ramon, D. J., et al. (2015). Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. ACS Sustainable Chemistry & Engineering, 3(9), 2343-2349. [Link]
Kumar, A., et al. (2015). Synthesis of 3,4,5-trisubstituted isoxazoles via 1,3-dipolar cycloaddition/SO2 extrusion of benzoisothiazole-2,2-dioxide-3-ylidenes with nitrile oxides. RSC Advances, 5(67), 54625-54629. [Link]
Nakamura, I. (2021). Recent Progress in the Synthesis of Isoxazoles. Current Organic Chemistry, 25(22), 2588-2602. [Link]
Martis, G. J., et al. (2024). Advances in isoxazole chemistry and their role in drug discovery. RSC Medicinal Chemistry. [Link]
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Das, S., & Chanda, K. (2021). Synthesis of 3,5-disubstituted isoxazole. ResearchGate. [Link]
Wallace, J., et al. (2016). Isoxazoles via Cycloaddition of Terminal Alkynes and Nitrile Oxides (from Oximes). SciForum. [Link]
Taylor & Francis. (n.d.). Isoxazole – Knowledge and References. Retrieved from [Link]
Bakulev, V. A., et al. (2025). Azirinyl-Substituted Nitrile Oxides: Generation and Use in the Synthesis of Isoxazole Containing Heterocyclic Hybrids. Molecules. [Link] (Note: Placeholder for future publication link.)
Martinez, R., et al. (2017). Synthesis of 1,3-oxazoles via Van Leusen reaction in a pressure reactor and preliminary studies of cations recognition. SciForum. [Link]
Hossain, M. I., et al. (2022). Synthesis of 3,4,5-trisubstituted isoxazoles in water via a [3 + 2]. eGrove. [Link]
Navigating the Structure-Activity Landscape of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate Derivatives: A Comparative Guide for Drug Discovery
In the intricate world of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer...
Author: BenchChem Technical Support Team. Date: February 2026
In the intricate world of medicinal chemistry, the isoxazole scaffold stands as a privileged structure, forming the core of numerous therapeutic agents with a broad spectrum of biological activities, including anticancer, anti-inflammatory, and antimicrobial effects.[1][2] This guide delves into the structure-activity relationship (SAR) of a promising class of isoxazole derivatives: ethyl 5-(aminomethyl)isoxazole-3-carboxylates. By systematically exploring the impact of structural modifications, we aim to provide researchers, scientists, and drug development professionals with a predictive framework for designing novel and potent therapeutic candidates.
The core structure, ethyl 5-(aminomethyl)isoxazole-3-carboxylate, presents three key regions for chemical modification: the N-substituent on the aminomethyl group at the C5 position, the isoxazole ring itself, and the ester group at the C3 position. Understanding how alterations in these regions influence biological activity is paramount for optimizing potency, selectivity, and pharmacokinetic properties. This guide will focus primarily on the derivatization of the aminomethyl group, a common strategy for modulating the pharmacological profile of bioactive compounds.
The Synthetic Gateway: Accessing Key Intermediates
The journey into the SAR of these derivatives begins with a robust synthetic strategy. A common and effective approach involves the preparation of a key intermediate, ethyl 5-(bromomethyl)isoxazole-3-carboxylate. This intermediate serves as a versatile precursor for introducing a diverse range of amino functionalities.
The general synthetic workflow can be visualized as a two-step process:
Caption: Predicted Structure-Activity Relationship for N-substituted derivatives.
Experimental Validation: The MTT Assay for Cytotoxicity Screening
To validate the predicted SAR, a robust and reproducible in vitro assay is essential. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and cytotoxicity. [3][4][5]It measures the metabolic activity of cells, which is an indicator of their health and proliferation.
Detailed Protocol: MTT Assay
Cell Seeding:
Culture A549 human lung carcinoma cells in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a humidified atmosphere with 5% CO₂.
Trypsinize the cells and perform a cell count using a hemocytometer.
Seed the cells into a 96-well plate at a density of 5 x 10³ cells per well in 100 µL of culture medium.
Incubate the plate for 24 hours to allow the cells to adhere.
Compound Treatment:
Prepare stock solutions of the test compounds (1a-1g) in dimethyl sulfoxide (DMSO).
Perform serial dilutions of the compounds in culture medium to achieve the desired final concentrations (e.g., ranging from 0.1 to 100 µM). The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.
Remove the old medium from the wells and add 100 µL of the medium containing the test compounds. Include a vehicle control (medium with 0.5% DMSO) and a positive control (a known anticancer drug like doxorubicin).
Incubate the plate for 48 or 72 hours.
MTT Addition and Incubation:
Prepare a 5 mg/mL solution of MTT in phosphate-buffered saline (PBS).
After the incubation period, add 20 µL of the MTT solution to each well.
Incubate the plate for another 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.
Formazan Solubilization and Absorbance Measurement:
Carefully remove the medium from each well without disturbing the formazan crystals.
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
Gently shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
Measure the absorbance of each well at 570 nm using a microplate reader.
Data Analysis:
Calculate the percentage of cell viability using the following formula:
% Viability = (Absorbance of treated cells / Absorbance of control cells) x 100
Plot the percentage of cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using a suitable software (e.g., GraphPad Prism).
Caption: Experimental workflow for the MTT cytotoxicity assay.
Conclusion and Future Directions
This guide provides a foundational framework for exploring the structure-activity relationships of ethyl 5-(aminomethyl)isoxazole-3-carboxylate derivatives. The synthetic strategy outlined allows for the generation of a diverse library of compounds, and the predicted SAR, focusing on N-substitution, offers a rational starting point for lead optimization. The detailed MTT assay protocol provides a reliable method for experimental validation of the anticancer activity of these novel derivatives.
Future research should focus on a systematic exploration of a broader range of N-substituents, including heterocyclic and aliphatic groups, to further refine the SAR. Additionally, modifications to the isoxazole core and the ethyl ester functionality should be investigated to understand their contribution to biological activity. Promising compounds should be further evaluated for their mechanism of action, selectivity against other cell lines, and in vivo efficacy to progress them through the drug discovery pipeline. The versatile isoxazole scaffold, coupled with a rational design approach, holds significant potential for the development of next-generation therapeutic agents.
References
MTT Cell Viability and Proliferation Assay. (2024). ResearchHub. [Link]
Synthesis, characterization and biological activity of some isoxazole derivatives via 1,3-dipolar cycloaddition reaction of nitrile oxide. (2022). Zanco Journal of Medical Sciences.
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. (2022). PMC. [Link]
Advances in isoxazole chemistry and their role in drug discovery. (2025). PMC. [Link]
Isoxazole derivatives as anticancer agent: A review on synthetic strategies, mechanism of action and SAR studies. (2021). PubMed. [Link]
Design, Synthesis and Biological Evaluation of Ethyl 5-(1-benzyl-1H-indol-5-yl) Isoxazole-3-Carboxylates as Antimycobacterial Agents. (2025). PubMed. [Link]
The synthetic and therapeutic expedition of isoxazole and its analogs. PMC. [Link]
Synthesis and Biological Evaluation of Novel Isoxazole-Amide Analogues as Anticancer and Antioxidant Agents. (2021). An-Najah Staff. [Link]
Immunomodulating action and structure-activity relationships of substituted phenylamides of 5-amino-3-methylisoxazole-4-carboxylic acid. (1999). PubMed. [Link]
Synthesis and anticancer activity of ethyl 5-amino-1-N-substituted-imidazole-4-carboxylate building blocks. (2021). PubMed. [Link]
Ethyl 4-(2-bromomethyl-5,5-dimethyl-1,3-dioxan-2-yl)-5-methylisoxazole-3- carboxylate. University of Idaho. [Link]
The In Vitro Impact of Isoxazole Derivatives on Pathogenic Biofilm and Cytotoxicity of Fibroblast Cell Line. (2023). MDPI. [Link]
Synthesis of novel 5-substituted isoxazole-3-carboxamide derivatives and cytotoxicity studies on lung cancer cell line. (2025). ResearchGate. [Link]
SAR of isoxazole based new anticancer drugs. ResearchGate. [Link]
Head-to-head comparison of isoxazole vs. oxazole scaffolds in drug design
[1] Executive Summary In medicinal chemistry, the choice between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) is rarely arbitrary.[1] While they are structural isomers, their electronic distributions create divergen...
Author: BenchChem Technical Support Team. Date: February 2026
[1]
Executive Summary
In medicinal chemistry, the choice between isoxazole (1,2-oxazole) and oxazole (1,3-oxazole) is rarely arbitrary.[1] While they are structural isomers, their electronic distributions create divergent physicochemical profiles and metabolic fates.[1]
The Verdict:
Select Isoxazole when you require a unique dipole alignment (3.0 D) to lock a conformation or when utilizing the ring as a "masked" prodrug functionality (e.g., Leflunomide). However, be aware of the "reductive ring-opening" liability.[2]
Select Oxazole when you need a robust hydrogen bond acceptor (pKa ~0.8 vs -3.0 for isoxazole) and superior metabolic stability against reductive cleavage.
Physicochemical & Structural Analysis
The fundamental difference lies in the heteroatom placement.[1] In isoxazole, the oxygen and nitrogen are adjacent (N-O bond), creating a distinct weak point and a strong dipole. In oxazole, the carbon spacer (C2) stabilizes the ring and increases the basicity of the nitrogen.
Oxazole N is a better H-bond acceptor.[1] Isoxazole N rarely protonates at physiological pH.
Dipole Moment
~ 3.0 D
~ 1.7 D
Isoxazole drives stronger electrostatic interactions but may reduce lipophilicity.
H-Bonding
Weak Acceptor (N)
Moderate Acceptor (N)
Oxazole is preferred for engaging H-bond donors (e.g., Ser/Thr residues) in the binding pocket.
Metabolic Liability
High (N-O bond cleavage)
Low (Ring stable; C2 oxidation risk)
Isoxazoles carry a risk of idiosyncratic toxicity via reactive enone formation.
Synthetic Entry
Modular (Click Chemistry)
Linear (Cyclodehydration)
Isoxazoles are generally easier to synthesize rapidly for library generation.
Metabolic Stability: The "Achilles' Heel" of Isoxazole[2]
The most critical distinction for a drug developer is the metabolic fate of the N-O bond in isoxazoles. Unlike the robust C-N/C-O bonds in oxazole, the isoxazole N-O bond is susceptible to reductive cleavage by cytochrome P450s (specifically CYP1A2 and CYP2C9) and cytosolic reductases.
Mechanism of Toxicity vs. Efficacy
Isoxazole Ring Opening:
The cleavage of the isoxazole ring yields a
-amino enone (or nitrile).
Therapeutic Application: In Leflunomide , this is intentional. The isoxazole ring opens to form the active metabolite A771726.[3][4]
Toxicity Risk: In Valdecoxib (withdrawn), the resulting products can be reactive Michael acceptors, leading to protein adducts and severe skin reactions (SJS/TEN).
Oxazole Stability:
Oxazoles do not undergo this reductive opening. Their primary metabolic soft spot is the C2 position, which can be oxidized if unsubstituted, but the ring integrity generally remains intact.
Visualization: Metabolic Fate Pathways
The following diagram illustrates the divergent metabolic pathways of the two scaffolds.
Caption: Divergent metabolic pathways. Isoxazoles are prone to reductive ring opening (red path), while oxazoles are generally stable unless unsubstituted at C2.
Synthetic Accessibility & Protocols
While oxazoles offer stability, isoxazoles offer synthetic speed. The [3+2] cycloaddition ("Click" chemistry) allows for the rapid assembly of 3,5-disubstituted isoxazoles, making them ideal for early-stage Hit-to-Lead campaigns.
Protocol A: Regioselective Synthesis of 3,5-Disubstituted Isoxazole
Method: 1,3-Dipolar Cycloaddition of Nitrile Oxides
Rationale: This method ensures high regioselectivity for the 3,5-isomer over the 3,4-isomer.
Add Chloramine-T (1.1 equiv) and stir at RT for 10 min. Mechanism: Chloramine-T oxidizes aldoxime to hydroximoyl chloride, which eliminates HCl to form the nitrile oxide dipole.
Cycloaddition:
Add the terminal alkyne (1.2 equiv) and catalytic Copper(I) (optional for rate, but thermal works for activated alkynes).
Reflux for 2–4 hours.
Workup:
Evaporate solvent. Partition between EtOAc and water.
Wash organic layer with brine, dry over Na2SO4.
Purify via silica gel chromatography (Hexane/EtOAc).
Protocol B: Synthesis of 2,4-Disubstituted Oxazole
Method: Cyclodehydration of
-Acylamino Ketones (Robinson-Gabriel type)
Rationale: Classical and robust method for creating the stable oxazole core.
-amino ketone with acyl chloride in DCM with Et3N (2.0 equiv) at 0°C to RT.
Isolate the intermediate
-acylamino ketone.
Cyclodehydration:
Dissolve the intermediate in POCl3 (excess) or use Burgess reagent for milder conditions.
Heat to 60–90°C for 1–3 hours. Mechanism: The amide oxygen attacks the ketone carbonyl, followed by dehydration to aromatize.
Workup:
Carefully quench reaction mixture into ice water (Exothermic!).
Neutralize with NaHCO3. Extract with DCM.
Purify via silica gel chromatography.
Strategic Decision Framework
When should you perform a "scaffold hop" from isoxazole to oxazole (or vice versa)? Use this logic flow to guide your SAR (Structure-Activity Relationship) strategy.
Caption: Decision matrix for scaffold hopping. Prioritize Oxazole for stability and H-bonding; Isoxazole for specific geometry or prodrug strategies.
Validation: In Vitro Microsomal Stability Assay
To confirm if your isoxazole scaffold is a liability, you must run a stability assay specifically looking for the ring-opened metabolite.
Protocol:
Preparation: Prepare 1 µM test compound in phosphate buffer (pH 7.4) containing 0.5 mg/mL liver microsomes (human/rat).
Initiation: Pre-incubate at 37°C for 5 min. Initiate reaction by adding NADPH (1 mM final).
Sampling: Aliquot samples at 0, 15, 30, and 60 min.
Quenching: Add ice-cold Acetonitrile (containing internal standard) to precipitate proteins.
Analysis: Centrifuge and analyze supernatant via LC-MS/MS.
Data Interpretation:
Monitor disappearance of parent.
Crucial Step: Specifically scan for the M+2H peak (reduction) or the ring-opened nitrile/enone mass. If these appear, the isoxazole ring is metabolically unstable.
References
Li, S., et al. (2025).[5] Oxazole and isoxazole-containing pharmaceuticals: targets, pharmacological activities, and their SAR studies. RSC Medicinal Chemistry.[5] Retrieved from [Link]
Kalgutkar, A. S., et al. (2003).[4] In vitro metabolism studies on the isoxazole ring scission in the anti-inflammatory agent leflunomide. Drug Metabolism and Disposition.[6] Retrieved from [Link]
Bracken, C., & Baumann, M. (2020).[7] Development of a Continuous Flow Photoisomerization Reaction Converting Isoxazoles into Diverse Oxazole Products. Journal of Organic Chemistry. Retrieved from [Link]
Joshi, S., et al. (2023).[8] Review on Chemistry of Oxazole derivatives: Current to Future Therapeutic Prospective. Egyptian Journal of Basic and Applied Sciences. Retrieved from [Link]
Validating the Mechanism of Action for Isoxazole-Based Inhibitors: A Comparative Guide
Topic: Validating the Mechanism of Action for Isoxazole-based Inhibitors Content Type: Publish Comparison Guide Audience: Researchers, Scientists, Drug Discovery Professionals Executive Summary: The Isoxazole Pharmacopho...
Author: BenchChem Technical Support Team. Date: February 2026
Topic: Validating the Mechanism of Action for Isoxazole-based Inhibitors
Content Type: Publish Comparison Guide
Audience: Researchers, Scientists, Drug Discovery Professionals
Executive Summary: The Isoxazole Pharmacophore
In the landscape of small molecule drug discovery, the isoxazole scaffold serves as a critical bioisostere for amide bonds and carboxylic acids. Its planar, aromatic structure allows for precise pi-stacking interactions, while the oxygen and nitrogen atoms act as versatile hydrogen bond acceptors/donors.
However, validating the Mechanism of Action (MoA) for isoxazole-based inhibitors requires rigorous distinction between specific target engagement and non-specific assay interference. This guide compares Isoxazole-based BET Inhibitors (e.g., I-BET151) against the industry-standard Triazole-based Inhibitors (e.g., (+)-JQ1) to demonstrate a self-validating MoA workflow.
Comparative Framework: Isoxazole (I-BET151) vs. Triazole (JQ1)
To objectively evaluate performance, we analyze the inhibition of Bromodomain and Extra-Terminal (BET) proteins (specifically BRD4), a major oncology target.
Mechanistic Divergence
The Standard (Triazole - JQ1): Mimics the endogenous acetyl-lysine (KAc) residue of histones. The triazole ring forms a hydrogen bond with a conserved asparagine (Asn140 in BRD4).
The Challenger (Isoxazole - I-BET151): Uses the isoxazole ring to achieve a similar geometric fit. The isoxazole oxygen accepts a hydrogen bond from the conserved asparagine, while the methyl group mimics the acetyl methyl of KAc.
Performance Data Comparison
Data synthesized from biochemical and cellular profiling (Dawson et al., Filippakopoulos et al.).
Metric
Isoxazole-based (I-BET151)
Triazole-based ((+)-JQ1)
Interpretation
Primary Target
BRD4 (BD1/BD2 domains)
BRD4 (BD1/BD2 domains)
Equivalent target class.
Binding Affinity (K_d)
~100–200 nM
~50–90 nM
JQ1 shows slightly higher affinity, but I-BET151 is highly potent.
Cellular Potency (IC50)
~100–500 nM (AML cells)
~50–200 nM (AML cells)
Comparable functional potency in viable dose ranges.
Selectivity Profile
High (BET family restricted)
High (BET family restricted)
Both scaffolds avoid non-BET bromodomains.
Metabolic Stability
High (t1/2 > 4h in microsomes)
Moderate (Subject to rapid clearance)
Isoxazoles often offer superior metabolic stability compared to triazoles.
Downstream Impact
c-MYC downregulation
c-MYC downregulation
Identical phenotypic outcome.
Strategic Validation Protocol
As a Senior Application Scientist, I reject the "kitchen sink" approach. Instead, use this Self-Validating Cascade to prove MoA.
Phase 1: Biophysical Target Engagement (The "Truth" of Binding)
Objective: Prove the isoxazole binds the pocket physically, not just functionally.
Method:Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) .[1]
Protocol Insight:
Immobilize the target protein (e.g., BRD4-BD1) on the sensor chip.
Inject the isoxazole inhibitor.
Crucial Control: You MUST inject a structurally similar inactive enantiomer or regioisomer. If the inactive isomer binds, your interaction is non-specific (stickiness).
Causality: SPR provides
and rates. Isoxazoles often exhibit slower (longer residence time) than flexible amides, correlating with durable efficacy.
Phase 2: Biochemical Displacement (The "Strength" of Inhibition)
Objective: Quantify the ability to displace the endogenous ligand (Acetyl-Histone).
Signal: Proximity generates a singlet oxygen/fluorescence signal.
Inhibition: The isoxazole disrupts the BRD4-Peptide complex, causing signal loss.
Self-Validation: If the IC50 shifts significantly (>3-fold) when protein concentration is doubled, the inhibitor is likely a "tight-binder," and the Cheng-Prusoff equation must be adjusted.
Phase 3: Cellular Mechanism (The "Effect")
Objective: Confirm the biochemical event translates to chromatin-level changes in live cells.
Treat cells (e.g., MV4;[2]11) with I-BET151 (Isoxazole) vs. DMSO.[3]
Crosslink chromatin and immunoprecipitate BRD4.
Readout: Measure BRD4 occupancy at the MYC super-enhancer.
Success Criteria: A validated MoA will show >80% loss of BRD4 at the MYC locus, but no change in BRD4 protein levels (distinguishing inhibition from degradation).
Visualizing the Mechanism and Workflow
Diagram 1: The Competitive Binding Mechanism
This diagram illustrates how the isoxazole scaffold mimics the endogenous acetyl-lysine to displace BET proteins from chromatin.
Caption: The isoxazole inhibitor acts as an acetyl-lysine mimic, competitively displacing BRD4 from chromatin and silencing downstream oncogenes.
Diagram 2: The Self-Validating Experimental Workflow
A logical flow for researchers to validate hits while filtering out false positives.
Caption: A three-stage validation pipeline ensuring target engagement, functional potency, and cellular efficacy are causally linked.
References
Dawson, M. A., et al. (2011). Inhibition of BET recruitment to chromatin as an effective treatment for MLL-fusion leukaemia. Nature. Link
Filippakopoulos, P., et al. (2010). Selective inhibition of BET bromodomains. Nature. Link
Garnier, J. M., et al. (2014). BET bromodomain inhibitors: a patent review. Expert Opinion on Therapeutic Patents. Link
Bamborough, P., et al. (2012). Fragment-Based Discovery of Bromodomain Inhibitors Part 2: Optimization of Phenylisoxazole Sulfonamides. Journal of Medicinal Chemistry. Link
Zhang, G., et al. (2025). Protocol to identify small-molecule inhibitors against cancer drug resistance. STAR Protocols. Link
Strategic Utilization of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate in Medicinal Chemistry: A Patent Analysis Guide
Executive Summary Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a high-value heterocyclic building block that has emerged as a critical scaffold in modern drug discovery. Unlike its regioisomer (the 3-aminomethyl-5-car...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate is a high-value heterocyclic building block that has emerged as a critical scaffold in modern drug discovery. Unlike its regioisomer (the 3-aminomethyl-5-carboxylate), this specific 3,5-substitution pattern offers a unique geometry that mimics
-amino acids, making it indispensable for peptidomimetic design .
Patent literature analysis reveals its extensive utility across three primary domains:
Peptidomimetics: As a rigidified linker inducing
-turns in peptide chains.
Antibacterial Agents: Specifically in the synthesis of Mupirocin analogues and hybrid isoxazole-oxazole scaffolds.[1]
CNS & Cardiovascular Therapeutics: As a core pharmacophore in soluble guanylate cyclase (sGC) stimulators and GABAergic modulators.
This guide provides a technical comparison of synthesis routes, structural advantages, and validated experimental protocols for researchers.
Structural & Synthetic Analysis[2][3]
The isoxazole ring is bioisosteric to amide bonds and aromatic rings. However, the positioning of substituents dictates its reactivity and biological fit.
Regioisomerism: The 3,5- vs. 3,4- Dilemma
The 3,5-disubstituted pattern (Target Compound) is thermodynamically favored and synthetically more accessible than the 3,4-isomer.
High Yield ([3+2] Cycloaddition). Reaction of ethyl nitroacetate with terminal alkynes is highly regioselective.
Lower Yield. Often requires hydroxylamine reaction with -keto esters, leading to mixtures of isomers.
Structural Geometry
Linear/Extended. Distance between amine and ester is optimized for -amino acid mimicry.
Angled/Compact. Steric clash often limits its use in peptide backbones.
Metabolic Stability
High. The 3-carboxylate position is resistant to rapid enzymatic hydrolysis compared to the 5-carboxylate.
Moderate. The 5-carboxylate is more susceptible to esterase cleavage.
Synthesis Pathways Visualization
The following diagram illustrates the two primary synthetic routes identified in patent literature.
Figure 1: Comparative synthesis pathways. Route A is the industrial standard for cost-efficiency, while Route B offers superior regiocontrol for complex substrates.
Application Landscape & Performance Data
Peptidomimetics (Solid Phase Synthesis)
The compound serves as a "scaffold constraint." When incorporated into peptides, the isoxazole ring locks the conformation, reducing entropy penalty upon binding to receptors.
Data Point: Incorporation of 5-amino-3-methyl-isoxazole-4-carboxylic acid (a homolog) into peptides showed increased proteolytic stability (
in human serum) compared to native peptides () [1].
Medicinal Chemistry Targets
Antibacterial: Used in "hybrid" antibiotics where the isoxazole replaces the labile ester linkage in natural products, improving oral bioavailability.
sGC Stimulators: Patent WO2009127338A1 describes related isoxazole-carboxylic acid derivatives as activators of soluble guanylate cyclase for treating cardiovascular diseases [2].
Experimental Protocols
Disclaimer: Always consult specific MSDS and local safety regulations before handling isoxazoles and azides.
Protocol A: Regioselective Synthesis via [3+2] Cycloaddition
This protocol is adapted from high-yield patent procedures (e.g., US3397209A, WO2009127338A1) and optimized for the N-Boc protected derivative to ensure amine stability [3, 4].
Objective: Synthesis of Ethyl 5-((tert-butoxycarbonyl)amino)methyl)isoxazole-3-carboxylate.
Reagents:
Ethyl nitroacetate (1.0 equiv)
N-Boc-propargylamine (1.1 equiv)
1,4-Diazabicyclo[2.2.2]octane (DABCO) (0.1 - 0.5 equiv) or NaOH (catalytic)
Solvent: Ethanol or Toluene (for azeotropic water removal)
Step-by-Step Workflow:
Preparation: In a round-bottom flask equipped with a reflux condenser, dissolve N-Boc-propargylamine (10 mmol) and ethyl nitroacetate (10 mmol) in Ethanol (20 mL).
Catalysis: Add DABCO (1 mmol). Note: DABCO is preferred over NaOH for Boc-protected amines to prevent hydrolysis of the ester or carbamate.
Cyclization: Heat the mixture to 60–80 °C for 12–16 hours. Monitor by TLC (Hexane:EtOAc 3:1) for the disappearance of the alkyne.
Mechanism:[2][3][4][5][6][7] The base generates the nitrile oxide in situ from the nitroacetate, which undergoes 1,3-dipolar cycloaddition with the alkyne.
Work-up: Evaporate the solvent under reduced pressure. Dissolve the residue in Ethyl Acetate (50 mL) and wash with 0.5M HCl (to remove DABCO), saturated NaHCO₃, and brine.
Purification: Dry over anhydrous Na₂SO₄ and concentrate. Purify via silica gel column chromatography (Gradient: 0-30% EtOAc in Hexanes).
Yield Expectation: 65–85% as a white/off-white solid.
Protocol B: Deprotection to Free Amine (HCl Salt)
Dissolve the Boc-intermediate from Protocol A in 4M HCl in Dioxane (5 mL per gram).
Stir at room temperature for 2 hours.
Precipitate forms.[8] Filter and wash with diethyl ether to obtain Ethyl 5-(aminomethyl)isoxazole-3-carboxylate hydrochloride .
Comparative Performance Review
The following table synthesizes data from multiple patent sources to benchmark the target compound against common alternatives.
Clustered. Often leads to intramolecular H-bonding.
Flexible. Less rigid, lower binding entropy gain.
Chemical Stability
Stable to mild acid/base. Ring opening requires hydrogenation [6].
Less Stable. 5-ester prone to hydrolysis.
Unstable to oxidation/reduction.
Primary Application
-Amino Acid Mimic
Chelating Agent
Prodrug / Intermediate
References
5-Amino-3-methyl-Isoxazole-4-carboxylic Acid as a Novel Unnatural Amino Acid in the Solid Phase Synthesis of α/β-Mixed Peptides. Molecules, 2022.[9] Link
Oxo-heterocyclic substituted carboxylic acid derivates and the use thereof. WO2009127338A1, 2009. Link
Efficient and Regioselective One-Pot Synthesis of 3-Substituted and 3,5-Disubstituted Isoxazoles. Organic Letters, 2009.[5] Link
3-Hydroxy-5-isoxazole-carboxamide. US Patent 3,397,209, 1968.[8] Link
Synthesis of 3,5-Disubstituted Isoxazoles and Isoxazolines in Deep Eutectic Solvents. Current Organic Chemistry, 2015. Link
5-(Benzoyloxymethyl)isoxazole-3-carboxylic Acid Ethyl Ester. Molbank, 2024.[4][10] Link
Author: BenchChem Technical Support Team. Date: February 2026
Operational Guide: Safe Handling and Disposal of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Executive Summary & Hazard Logic
The Core Directive: Disposal of Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (CAS: 104776-74-1 or related derivatives) requires more than standard "organic waste" protocols. This molecule contains three distinct functional groups that dictate its reactivity and disposal path:
Aminomethyl Group (
): A primary amine. It is basic and nucleophilic. Risk: Exothermic neutralization with acids and potential Schiff-base formation if mixed with high volumes of ketones (acetone) in waste drums.
Isoxazole Core: A nitrogen-oxygen heterocycle.[1] Risk: Bioactivity (potential GABAergic activity) and release of nitrogen oxides (
) during incineration.
Ethyl Ester: Susceptible to hydrolysis. Risk: Can degrade into the free acid and ethanol over time in aqueous waste, potentially altering the pH and toxicity profile of the waste container.
Immediate Action Required: Treat this substance as a Toxic Irritant with potential bioactivity. Do not dispose of via sanitary sewer.
Pre-Disposal Characterization
Before moving the material to waste, verify its physical state and stability.
Property
Specification
Operational Implication
Physical State
Solid (typically off-white powder) or Oil
Solids must be dissolved or bagged; Oils require solvent dilution.
Solubility
Soluble in DMSO, Methanol, DCM; Low in Water
Do not attempt aqueous dilution for disposal; use organic solvents.
Acidity/Basicity
Basic (Amine)
DO NOT mix with concentrated Nitric Acid or Piranha solution (Explosion Hazard).
Flash Point
(Predicted)
Not classified as "Flammable Solid" but combustible.
Reactivity
Nucleophilic (Amine)
Segregate from acyl chlorides and anhydrides in waste to prevent in-drum synthesis.
Waste Segregation Logic (The "Why")
Effective disposal relies on chemical compatibility.[2] The primary amine on this isoxazole scaffold presents a specific incompatibility risk often overlooked in general labs.
The "Schiff Base" Hazard:
Primary amines react with ketones (like Acetone) and aldehydes to form imines (Schiff bases) and water.
Operational Insight: While dilute mixtures are generally tolerated, adding pure Ethyl 5-(aminomethyl)isoxazole-3-carboxylate to a waste drum consisting primarily of Acetone can generate sufficient heat to pressurize the drum. Recommendation: Dissolve in Ethanol or Ethyl Acetate before adding to general waste.
Workflow: Waste Stream Decision Matrix
Figure 1: Decision matrix for segregating isoxazole derivatives based on physical state and solvent carrier.
Step-by-Step Disposal Protocols
Scenario A: Disposal of Pure Solid (Excess Reagent)
Context: You have 5g of expired reagent in a glass vial.
Container Selection: Do not empty the vial. The dust is an inhalation hazard. Keep the chemical in its original glass container if possible.
Secondary Containment: Place the capped vial inside a clear polyethylene bag (Ziploc or heat-seal).
Labeling: Apply a hazardous waste label to the bag, not just the vial.
Disposal: Place in the Solid Hazardous Waste drum.
Note: If the solid is loose (spilled), absorb onto wet sand/vermiculite before bagging to prevent dust generation.
Scenario B: Disposal of Reaction Mixtures (Liquid)
Context: You have a reaction mixture in DCM or Methanol.
Quenching (If reactive reagents present): Ensure any coupling reagents (like EDC/NHS) or acid chlorides used in the synthesis are quenched. The isoxazole ester itself does not require quenching, but its environment might.
Dilution: If the concentration is high (>0.5 M), dilute with the carrier solvent to <0.1 M.
pH Check: Verify pH is between 4 and 10.
Why? Extremely acidic waste (pH < 2) combined with this amine can cause salt precipitation, clogging waste funnels.
Transfer: Pour into the appropriate carboy (Halogenated vs. Non-Halogenated).
Critical: Rinse the reaction vessel twice with solvent and add rinsate to the waste.
Log Entry: Record the volume and specific chemical name on the waste log sheet. Do not just write "Organic Waste."
Emergency Response: Spill Control
In the event of a benchtop spill, rapid containment is necessary to prevent aerosolization of the amine salts.
Figure 2: Immediate response workflow for solid or liquid spills.
Regulatory Compliance (RCRA & DOT)
RCRA Classification (USA):
This material is generally not P-listed (acutely toxic) or U-listed (toxic) by specific CAS name.
Default Classification: If in flammable solvent: D001 (Ignitable). If toxic characteristics are suspected (based on the muscimol core structure): Toxic Waste .
Best Practice: Manage as "Non-RCRA Regulated Hazardous Waste" unless mixed with listed solvents (e.g., F-listed solvents like Acetone/DCM).
DOT Shipping (for external disposal):
If shipping pure waste off-site:
UN Number: UN 3277 (Chloroformates/Esters, Toxic, n.o.s.) or UN 2811 (Toxic solid, organic, n.o.s.).
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 12377062 (Ethyl 5-(aminomethyl)isoxazole-3-carboxylate). Retrieved from [Link]
U.S. Environmental Protection Agency (2024). Resource Conservation and Recovery Act (RCRA) Orientation Manual. Washington, D.C. Retrieved from [Link]
National Research Council (US) Committee on Prudent Practices in the Laboratory (2011). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press. Retrieved from [Link]
Comprehensive Safety & Handling Guide: Ethyl 5-(aminomethyl)isoxazole-3-carboxylate
Executive Summary & Chemical Profile[1] Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (often supplied as the Hydrochloride salt, CAS: 612511-84-9 ) is a critical heterocyclic building block used primarily in the synthesis...
Author: BenchChem Technical Support Team. Date: February 2026
Executive Summary & Chemical Profile[1]
Ethyl 5-(aminomethyl)isoxazole-3-carboxylate (often supplied as the Hydrochloride salt, CAS: 612511-84-9 ) is a critical heterocyclic building block used primarily in the synthesis of bioactive compounds and drug candidates. Its bifunctional nature—containing both a reactive primary amine and an ester moiety—makes it versatile but also prone to specific stability issues, such as self-condensation or hydrolysis if mishandled.
This guide moves beyond generic safety advice, providing a specific operational framework for researchers handling this compound in drug discovery workflows.
While not classified as a "highly toxic" acute poison, the primary risks associated with this isoxazole derivative stem from its reactivity and potential for sensitization.
Inhalation: The hydrochloride salt is a fine powder. Inhalation can cause respiratory tract irritation (STOT SE 3).
Skin/Eye Contact: The amine functionality, even in salt form, can be irritating to mucous membranes and skin.
Chemical Stability: The free base form of amino esters is thermodynamically unstable toward intermolecular condensation (forming amides) or intramolecular cyclization. Always store as the HCl salt until the moment of reaction.
Personal Protective Equipment (PPE) Strategy
Effective protection requires matching the PPE material to the chemical's permeation properties. For amino-esters, standard latex is insufficient due to poor chemical resistance against organic solvents often used with this compound (e.g., DCM, DMF).
PPE Selection Matrix
Protection Zone
Recommended Equipment
Scientific Rationale
Hand Protection
Nitrile (Double-gloved)
Nitrile offers superior resistance to the polar aprotic solvents (DMSO, DMF) used to dissolve this compound. Double gloving prevents permeation through pinholes.
Eye Protection
Chemical Splash Goggles
Safety glasses are insufficient for powders. Goggles seal the eyes against airborne dust during weighing and accidental splashes.
Respiratory
Fume Hood (Face Velocity > 100 fpm)
Engineering controls are primary. If weighing outside a hood is unavoidable (not recommended), use an N95 particulate respirator.
Body Defense
Poly-cotton Lab Coat (Buttoned)
Prevents skin contact.[1][2] For scale-up (>10g), use a Tyvek sleeve or apron to prevent dust accumulation on clothing.
Operational Protocol: Safe Handling Workflow
This workflow is designed to minimize exposure and maintain compound integrity.
Step 1: Storage & Retrieval
Condition: Store at 2–8°C (or -20°C for long term) under an inert atmosphere (Argon/Nitrogen).
Protocol: Allow the container to equilibrate to room temperature before opening. This prevents condensation from forming on the hygroscopic solid, which would accelerate hydrolysis.
Step 2: Weighing & Transfer
Location:Chemical Fume Hood .
Technique: Use an antistatic gun if the powder is static-prone. Avoid using metal spatulas if the free base is being generated in situ; use glass or PTFE-coated tools to prevent catalytic decomposition.
Step 3: Reaction Setup
Solvent Choice: Dissolve in anhydrous solvents (DCM, THF, or DMF).
Neutralization: If using the HCl salt in a coupling reaction, add a non-nucleophilic base (e.g., DIPEA, TEA) last or dropwise at 0°C to control the release of the free amine, minimizing side reactions.
Step 4: Waste Disposal[2]
Categorization: Dispose of as Halogenated Organic Waste (if DCM is used) or Non-Halogenated Organic Waste .
Quenching: Small spills can be wiped with a dilute acetic acid solution (to neutralize amines) followed by water.
Visualizing the Safety Logic
The following diagram illustrates the decision-making process for handling Ethyl 5-(aminomethyl)isoxazole-3-carboxylate, ensuring safety loops are closed.
Figure 1: Operational workflow emphasizing the critical neutralization step for HCl salts.
Emergency Response Procedures
In the event of exposure, immediate action mitigates long-term damage.
Eye Contact: Immediately flush with water for 15 minutes , holding eyelids open. The amine component can cause corneal damage if not rinsed quickly.
Skin Contact: Wash with soap and water.[1] Do not use alcohol/ethanol, as this may increase skin absorption of the compound.
Spill Cleanup:
Solid: Sweep up carefully to avoid dust generation. Use a damp paper towel.
Solution: Absorb with vermiculite or sand. Do not use combustible materials (sawdust).